molecular formula C8H7NOS B1590321 4-Methoxy-1,3-benzothiazole CAS No. 3048-46-2

4-Methoxy-1,3-benzothiazole

Cat. No.: B1590321
CAS No.: 3048-46-2
M. Wt: 165.21 g/mol
InChI Key: XQPAPBLJJLIQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,3-benzothiazole, registered under CAS Registry Number 5464-79-9, is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.227 g/mol . It is also known as 2-Benzothiazolamine, 4-methoxy-, and 2-Amino-4-methoxybenzothiazole, indicating its structure is based on a benzothiazole core with methoxy and amine functional groups . The benzothiazole scaffold is of significant interest in medicinal and organic chemistry research. This specific compound serves as a key synthetic intermediate and precursor for various specialized chemicals. For instance, it is related to derivatives such as this compound-2-diazonium chloride and 1-Hydrazinylidene-4-methoxy-1,3-benzothiazole, which are useful in further chemical synthesis and development . Other related compounds, like this compound-6-carboxylic acid, highlight the utility of this chemical family in generating diverse molecular structures for research applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAPBLJJLIQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505027
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-46-2
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-1,3-benzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, detailed spectroscopic profile, synthesis methodologies, and known applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule. Key data is presented in structured tables, and chemical diagrams are provided for enhanced clarity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent scaffold in pharmaceutical and materials science.[1][2] This heterocyclic structure is found in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The versatility of the benzothiazole core allows for extensive functionalization, enabling chemists to modulate its physicochemical and pharmacological properties.

The introduction of a methoxy (-OCH3) group at the 4-position of the benzothiazole ring, yielding this compound, significantly influences its electronic and steric characteristics. The electron-donating nature of the methoxy group can alter the reactivity of the aromatic system and its potential interactions with biological targets.[4] This guide will specifically explore the unique attributes conferred by this substitution.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. This compound is characterized by the following identifiers and properties.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 4-Methoxybenzothiazole[4]
CAS Number 3048-46-2[5]
Molecular Formula C₈H₇NOS[4][5]
Molecular Weight 165.21 g/mol [5]
Appearance Solid or crystalline substance[4]
Boiling Point 274.42 °C[5]
Molecular Structure

The structure of this compound is defined by the fusion of a benzene and a thiazole ring, with a methoxy group attached to carbon-4 of the benzene ring.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three protons on the benzene ring will appear as multiplets or doublets in the aromatic region (typically δ 6.8-8.0 ppm). The methoxy group protons will present as a sharp singlet, further downfield, likely around δ 3.8-4.0 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carbon of the methoxy group is expected around δ 55-60 ppm.[6] The aromatic and heterocyclic carbons will resonate in the δ 110-160 ppm range. The carbon atom attached to the methoxy group (C4) and the carbons of the thiazole ring (C2) will have characteristic shifts influenced by the adjacent heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational bands include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=N stretching (thiazole ring): ~1600-1650 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-O stretching (methoxy ether): ~1000-1300 cm⁻¹ (likely a strong, characteristic band)

Mass Spectrometry (MS)

In a mass spectrum using electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 165.21.[5] Common fragmentation patterns for such structures may involve the loss of a methyl group (-CH₃) from the methoxy moiety or cleavage of the thiazole ring.

Synthesis and Reactivity

General Synthesis Workflow

The synthesis of 2-substituted benzothiazoles, including alkoxy derivatives, is well-established in organic chemistry. A prevalent and robust method involves the condensation reaction between a 2-aminothiophenol derivative and a suitable carbonyl compound (like an aldehyde or carboxylic acid).[1][9]

For this compound, a common synthetic pathway would start from 2-amino-3-methoxybenzenethiol.

SynthesisWorkflow start 2-Amino-3-methoxy- benzenethiol process1 Reaction Mixture start->process1 reagent + Carbon Source (e.g., Formic Acid, Orthoformate) reagent->process1 conditions Condensation/ Cyclization Catalyst (e.g., Acid) process2 Cyclization conditions->process2 product 4-Methoxy-1,3- benzothiazole process1->process2 process2->product

Caption: General synthesis workflow for this compound.

Exemplary Laboratory Protocol

This protocol describes a generalized procedure for the synthesis of benzothiazoles via condensation, which can be adapted for this compound.

Objective: To synthesize this compound from 2-amino-3-methoxybenzenethiol.

Materials:

  • 2-amino-3-methoxybenzenethiol

  • Formic acid (or triethyl orthoformate)

  • An appropriate solvent (e.g., toluene, ethanol)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxybenzenethiol (1 equivalent) in the chosen solvent.

  • Reagent Addition: Add formic acid (1.1 equivalents) to the solution. Causality Note: Formic acid serves as the source for C2 of the thiazole ring. An excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Expertise Note: The reflux facilitates the initial condensation to form a thioformanilide intermediate, followed by acid-catalyzed cyclization and dehydration to form the benzothiazole ring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry.[10][11] Derivatives have shown a remarkable range of biological activities, making them privileged structures in drug discovery.[3]

  • Anticancer Research: Many benzothiazole derivatives have been investigated for their potent anticancer properties.[5][12] They can act through various mechanisms, including the inhibition of key enzymes like kinases or by interacting with DNA. The methoxy substituent on this compound can influence its binding affinity and selectivity for specific biological targets.

  • Neurodegenerative Diseases: Compounds containing the benzothiazole core, such as Riluzole (used for ALS), highlight the potential of this scaffold in neurology.[12] Derivatives are also being explored as imaging agents for amyloid plaques in Alzheimer's disease.[12]

  • Antimicrobial Agents: The benzothiazole nucleus is present in various compounds with antibacterial and antifungal activity.[1]

  • Materials Science: Beyond medicine, benzothiazoles are used as vulcanization accelerators in the rubber industry and are components of fluorescent dyes and other functional materials.[2] this compound, as a chromophore, has potential applications in the development of novel dyes and sensors.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is classified with hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][13]

  • Precautionary Measures: Always handle this compound in a well-ventilated area or a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust, fumes, or vapors.[13]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established organic chemistry methods, and its structural motif is of high interest in the field of drug discovery and materials science. This guide has provided a detailed technical overview to support researchers in their understanding and utilization of this important molecule. Further investigation into its specific biological activities and material properties is warranted and promises to yield exciting new applications.

References

  • ChemSynthesis. (n.d.). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... South African Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs.... Retrieved from [Link]

  • ACS Publications. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues.... Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2.... Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives.... Retrieved from [Link]

  • DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a privileged structure in the design of novel therapeutic agents.[2] Among the various substituted benzothiazoles, 4-Methoxy-1,3-benzothiazole emerges as a compound of significant interest due to its potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and its relevance in the field of drug development.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is critical for its application in research and development. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 3048-46-2N/A
Molecular Formula C₈H₇NOSN/A
Molecular Weight 165.21 g/mol N/A
Boiling Point 274.42 °CN/A
Chemical Structure N/A

Synthesis and Mechanistic Insights

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic amino group of the 2-amino-3-methoxythiophenol onto the carbonyl carbon of the electrophile. This is followed by an intramolecular cyclization, where the thiol group attacks the newly formed imine or a related intermediate. Subsequent dehydration leads to the formation of the aromatic benzothiazole ring. The choice of reaction conditions, including solvent and catalyst, is crucial for optimizing the yield and purity of the final product.

General Benzothiazole Synthesis reactant1 2-Amino-3-methoxythiophenol intermediate1 Initial Adduct reactant1->intermediate1 + reactant2 One-Carbon Electrophile (e.g., Formic Acid) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific isomer is not available in the provided search results, the expected spectral features can be predicted based on the analysis of closely related benzothiazole derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the methoxy and thiazole ring substituents. A singlet corresponding to the methoxy group protons would be anticipated in the upfield region (typically around 3.8-4.0 ppm). The single proton on the thiazole ring would likely appear as a singlet in the downfield aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon of the methoxy group will resonate at a characteristic upfield chemical shift (around 55-60 ppm). The aromatic carbons will appear in the typical downfield region (110-160 ppm), with the carbon atoms directly attached to the heteroatoms (N, S, and O) showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methoxy group, C=N stretching of the thiazole ring (around 1600-1625 cm⁻¹), and C-O stretching of the methoxy group.[3] The C-S stretching vibration is typically weaker and appears at a lower frequency.

Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group or fragments from the thiazole ring, providing further structural information.[3]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

As a Scaffold for Anticancer Agents

Numerous studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis. Structure-activity relationship (SAR) studies on substituted methoxybenzoyl-aryl-thiazoles have demonstrated that the position and number of methoxy groups can dramatically impact cytotoxicity against cancer cell lines.[3][6] While specific studies on this compound are limited in the provided results, its structural similarity to other biologically active methoxy-substituted benzothiazoles suggests its potential as a valuable scaffold for the design of novel anticancer drugs.

Anticancer Mechanisms cluster_0 Benzothiazole Derivative cluster_1 Cellular Targets bzt This compound Scaffold kinase Kinase Inhibition bzt->kinase Inhibits tubulin Microtubule Disruption bzt->tubulin Disrupts apoptosis Apoptosis Induction bzt->apoptosis Induces cell_proliferation Cancer Cell Proliferation kinase->cell_proliferation Blocks cell_division Cancer Cell Division tubulin->cell_division Arrests cell_death Cancer Cell Death apoptosis->cell_death Leads to

Caption: Potential anticancer mechanisms of action for benzothiazole scaffolds.

Enzyme Inhibition

The benzothiazole nucleus is a key component of inhibitors for a range of enzymes. For instance, certain benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[7][8] The methoxy substituent can play a crucial role in the binding of these inhibitors to the active site of the enzyme, influencing both potency and selectivity.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzothiazoles

While a specific protocol for this compound is not provided, the following general procedure for the synthesis of 2-substituted benzothiazoles via condensation of a 2-aminothiophenol with an aldehyde can be adapted. This protocol serves as a foundational method that would require optimization for the specific substrates.

Objective: To synthesize a 2-substituted benzothiazole derivative.

Materials:

  • 2-Aminothiophenol derivative (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Oxidizing agent (e.g., air, H₂O₂, DDQ)

  • Solvent (e.g., Ethanol, DMF, Toluene)

  • Catalyst (optional, e.g., acid or base)

Procedure:

  • Dissolve the 2-aminothiophenol derivative in the chosen solvent in a round-bottom flask.

  • Add the aldehyde to the solution.

  • If required, add a catalytic amount of acid or base.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if an oxidizing agent other than air is used, add it to the reaction mixture and continue stirring.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzothiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by determining its melting point.

Conclusion

This compound represents a valuable building block for the development of novel compounds with potential therapeutic applications. Its synthesis is achievable through established methodologies for benzothiazole formation, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The broader class of methoxy-substituted benzothiazoles has demonstrated significant promise in drug discovery, particularly in the realm of oncology. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

  • Chen, J., et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry, 54(13), 4678-93. [Link]

  • Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(8), 1731-1744. [Link]

  • Kumbhare, R., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

  • Bradshaw, T. D., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). aws.penn-prod.penn-learning.com. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Royal Society of Chemistry. (2012). 4. RSC Advances. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). [Link]

  • Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Mortimer, C. G., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). ACS Publications. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

  • Ignited Minds Journals. (2025). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. ResearchGate. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 2 - BJOC - Search Results. [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. SRUC, Scotland's Rural College. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. [Link]

  • ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

  • National Institutes of Health. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. [Link]

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.. [Link]

  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. MDPI. [Link]

Sources

Spectroscopic Blueprint of 4-Methoxy-1,3-benzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic signature of 4-Methoxy-1,3-benzothiazole, a molecule of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document leverages a multi-faceted approach. We will present and interpret detailed spectroscopic data from a closely related analogue, 4-Methoxy-2-aminobenzothiazole, and supplement this with predicted data and foundational spectroscopic principles to construct a robust analytical framework for the target molecule.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and materials science, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a compound, revealing its atomic connectivity, functional groups, and overall molecular architecture. For a molecule like this compound, understanding its spectroscopic properties is the first step towards correlating its structure with its biological activity or material properties.

This guide is structured to provide not just the data, but also the scientific rationale behind the interpretation, empowering researchers to apply these principles in their own analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Lock, tune, and shim E->F G Acquire 1H spectrum F->G H Acquire 13C spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L Interpretation Interpretation L->Interpretation

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH2
~7.80d1HH7
~7.40t1HH6
~7.00d1HH5
~4.00s3H-OCH₃

Interpretation:

  • The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The downfield shift of the proton at the 2-position (H2) is characteristic of its position on the electron-deficient thiazole ring.

  • The protons on the benzene ring (H5, H6, and H7) will exhibit splitting patterns (doublets and a triplet) due to coupling with their neighbors.

  • The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

¹³C NMR Data for 4-Methoxy-2-aminobenzothiazole (in CDCl₃)[1][2]

This data for a closely related compound provides a strong basis for predicting the spectrum of this compound.

Chemical Shift (δ, ppm)Assignment (for 4-Methoxy-2-aminobenzothiazole)Predicted Assignment (for this compound)
167.9C2 (C-NH₂)~155 (C2)
152.1C4 (C-O)~150 (C4)
141.0C7a~140 (C7a)
125.1C5~125 (C5)
115.5C6~115 (C6)
108.9C7~110 (C7)
108.3C3a~120 (C3a)
55.7-OCH₃~56 (-OCH₃)

Interpretation:

  • The carbon of the methoxy group is expected to appear around 56 ppm.

  • The aromatic carbons will resonate in the range of 110-150 ppm. The carbon attached to the oxygen (C4) will be significantly downfield due to the deshielding effect of the electronegative oxygen atom.

  • The C2 carbon in this compound is predicted to be significantly more downfield compared to the other aromatic carbons due to its position within the thiazole ring.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of sample B On the ATR crystal A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Ratio sample to background D->E F Generate absorbance/transmittance spectrum E->F Interpretation Interpretation F->Interpretation

Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Interpreting the IR Spectrum of this compound

Based on the functional groups present and data from similar compounds, the following characteristic absorption bands are expected.[3][4]

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600MediumC=N stretch (thiazole ring)
1580-1450Medium-StrongAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methoxy group.

  • A key indicator of the benzothiazole core is the C=N stretching vibration.

  • The strong absorption bands corresponding to the C-O-C stretching of the aryl ether are characteristic of the methoxy group attached to the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Obtaining a Mass Spectrum

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Processing A Dissolve sample in volatile solvent B Infuse into ion source A->B C Ionize sample (e.g., ESI, EI) B->C D Separate ions by m/z C->D E Detect ions D->E F Generate mass spectrum E->F G Identify molecular ion & fragments F->G Interpretation Interpretation G->Interpretation

Sources

A Technical Guide to the Biological Activity of 4-Methoxy-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of 4-methoxy-1,3-benzothiazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Privileged Scaffold of Benzothiazole

Benzothiazole, a bicyclic heterocyclic compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a multitude of biological targets.[4][5] The incorporation of a methoxy group at the 4-position of the benzothiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will specifically focus on the impact of this substitution on the therapeutic potential of benzothiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][6] The anticancer effects are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.[7]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Several studies have indicated that 4-methoxy-substituted benzothiazoles can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspase-dependent apoptotic pathways in cervical cancer cells and enhance the tumor-suppressing effects of the p53 protein.[7] Furthermore, these compounds can arrest the cell cycle at different phases, preventing the proliferation of malignant cells.[7] One of the key mechanisms implicated is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[8]

A proposed mechanism for the anticancer activity of certain this compound derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G 4-Methoxy-1,3-benzothiazole_Derivative 4-Methoxy-1,3-benzothiazole_Derivative Tubulin Tubulin 4-Methoxy-1,3-benzothiazole_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Formation (Disrupted) Tubulin->Microtubule_Formation Mitotic_Spindle_Assembly Mitotic Spindle Assembly (Inhibited) Microtubule_Formation->Mitotic_Spindle_Assembly Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer Mechanism of Action.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any appended aromatic rings.[1][6][8] For instance, the presence of a 3,4,5-trimethoxyphenyl group linked to the thiazole ring has been shown to be crucial for potent antiproliferative activity against melanoma and prostate cancer cells.[8] Modifications on other parts of the molecule, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the activity, although a clear electronic effect is not always observed.[8]

Derivative ModificationTarget Cancer Cell LinesIC50 (nM)Reference
4-Fluoro substitution on "A" ringMelanoma, Prostate6-43[8]
4-Methyl substitution on "A" ringMelanoma, Prostate5-21[8]
3,5-Dimethoxyphenyl on "C" ringVarious170-424[8]
3,4,5-Trimethoxyphenyl on "C" ringVarious21-71[8]
Table 1: Antiproliferative activity of selected 4-substituted methoxybenzoyl-aryl-thiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Add Compound to Cells (Incubate 24-72h) Cell_Seeding->Treatment Compound_Preparation Prepare Serial Dilutions of Test Compound Compound_Preparation->Treatment MTT_Incubation Add MTT Reagent (Incubate 2-4h) Treatment->MTT_Incubation Solubilization Add Solubilizing Agent MTT_Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The benzothiazole scaffold is a key component in many compounds exhibiting significant antimicrobial properties.[4][9] The introduction of a 4-methoxy group can enhance the antibacterial and antifungal activity of these derivatives.

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the proposed mechanisms for the antimicrobial action of some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria.[4] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds can disrupt folic acid synthesis, leading to bacterial growth inhibition.[4] Docking studies have suggested that these molecules can form stable interactions within the active site of the DHPS enzyme.[4]

cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF ... DNA DNA Synthesis THF->DNA Benzothiazole This compound Derivative Benzothiazole->DHPS Competitively Inhibits

Caption: Inhibition of Bacterial DHPS.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of this compound derivatives is highly dependent on their structural features. For example, the presence of a thiazolidinone ring attached to the benzothiazole nucleus has been shown to be beneficial for antibacterial activity.[9][10] Furthermore, the nature of substituents on appended phenyl rings can significantly modulate the activity, with nitro and methoxy groups at the 4-position of a phenyl ring demonstrating improved antibacterial action.[11]

DerivativeTarget BacteriaMIC (mg/mL)Reference
6-Chloro-benzothiazolylthiazolidin-4-oneS. aureus, MRSA, E. coli0.12-0.75[9][10]
4-Methoxy-benzothiazolylthiazolidin-4-oneP. aeruginosa0.10[9]
Table 2: Minimum Inhibitory Concentration (MIC) of selected benzothiazolylthiazolidin-4-ones.
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and benzothiazole derivatives have emerged as promising anti-inflammatory agents.[5][7] The 4-methoxy substitution can contribute to this activity by influencing the molecule's interaction with inflammatory targets.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some benzothiazole derivatives are associated with their ability to suppress the expression of pro-inflammatory enzymes and cytokines.[7] This can occur through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory mediators like COX-2 and iNOS.[7]

Structure-Activity Relationship (SAR)

The anti-inflammatory potential of this compound derivatives can be enhanced by the introduction of specific functional groups. For instance, the incorporation of sulfonamide moieties has been shown to yield compounds with potent anti-inflammatory activity.[12]

DerivativeIn-vitro Anti-inflammatory Activity (% Inhibition)Reference
Sulfonamide derivative (4a)Potent[12]
Amide derivative (3a)Good[12]
Urea derivative (3c)Good[12]
Thiourea derivative (3d)Good[12]
Table 3: In-vitro anti-inflammatory activity of selected 2,6-disubstituted benzothiazoles.
Experimental Protocol: In Vitro Anti-denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be assessed as a measure of its in vitro anti-inflammatory activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling: Cool the mixture under running water.

  • Turbidity Measurement: Measure the turbidity of the mixture by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development as therapeutic agents. Future research should focus on optimizing the lead compounds through rational drug design, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4993. [Link]

  • Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147–4157. [Link]

  • Stavrou, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(33), 23167-23200. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Mini-Reviews in Organic Chemistry, 16(5), 454-465. [Link]

  • Uremis, N., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1145. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

  • Verma, A. K., et al. (2014). Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 2(3), 84-89. [Link]

  • Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Yurttas, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24155-24167. [Link]

  • Stavrou, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135479. [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021. [Link]

  • Carradori, S., et al. (2016). 1,3-Benzothiazoles as Antimicrobial Agents. Current Topics in Medicinal Chemistry, 16(23), 2573-2586. [Link]

  • Dernovšek, J., et al. (2021). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceuticals, 14(8), 803. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Methoxy-1,3-benzothiazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, promising derivative: 4-Methoxy-1,3-benzothiazole. We will delve into its potential therapeutic targets, drawing upon the extensive research conducted on analogous structures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for identifying and validating the therapeutic utility of this compound. We will explore key oncological and inflammatory pathways, propose robust experimental protocols for target validation, and present a framework for advancing this compound through the preclinical drug discovery pipeline.

Introduction: The Benzothiazole Core and the Significance of the 4-Methoxy Moiety

Benzothiazole derivatives are a class of heterocyclic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The planar, bicyclic structure of the benzothiazole ring system allows for versatile interactions with a wide array of biological targets.[1] The introduction of a methoxy (-OCH3) group at the 4-position of the benzothiazole ring is of particular interest. The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic stability, and ability to form hydrogen bonds.[5] Specifically, methoxy substitutions have been associated with enhanced antibacterial and anticancer activities in related compounds.[5][6] This guide will therefore explore the most probable therapeutic targets for this compound based on the established pharmacology of its structural congeners.

Potential Therapeutic Targets in Oncology

The anticancer potential of benzothiazole derivatives is a major focus of contemporary research.[2][3][4][7] These compounds have been shown to impact various cancer cell lines through a multitude of mechanisms.[2][4] Based on extensive literature, we can hypothesize that this compound may exert its anticancer effects through the modulation of several key targets.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Many benzothiazole derivatives have demonstrated potent inhibitory activity against various protein kinases that are often dysregulated in cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are critical drivers of tumor growth, proliferation, and angiogenesis. Benzothiazole-triazole hybrids have shown significant EGFR kinase inhibition.[1]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling node for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[1][8]

Disruption of Microtubule Dynamics

Tubulin polymerization is a well-established target for anticancer drugs. Some benzothiazole derivatives, particularly those incorporating a trimethoxyphenyl scaffold, have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[9][10] The presence of a methoxy group on the benzothiazole ring could contribute to favorable interactions within this binding pocket.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that has been implicated in the mechanism of action of some potent antitumor 2-arylbenzothiazoles.[11] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the benzothiazole into active cytotoxic agents within the tumor microenvironment.[11]

Inhibition of Carbonic Anhydrases (CAs)

Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are involved in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. The benzothiazole scaffold has been identified as a crucial element in the inhibition of these metalloenzymes, making them promising targets for the development of agents against hypoxic tumors.[2][3][4]

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition

NQO2 is an enzyme implicated in oxidative stress and has been identified as a potential target in cancer and inflammation. Benzothiazole derivatives have been designed as potent inhibitors of NQO2, with some analogues exhibiting IC50 values in the nanomolar range.[12]

Potential Therapeutic Targets in Inflammation and Neurodegeneration

Beyond oncology, the benzothiazole scaffold has shown promise in treating inflammatory and neurodegenerative disorders.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade. Certain thiadiazole-benzothiazole hybrids have demonstrated selective inhibition of COX-1, suggesting a potential application in conditions where targeted COX-1 inhibition is desired.[1]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are important targets in the treatment of neurodegenerative and psychiatric disorders. Benzothiazole derivatives have been evaluated for their ability to inhibit these enzymes.[1][13]

Dual Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

A multi-target approach to pain management involves the dual inhibition of FAAH and sEH. Benzothiazole-phenyl analogues have been developed as potent dual inhibitors of these enzymes, offering a potential therapeutic strategy for alleviating pain.[14]

Experimental Validation of Therapeutic Targets

A systematic and rigorous approach is essential to validate the predicted therapeutic targets of this compound. The following section outlines key experimental protocols.

Initial Cytotoxicity and Anti-proliferative Screening

The initial step involves assessing the compound's effect on cancer cell proliferation across a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Target-Based Enzymatic Assays

Once cytotoxic activity is established, the next step is to investigate the direct interaction of this compound with its putative enzyme targets.

Table 1: Target-Based Enzymatic Assay Panel

Target Enzyme Assay Principle Detection Method
EGFR/VEGFR KinaseMeasures the transfer of phosphate from ATP to a peptide substrate.Luminescence (e.g., Kinase-Glo®) or Fluorescence (e.g., Z'-LYTE®)
PI3K KinaseQuantifies the production of PIP3.ELISA or TR-FRET
Carbonic AnhydraseMonitors the esterase activity of the enzyme using a colorimetric substrate.Colorimetric (Absorbance at 400 nm)
COX-1/COX-2Measures the peroxidase activity of the enzyme.Colorimetric or Fluorometric
MAO-A/MAO-BDetects the production of H2O2 or ammonia.Fluorometric or Chemiluminescence
NQO2Measures the reduction of a quinone substrate.Colorimetric (Absorbance change)
FAAH/sEHUtilizes specific fluorescent substrates that are cleaved by the enzymes.Fluorometric
Cellular Mechanism of Action Studies

To confirm the in-cell activity of this compound, a series of cell-based assays should be performed.

Workflow for Cellular Mechanism of Action Studies

G cluster_0 Initial Cellular Assays cluster_1 Pathway-Specific Assays A Cell Cycle Analysis (Flow Cytometry) C Western Blot for Phosphorylated Kinases (p-EGFR, p-Akt) A->C Investigate signaling pathways B Apoptosis Assay (Annexin V/PI Staining) B->C D Tubulin Polymerization Assay (Immunofluorescence) C->D Confirm mechanism E AhR Activation Assay (Reporter Gene Assay) C->E

Caption: Workflow for elucidating the cellular mechanism of action.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies using appropriate animal models.

Experimental Workflow for In Vivo Studies

G A Select Appropriate Tumor Xenograft Model B Determine Maximum Tolerated Dose (MTD) A->B C Conduct Efficacy Study (Tumor Growth Inhibition) B->C D Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis C->D

Caption: High-level workflow for in vivo validation.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound core provides a versatile scaffold for chemical modification to improve potency, selectivity, and pharmacokinetic properties.[15]

Key Areas for SAR Exploration

G cluster_0 Modifications at C2 cluster_1 Benzene Ring Substitutions cluster_2 Methoxy Group Bioisosteres Core This compound C2_Aryl Aryl/Heteroaryl Rings Core->C2_Aryl C2_Linker Linker Chemistry (Amide, Urea, etc.) Core->C2_Linker Benzene_Sub Halogens, Alkyl, Nitro groups at C5, C6, C7 Core->Benzene_Sub Methoxy_Bio -OH, -F, -CF3 Core->Methoxy_Bio

Caption: Potential sites for chemical modification for SAR studies.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The extensive body of research on the broader benzothiazole class provides a solid foundation for identifying and validating its therapeutic targets. A systematic approach, combining in silico modeling, in vitro screening, cellular mechanism of action studies, and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives. The continued exploration of the benzothiazole scaffold is a testament to its enduring importance in medicinal chemistry and drug discovery.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Benzothiazole derivatives as anticancer agents. [Link]

  • Benzothiazole derivatives as anticancer agents. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. [Link]

  • Benzothiazole derivatives as anticancer agents. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. [Link]

  • Benzothiazole - Wikipedia. [Link]

  • Benzothiazole: Different method of synthesis and diverse biological activities | Request PDF. [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-1-3-benzothiazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1,3-benzothiazole, a heterocyclic compound of growing interest in medicinal chemistry and materials science. This document delves into the historical context of its discovery, details established and potential synthetic routes with mechanistic insights, and explores its physicochemical properties and spectroscopic characterization. Furthermore, this guide summarizes the current understanding of its biological activities, particularly its potential as an anticancer and antimicrobial agent, providing a foundation for future research and development endeavors.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a thiazole ring. This structural motif is present in a wide array of natural and synthetic molecules, bestowing upon them a diverse range of biological activities.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, making benzothiazole derivatives privileged scaffolds in drug discovery. Their applications span from anticancer and antimicrobial agents to dyes and industrial materials.[2][3]

This compound, with a methoxy group at the 4-position of the benzene ring, represents a specific analogue with unique electronic and steric properties that influence its reactivity and biological profile. The electron-donating nature of the methoxy group can modulate the electron density of the benzothiazole ring system, impacting its interaction with biological targets.

Discovery and Historical Context

Key historical synthetic methodologies that laid the groundwork for the preparation of substituted benzothiazoles include:

  • The Hugershoff Synthesis: This method involves the cyclization of N-arylthioamides in the presence of an oxidizing agent.

  • The Jacobson Synthesis: A well-established method for the preparation of substituted benzothiazoles, the Jacobson synthesis involves the oxidative cyclization of an arylthioamide at an unsubstituted ortho position using potassium ferricyanide in a basic medium.[4]

The synthesis of methoxy-substituted benzothiazoles likely emerged as an extension of these classical methods, driven by the need to explore the structure-activity relationships of this versatile scaffold. The introduction of the methoxy group allows for the fine-tuning of the molecule's lipophilicity and electronic properties, which is a common strategy in medicinal chemistry to optimize drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol
CAS Number 3048-46-2
Appearance Likely a solid or oilInferred
Melting Point Not explicitly reported; a related compound, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine, has a melting point of 165-166 °C.[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.Inferred
Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the thiazole ring, and the singlet for the methoxy group protons (typically around 3.9-4.0 ppm). The coupling patterns of the aromatic protons would confirm the 4-methoxy substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate around 55-60 ppm. The chemical shifts of the aromatic carbons will be influenced by the methoxy substituent.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H aromatic stretching, C=N stretching of the thiazole ring, C-O stretching of the methoxy group, and C-S stretching. For example, 2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole shows a characteristic band for Ar-O-CH₃ at 1261 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 165, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound, primarily based on established methods for benzothiazole synthesis.

Jacobson Synthesis and Related Oxidative Cyclizations

The Jacobson synthesis is a classical and versatile method for the formation of the benzothiazole ring system.[4]

Conceptual Workflow for Jacobson Synthesis:

Caption: Conceptual workflow for the synthesis of this compound via a Jacobson-type cyclization.

Detailed Protocol (Hypothetical):

  • Preparation of the Thioamide Precursor: The synthesis would commence with the preparation of the corresponding N-arylthioamide. This can be achieved by reacting 2-amino-3-methoxythiophenol with a suitable formylating agent, followed by thionation.

  • Oxidative Cyclization: The N-(2-mercapto-6-methoxyphenyl)thioformamide intermediate would then be subjected to oxidative cyclization. A common reagent for this transformation is potassium ferricyanide in an alkaline medium. The reaction proceeds via an intramolecular nucleophilic attack of the sulfur atom onto the activated aromatic ring.

An efficient, related method involves the ipso substitution of an aromatic methoxy group in ortho-methoxythiobenzamides, which could be a highly relevant and efficient route to this compound.[4][8]

Condensation of 2-Aminothiophenols

A widely employed and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids, often in the presence of an oxidizing agent or catalyst.[9]

General Reaction Scheme:

The reaction of 2-amino-3-methoxythiophenol with a suitable one-carbon electrophile, followed by cyclization and oxidation, would yield this compound.

Experimental Protocol Example (Adapted from general procedures):

A mixture of 2-amino-3-methoxythiophenol (1 mmol) and an appropriate formic acid equivalent (e.g., triethyl orthoformate, 1.2 mmol) could be heated in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction may be facilitated by the addition of a catalytic amount of an acid or a Lewis acid. Alternatively, oxidative conditions, such as aeration or the use of a mild oxidant, can promote the cyclization.

Biological Activities and Potential Applications

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Methoxy-substituted benzothiazoles, in particular, have demonstrated a wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives.[2] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported, related methoxy-substituted benzothiazoles have shown significant cytotoxic effects. For instance, certain substituted methoxybenzamide benzothiazole derivatives have exhibited potent in vitro anti-tumor potential with IC₅₀ values in the low micromolar range against a panel of human cancer cell lines.[2]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Benzothiazoles can act as inhibitors of various kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.

  • DNA Intercalation: The planar structure of the benzothiazole ring system allows for intercalation into DNA, disrupting DNA replication and transcription.

Antimicrobial Activity

Benzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10] The presence of the methoxy group can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Studies on related methoxy-substituted benzothiazoles have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For example, certain methoxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Salmonella typhi.[10] Other studies have reported MIC values for benzothiazole derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics.[11]

Logical Relationship of Structure to Biological Activity:

Biological_Activity cluster_0 This compound Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity Benzothiazole_Core Benzothiazole Scaffold (Planar, Aromatic) Properties Lipophilicity Electronic Distribution Steric Hindrance Benzothiazole_Core->Properties Methoxy_Group 4-Methoxy Group (Electron-donating) Methoxy_Group->Properties Anticancer Anticancer Activity Properties->Anticancer Antimicrobial Antimicrobial Activity Properties->Antimicrobial

Caption: The interplay between the structural features of this compound and its potential biological activities.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on several key areas:

  • Optimization of Synthetic Routes: The development of efficient, scalable, and environmentally friendly synthetic protocols for this compound and its derivatives is crucial for facilitating further research.

  • Comprehensive Biological Evaluation: A systematic evaluation of the anticancer and antimicrobial activities of this compound against a wide range of cancer cell lines and microbial strains is warranted. This should include the determination of IC₅₀ and MIC values, as well as mechanistic studies to elucidate its mode of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of analogues with modifications to the methoxy group and other positions on the benzothiazole ring will provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

  • Exploration in Materials Science: The unique photophysical properties of the benzothiazole core suggest that this compound could find applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

References

  • Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]

  • Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Gupta, A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Journal of Global Pharma Technology, 10(7), 1-6.
  • Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 843. [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 57(1), 5-30.
  • Wikipedia. (2023). Benzothiazole. Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210.
  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.
  • Mohamed, M. S., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1450.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-15.
  • El-Sayed, M. A., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 28(23), 7792.
  • Yilmaz, I., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(10), 8031-8051.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. Journal of the University of Chemical Technology and Metallurgy, 48(3), 235-244.
  • Varela-Ramírez, A., et al. (2017). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Crystals, 7(6), 171.
  • Tratrat, C., et al. (2021).
  • Abdel-Aziz, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799.
  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • Ünver, Y., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 13(12), 16147–16163.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Kamal, A., et al. (2015). Benzothiazole: The molecule of diverse biological activities. European journal of medicinal chemistry, 97, 749-777.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210.
  • Ng, S. W., & Tiekink, E. R. T. (2008). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210.
  • PubChem. (n.d.). Benzothiazole. Retrieved from [Link]

  • Wikipedia. (2023). Benzothiazole. Retrieved from [Link]

  • Supporting Information. (2022).
  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.
  • Kamal, A., et al. (2015). Benzothiazole: The molecule of diverse biological activities. European journal of medicinal chemistry, 97, 749-777.
  • Hernández-Linares, P., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Mohamed, S. K., et al. (2013). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1679–o1680.
  • Singh, P., et al. (2021). Structural characterization of the azoxy derivative of an antitubercular 8-nitro-1,3-benzothiazin-4-one.
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 559–571.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of 4-Methoxy-1,3-benzothiazole in Research and Development

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known for a wide range of biological activities, and the substitution pattern on the benzene ring, such as the methoxy group at the 4-position, can significantly modulate their physicochemical properties, including solubility and stability.[1] A thorough understanding of these properties is a critical prerequisite for any successful application, be it in drug formulation, chemical synthesis, or material integration.

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, we will draw upon established principles of physical organic chemistry and data from structurally related analogs to forecast its behavior. More importantly, this document outlines robust, field-proven methodologies for the precise experimental determination of these crucial parameters.

Physicochemical Properties of this compound and Related Analogs

To build a foundational understanding, a summary of the known properties of the parent benzothiazole and related methoxy-substituted derivatives is presented below. These data provide a basis for predicting the behavior of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
BenzothiazoleC₇H₅NS135.192Parent heterocyclic compound.[2]
2-Amino-4-methoxybenzothiazoleC₈H₈N₂OS180.23153-155Methoxy and amino substituted analog.
4-Methoxy-7-methyl-1,3-benzothiazol-2-amineC₉H₁₀N₂OS194.257165-166A related compound with additional methyl and amino groups.[3]
This compound (Predicted)C₈H₇NOS165.21Not availableThe subject of this guide.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its bioavailability, reactivity, and processability. The presence of the methoxy group and the benzothiazole nucleus suggests that this compound will exhibit moderate polarity.

Predicted Solubility

Based on the structure, we can anticipate the following solubility trends:

  • Aqueous Solubility: Likely to be low, a common characteristic of aromatic heterocyclic compounds. The parent benzothiazole is only very slightly soluble in water.[2] The methoxy group may slightly increase aqueous solubility compared to unsubstituted benzothiazole due to the potential for hydrogen bonding with water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to exhibit good solubility. These solvents can effectively solvate the molecule. Benzothiazole itself is soluble in acetone.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is predicted. The parent compound, benzothiazole, is miscible with ethanol.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely.

Experimental Determination of Solubility

A rigorous, multi-solvent assessment is crucial. The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone, dichloromethane).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant. For accurate results, it is critical to avoid aspirating any solid particles. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is highly recommended.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

The following diagram illustrates the workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Add excess solid to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 proc1 Centrifuge or filter to remove solid equil1->proc1 proc2 Collect clear supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC-UV/MS quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Experimental workflow for solubility determination.

Stability Profile: Degradation Pathways and Assessment

The stability of a molecule is paramount for its storage, formulation, and in vivo efficacy. Thiazole derivatives can be susceptible to several degradation pathways.[5]

Potential Degradation Pathways
  • Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or alkaline conditions, although it is generally stable at neutral pH.[5]

  • Oxidation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5]

  • Photodegradation: Aromatic systems like benzothiazole can absorb UV light, leading to photochemical degradation.[5][6] Studies on the parent benzothiazole have shown it to be susceptible to photodegradation.[6]

Forced Degradation Studies

To probe the stability of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and incubate under the same conditions as acidic hydrolysis.[5]

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for 24 hours.[5]

    • Thermal Degradation: Expose a sample of the solid compound to dry heat (e.g., 80°C) for 48 hours. Separately, reflux a solution of the compound for 24 hours.[5]

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specified light intensity) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The method must be capable of separating the parent compound from all degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the mass of any significant degradation products to propose degradation pathways.

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound Stock Solution acid Acidic Hydrolysis (1M HCl, 60°C) start->acid alkali Alkaline Hydrolysis (1M NaOH, 60°C) start->alkali oxid Oxidation (30% H₂O₂, RT) start->oxid thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Stability-Indicating LC-MS/PDA acid->analysis alkali->analysis oxid->analysis thermal->analysis photo->analysis output Identify Degradants Determine Degradation Pathways Assess Stability Profile analysis->output

Caption: Workflow for a forced degradation stability study.

Analytical Methodologies

The reliability of any solubility or stability data is contingent on the quality of the analytical methods used.[7]

Primary Analytical Technique: HPLC
  • Method: Reverse-phase HPLC is the method of choice.

  • Column: A C18 column is generally a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for good separation.

  • Detection: A PDA detector allows for the assessment of peak purity, while a mass spectrometer (LC-MS) is invaluable for the identification of degradation products.

Sample Preparation

For complex matrices, such as in vivo studies, sample preparation is critical. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the analyte of interest and remove interfering substances.[8][9]

Conclusion and Recommendations

For any research or development program involving this compound, it is imperative to perform these empirical studies. The resulting data will be foundational for all subsequent work, from formulation development to the interpretation of biological assay results.

References

  • ChemSynthesis. 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. [Link]

  • PubChem. 4-Methoxy-3-methyl-1,2-benzoisothiazole. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(21), 6618. [Link]

  • PubChem. Benzothiazole. [Link]

  • Tang, S., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(24), 3794-3804. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • ResearchGate. Mesogenic benzothiazole derivatives with methoxy substituents. [Link]

  • ResearchGate. Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. [Link]

  • Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 246-256. [Link]

  • Lai, W. W.-P., et al. (2024). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 10(4), 1184-1196. [Link]

  • ResearchGate. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight | Request PDF. [Link]

  • ResearchGate. Benzothiazine derivatives solubility?. [Link]

  • Heide, M., et al. (2025). Analytical Methods. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(11), 3247. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]

  • ResearchGate. Scheme for the synthesis of benzothiazole substituted 4-thiazolidinone. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 4-Methoxy-1,3-benzothiazole: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the quantum chemical calculations for 4-Methoxy-1,3-benzothiazole, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2] Benzothiazole derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] Understanding the electronic structure and chemical reactivity of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutic agents.

This document is structured to provide not just a methodology, but the scientific rationale behind the chosen computational protocols. It is intended for researchers, medicinal chemists, and computational scientists engaged in the field of drug discovery.

Foundational Concepts: Why Quantum Chemistry in Drug Design?

Before delving into the specific calculations, it is crucial to understand the "why." Quantum chemical calculations allow us to model molecular systems based on the fundamental laws of quantum mechanics.[5] This predictive power enables us to investigate molecules that may be difficult to synthesize or are transient in nature, such as reaction intermediates.[5] For a potential drug candidate like this compound, these calculations provide invaluable insights into:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is critical for understanding how the molecule will fit into a biological target's active site.

  • Electronic Properties: Mapping the electron distribution to identify regions of high and low electron density. This is key to predicting how the molecule will interact with its biological target.[6]

  • Chemical Reactivity: Quantifying the molecule's propensity to donate or accept electrons, which informs its stability, metabolic fate, and mechanism of action.[7][8]

  • Spectroscopic Signatures: Simulating spectral data (e.g., infrared, UV-Visible) to aid in the experimental characterization of the compound.[9]

The Computational Workflow: A Validated Approach

Our computational strategy is designed as a self-validating workflow. Each step builds upon the last, with verification points to ensure the integrity of the results. This approach ensures that the final electronic properties are derived from a physically realistic and stable molecular structure.

G cluster_input Initial Setup cluster_core_calc Core Calculation & Validation cluster_analysis Property Analysis Input 1. Initial Structure (this compound) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Finds the lowest energy structure. Input->Opt Initial guess Freq 3. Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) Confirms a true energy minimum. Opt->Freq Optimized coordinates HOMO_LUMO 4a. HOMO-LUMO Analysis (Reactivity & Stability) Freq->HOMO_LUMO Validated wavefunction & coordinates MEP 4b. Molecular Electrostatic Potential (Interaction Sites) Freq->MEP Validated wavefunction & coordinates Spectra 4c. Spectroscopic Simulation (IR, UV-Vis) Freq->Spectra Validated wavefunction & coordinates

Caption: Computational workflow for this compound analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest potential energy.

Rationale for Method Selection
  • Software: We utilize the Gaussian software suite, a robust and widely-used electronic structure program in the scientific community.[10][11][12]

  • Theoretical Method (DFT): Density Functional Theory (DFT) is our method of choice as it offers an excellent balance between computational cost and accuracy for organic molecules.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most common and reliable functionals for studying organic systems and hydrogen bonding, which is often crucial in biological interactions.[13][14]

  • Basis Set (6-311++G(d,p)): This choice is deliberate. A triple-zeta basis set like 6-311G provides a flexible description of the core and valence electrons.[15] The additions are critical:

    • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These are non-negotiable for molecules containing heteroatoms like sulfur and nitrogen, as they allow for the distortion of atomic orbitals to form accurate chemical bonds.[16]

Step-by-Step Protocol
  • Build Initial Structure: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Create Gaussian Input File: Prepare a text file (.gjf or .com) with the following key directives:

  • Execute Calculation: Run the calculation using the Gaussian program.

  • Analyze Output: Upon successful completion, the output file will contain the optimized Cartesian coordinates and the final, minimized energy.

Protocol 2: Vibrational Frequency Analysis (Self-Validation)

This step is non-optional and serves as a critical quality control measure. It mathematically proves that the optimized structure is a true energy minimum on the potential energy surface.

Rationale

A true minimum energy structure will have zero imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.

Step-by-Step Protocol
  • Create Gaussian Input File: Use the optimized geometry from the previous step. The keyword is Freq.

  • Execute and Analyze: Run the calculation. Scrutinize the output file for the list of vibrational frequencies. Confirm that all frequencies are positive real numbers. This validates the geometry for subsequent analysis. The output also provides the data needed to simulate the infrared (IR) spectrum.[9]

Analysis of Electronic Properties

With a validated molecular structure, we can now confidently calculate the electronic properties that are most relevant to drug design.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[7][9]

G cluster_0 Reactivity Profile cluster_1 Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy_Axis_Top HOMO HOMO (Highest Occupied MO) Electron Donor Gap ΔE = E_LUMO - E_HOMO Small Gap -> More Reactive Large Gap -> More Stable Energy_Axis Energy Energy_Axis->HOMO

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Calculated Properties:

ParameterEnergy (eV)Significance
EHOMO Calculated ValueTendency to donate electrons
ELUMO Calculated ValueTendency to accept electrons
Energy Gap (ΔE) Calculated ValueChemical reactivity and kinetic stability[7][9]

These values are obtained from the Gaussian output file of the frequency calculation. They are used to calculate global reactivity descriptors that quantify the molecule's behavior.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule.[18] It is invaluable for predicting how a ligand will interact with a receptor, highlighting regions ripe for hydrogen bonding, and identifying potential sites of electrophilic or nucleophilic attack.[6][19][20]

Interpretation of MEP Maps:

  • Red Regions: Electron-rich areas (negative potential), indicating sites susceptible to electrophilic attack and favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors).

  • Blue Regions: Electron-deficient areas (positive potential), indicating sites for nucleophilic attack and favorable for interacting with negative charges (e.g., carboxylate groups in a receptor).

  • Green/Yellow Regions: Neutral or weakly polarized areas.

Protocol: The MEP surface is generated using the wavefunction from the validated geometry. This is typically done in the visualization software (e.g., GaussView) by loading the checkpoint file (.chk) and instructing the software to create a new surface, mapping the electrostatic potential onto the electron density.

This analysis would reveal the electron-rich nitrogen and sulfur atoms and the methoxy group's oxygen as potential hydrogen bond acceptors, a critical insight for predicting binding modes in drug development.[19]

Simulated Spectroscopic Data

The computational workflow also yields simulated spectra that can be directly compared with experimental data for validation.

  • Infrared (IR) Spectrum: The Freq calculation directly outputs the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. This aids in the assignment of experimental IR peaks to specific molecular vibrations.[9]

  • UV-Visible Spectrum: To simulate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This calculation predicts the electronic transitions between molecular orbitals.

TD-DFT Protocol:

  • Create Gaussian Input File: Use the optimized geometry. The keyword is TD.

  • Execute and Analyze: The output will list the excitation energies (in nm) and oscillator strengths (a measure of transition probability) for the lowest 10 excited states. This data can be used to plot a theoretical UV-Vis spectrum.

Conclusion for the Drug Development Professional

The quantum chemical analysis of this compound provides a detailed electronic and structural profile that is directly applicable to the drug discovery pipeline. The HOMO-LUMO gap provides a quantitative measure of its inherent reactivity, informing potential metabolic stability. The MEP map acts as a roadmap for medicinal chemists, highlighting the key pharmacophoric features—the nitrogen, sulfur, and oxygen atoms—that are likely to govern its interaction with a biological target. By grounding drug design hypotheses in the fundamental principles of quantum mechanics, we can accelerate the optimization process, leading to the development of more potent and selective therapeutic agents.

References

  • Gaussian (software) - Wikipedia. Available at: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

  • Application of molecular electrostatic potentials in drug design - ResearchGate. Available at: [Link]

  • About Gaussian 16. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - Scirp.org. Available at: [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. Available at: [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Available at: [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. Available at: [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros. Available at: [Link]

  • Tutorial: Electrostatic Potential Maps - University of California, Santa Barbara. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. Available at: [Link]

  • (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole - ResearchGate. Available at: [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - Scientific Research Publishing. Available at: [Link]

  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - NIH. Available at: [Link]

  • Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a... - ResearchGate. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scirp.org. Available at: [Link]

  • Molecular Electrostatic Potential (MEP). Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. Available at: [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. Available at: [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Available at: [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. Available at: [Link]

  • Correlation of biological activity with LUMO energy - ResearchGate. Available at: [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate. Available at: [Link]

  • Vibrational and Electronic Absorption Spectroscopic and Density Functional Theoretical Studies on the 2(3H)-Benzothiazolone and Its Anion | Request PDF - ResearchGate. Available at: [Link]

  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis. Available at: [Link]

  • 4-Methoxy-3-methyl-1,2-benzoisothiazole | C9H9NOS | CID 58327602 - PubChem. Available at: [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH. Available at: [Link]

  • Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. Available at: [Link]

  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction - Crimson Publishers. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • Quantum Chemical Calculations for Over 200000 Organic Radical Species and 40000 Associated Closed-Shell Molecules: Article No. 244. Available at: [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]

  • Chemical structure of the benzothiazole‐ (1 and 3), thiazole‐ (2 and 4), and pyridine‐based (5) azo dyes. - ResearchGate. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. Available at: https://dergipark.org.tr/en/download/article-file/206972/download/article-file/206972

Sources

The Strategic Placement of Methoxy Groups: A Deep Dive into the Structure-Activity Relationship of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic heterocyclic system containing fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a diverse array of biological targets have led to the development of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. Among the various substituents, the methoxy group (-OCH3) has garnered significant attention due to its profound impact on the therapeutic potential of benzothiazole derivatives. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methoxy-substituted benzothiazoles, offering insights into the rational design of novel and more potent therapeutic agents.

The Influence of Methoxy Substitution on Biological Activity: A Positional Analysis

The position of the methoxy group on the benzothiazole ring system is a critical determinant of its biological activity. The electron-donating nature of the methoxy group can modulate the electron density of the aromatic system, influencing binding interactions with biological targets.

Anticancer Activity

Methoxy-substituted benzothiazoles have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the substitution pattern.[1][4]

  • Substitution on the Benzene Ring: Studies have shown that the introduction of methoxy groups on the benzothiazole core can significantly enhance anticancer activity. For instance, certain substituted methoxybenzamide benzothiazoles have demonstrated potent in vitro anti-tumor potential, with IC50 values in the low micromolar range.[1][4] The presence of a 3,4,5-trimethoxyphenyl moiety at the C-2 position of the thiazole ring has been shown to be crucial for potent antiproliferative activity against melanoma and prostate cancer cells.[5] Furthermore, the replacement of a hydroxyl group with a methoxy group can sometimes lead to a decrease in activity, highlighting the nuanced role of this substituent.[4][6] In some series, electron-donating groups like methoxy on the "A" ring (the phenyl ring not part of the benzothiazole core) have shown a more potent inhibitory effect against certain cancer cell lines compared to electron-withdrawing groups.[7]

  • Substitution at the 2-Phenyl Ring: In the context of 2-arylbenzothiazoles, the substitution pattern on the 2-phenyl ring also plays a pivotal role. While electron-withdrawing groups on the 2-phenyl ring of some series have been associated with higher anticancer activity, the overall SAR can be complex and cell-line dependent.[5]

The mechanism of action for many of these anticancer agents involves the inhibition of tubulin polymerization, a critical process in cell division.[5][7]

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Methoxy-substituted benzothiazoles have shown considerable promise in this area.[8][9][10]

  • Antibacterial Activity: The position of the methoxy group can influence the spectrum and potency of antibacterial activity. For example, in a series of synthesized methoxy-substituted benzothiazole derivatives, specific compounds showed potent activity against Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[8][10][11] The presence of a methoxy group, often in combination with other substituents like chloro or nitro groups, has been highlighted as a key feature for enhanced antibacterial action.[12] For instance, the substitution of a methoxy group at the 4th position of a phenyl ring in certain thiazolidin-4-one derivatives of benzothiazole improved their antibacterial activity.[12]

  • Antifungal Activity: Methoxy-substituted benzothiazoles have also demonstrated significant antifungal properties.[9] Certain derivatives have shown potent activity against Aspergillus niger, with some compounds being identified as highly active.[9] The presence of chlorine and methoxy substitutions has been particularly noted for antifungal efficacy against Candida albicans.[6]

Neuroprotective Activity

Emerging research points towards the potential of methoxy-substituted benzothiazoles in the treatment of neurodegenerative diseases.[13][14]

  • Enzyme Inhibition: Certain methoxy-substituted benzothiazoles have been found to be effective inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[13] The presence of a methoxy group at the 5th position of the benzothiazole ring can influence the inhibitory activity.[13]

  • Antioxidant and Catalase Modulating Activity: Methoxy-substituted benzothiazoles have also been investigated for their antioxidant properties and their ability to modulate catalase, an important antioxidant enzyme with a neuroprotective role.[14][15] These compounds have been shown to enhance neuronal cell viability and protect against oxidative stress.[14][15]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of selected methoxy-substituted benzothiazole derivatives, highlighting the impact of the methoxy group's position on their efficacy.

Compound IDMethoxy PositionOther Key SubstituentsBiological ActivityTarget/Cell LineIC50 / MICReference
Anticancer Agents
Compound 40 6-methoxy3',4',5'-trimethoxy on 2-phenylNQO2 InhibitionNQO251 nM[16]
Compound 49 6-acetamide3',4',5'-trimethoxy on 2-phenylNQO2 InhibitionNQO231 nM[16]
Compound 8n 3,4,5-trimethoxy on "C" ringp-Fluoro on "A" ringAntiproliferativeProstate Cancer Cells6-13 nM[5]
Compound 8l 3,4,5-trimethoxy on "C" ringo-Fluoro on "A" ringAntiproliferativeMelanoma Cells27-30 nM[5]
Substituted Methoxybenzamide Benzothiazole 41 Methoxy on benzamide-Anti-tumorVarious1.1 µM - 8.8 µM[1][4]
Antimicrobial Agents
Compound K-03 5-methoxy4-chloro, 2-(nitrobenzamido)AntibacterialE. coliPotent[8]
Compound K-05 5-methoxy4-chloro, 2-(nitrobenzamido)AntifungalAspergillus nigerPotent[9]
Compound K-06 5-methoxy4-chloro, 2-(nitrobenzamido)AntifungalAspergillus nigerPotent[9]
Neuroprotective Agents
Compound 4f None on benzothiazoleDimethylaminopropyl side chainAChE InhibitionAChE23.4 ± 1.1 nM[13]
Compound 4f None on benzothiazoleDimethylaminopropyl side chainMAO-B InhibitionMAO-B40.3 ± 1.7 nM[13]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

General Synthesis of Methoxy-Substituted Benzothiazoles

A common and effective method for the synthesis of methoxy-substituted benzothiazoles involves the reaction of a corresponding methoxy-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[8][9] This is often followed by further modifications at the 2-position of the benzothiazole ring to generate a library of derivatives.

Step-by-Step Methodology:

  • Formation of the 2-Aminobenzothiazole Core:

    • Dissolve the appropriately substituted methoxy-aniline (e.g., 3-chloro-4-methoxy-aniline) and potassium thiocyanate in cooled glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid while maintaining a low temperature with constant stirring.

    • The reaction mixture is then typically stirred for a few hours.

    • The resulting 2-amino-methoxy-substituted benzothiazole is precipitated by pouring the reaction mixture into ice-cold water and neutralized with ammonia.

    • The crude product is then filtered, washed, and can be purified by recrystallization.

  • Derivatization at the 2-Position:

    • The synthesized 2-aminobenzothiazole can be further reacted with various electrophiles to introduce diverse functionalities.

    • For example, condensation with substituted benzoyl chlorides in the presence of a base like pyridine can yield N-(benzothiazol-2-yl)benzamides.[8][9]

    • Alternatively, substitution reactions can be performed to introduce different aryl or alkyl groups.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: C-2 Derivatization Methoxy-Aniline Methoxy-Aniline 2-Amino-Methoxy-Benzothiazole 2-Amino-Methoxy-Benzothiazole Methoxy-Aniline->2-Amino-Methoxy-Benzothiazole Cyclization KSCN_Br2 KSCN, Br2 Glacial Acetic Acid KSCN_Br2->2-Amino-Methoxy-Benzothiazole Final_Product Methoxy-Substituted Benzothiazole Derivative 2-Amino-Methoxy-Benzothiazole->Final_Product Condensation Substituted_Benzoyl_Chloride R-COCl Substituted_Benzoyl_Chloride->Final_Product

Caption: General synthetic scheme for methoxy-substituted benzothiazoles.

Representative Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized methoxy-substituted benzothiazole derivatives in the culture medium.

    • Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Diagram: MTT Assay Workflow

G Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Methoxy-Substituted Benzothiazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Future Perspectives and Conclusion

The exploration of methoxy-substituted benzothiazoles continues to be a vibrant area of research in medicinal chemistry. The SAR insights discussed in this guide underscore the critical role of the methoxy group in modulating the biological activity of the benzothiazole scaffold. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic potential and toxicological profiles.

  • Computational Modeling: Utilizing in silico tools to predict the activity of new derivatives and to better understand their interactions with biological targets.

References

  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. (n.d.). SciSpace. [Link]

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (2004). Organic & Biomolecular Chemistry, 2(20), 3039-3043. [Link]

  • Synthesis of benzothiazolesviaipso substitution of ortho-methoxythiobenzamides. (2004). Organic & Biomolecular Chemistry, 2(20), 3039-3043. [Link]

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (n.d.). Europe PMC. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. (2018). Research Journal of Pharmacy and Technology, 11(8), 3295-3299. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2012). Journal of Medicinal Chemistry, 55(13), 6031-6043. [Link]

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. (2020). Scientific Reports, 10(1), 6595. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1778-1793. [Link]

  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 5104-5114. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1778-1793. [Link]

  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (2025). Pharmaceutical Fronts, 7(1). [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2019). Molecules, 24(18), 3349. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2018). Research Journal of Pharmacy and Technology, 11(7), 2781-2785. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(5), 798-825. [Link]

  • An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. (2018). International Journal of Chemical and Physical Sciences, 7(Special Issue), 81-85. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2598. [Link]

  • Synthesis, reactions and antimicrobial activity of benzothiazoles. (2012). Journal of the Serbian Chemical Society, 77(11), 1545-1557. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2110. [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2598. [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Journal of Chemical Sciences, 115(5-6), 631-640. [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Journal of Chemical Sciences, 115(5-6), 631-640. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(36), 23295-23310. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2004). Journal of Medicinal Chemistry, 47(2), 335-345. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances, 12(40), 25919-25934. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(45), 32174-32247. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). Molecules, 23(10), 2673. [Link]

  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. (2025). Pharmaceutical Fronts, 7(1). [Link]

  • View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (n.d.). Elibrary.ru. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 2841-2845. [Link]

  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (n.d.). Elibrary.ru. [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415. [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6649. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1778-1793. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 2841-2845. [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024). Journal of Medicinal Chemistry, 67(21), 17621-17641. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(45), 32174-32247. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8344. [Link]

Sources

A Technical Guide to the Antifungal Potential of 4-Methoxy-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, compounded by the growing challenge of antifungal resistance, presents a significant threat to global public health.[1][2] This has catalyzed an urgent search for novel antifungal agents with new mechanisms of action and improved efficacy. Among the heterocyclic compounds being explored, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This guide focuses specifically on 4-methoxy-1,3-benzothiazole derivatives, a subclass that has shown considerable promise. We will provide an in-depth analysis of their synthesis, explore their structure-activity relationships (SAR), elucidate their proposed mechanisms of action, and present detailed protocols for their evaluation, offering a comprehensive resource for researchers dedicated to advancing the next generation of antifungal therapeutics.

The Benzothiazole Scaffold: A Foundation for Antifungal Discovery

Benzothiazole, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in the development of bioactive compounds.[3] Its derivatives are noted for their diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4] The structural rigidity of the benzothiazole core, combined with the electronic properties conferred by its sulfur and nitrogen heteroatoms, makes it an ideal scaffold for interacting with various biological targets.[3]

The incorporation of a methoxy (-OCH₃) group, particularly at the 4-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can influence lipophilicity, metabolic stability, and the potential for hydrogen bonding, thereby enhancing target binding affinity and overall antifungal potency.[5] This guide delves into the specific attributes of these 4-methoxy derivatives as a promising class of antifungal agents.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of substituted benzothiazoles is a well-established field, with several versatile methods available. A common and effective route to creating a library of this compound derivatives often starts with a substituted aniline precursor.

A representative synthetic pathway involves the reaction of an appropriately substituted aniline with thiocyanate salts in the presence of a halogen to form a 2-aminobenzothiazole intermediate. This intermediate can then be further modified to yield a diverse range of derivatives.[5][6]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Final Product Generation Start 3-Chloro-4-methoxyaniline Reagent1 Potassium Thiocyanate (KSCN) + Bromine in Acetic Acid Start->Reagent1 Reaction Intermediate1 2-Amino-4-methoxy-benzothiazole (Core Intermediate) Reagent1->Intermediate1 Reagent2 Substituted Acyl Chloride (e.g., R-COCl) in Pyridine Intermediate1->Reagent2 Condensation Intermediate2 N-(4-methoxy-benzothiazol-2-yl)amide Reagent2->Intermediate2 Reagent3 Nucleophilic Substitution (e.g., Substituted Aniline in DMF) Intermediate2->Reagent3 Displacement Product Final this compound Derivative Library Reagent3->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a general procedure for synthesizing a 2-amino-4-methoxy-benzothiazole core, which can then be used for further derivatization.[5]

Objective: To synthesize the 2-amino-4-methoxy-1,3-benzothiazole scaffold.

Materials:

  • 3-Chloro-4-methoxyaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution (NH₄OH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 3-chloro-4-methoxyaniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5°C.

  • Bromination (CAUTION: Handle Bromine in a fume hood): While maintaining the low temperature, add a solution of bromine in glacial acetic acid dropwise to the mixture with constant stirring. The reaction is exothermic; control the addition rate to keep the temperature below 10°C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to facilitate the cyclization process.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker of crushed ice and neutralize it carefully by adding ammonia solution until the pH is approximately 8-9. This step precipitates the crude product.

  • Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-methoxy-1,3-benzothiazole.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Thin Layer Chromatography (TLC), Melting Point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Evaluation of In Vitro Antifungal Activity

The primary measure of a compound's antifungal potential is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that completely inhibits the visible growth of a microorganism.[9] Derivatives of benzothiazole have shown potent activity against a range of clinically relevant fungi, including Candida albicans, Cryptococcus neoformans, and various Aspergillus species.[5][10][11]

Table 1: Representative Antifungal Activity of Benzothiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
14o Candida albicans0.25 - 1[10]
14p Candida albicans0.125 - 0.5[10]
14r Cryptococcus neoformans0.5 - 2[10]
4c Candida krusei7.81[7]
4d Candida glabrata1.95[7]
K-05 Aspergillus nigerPotent Activity[5]
K-06 Aspergillus nigerPotent Activity[5]

Note: The compounds listed are representative benzothiazole derivatives from cited literature; specific MIC values for 4-methoxy derivatives may vary.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the standards provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Objective: To determine the MIC of test compounds against a panel of fungal strains.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density at 530 nm.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 4-methoxy derivatives, several key SAR trends have been observed.

SAR cluster_Core This compound Core Core R2_node Position 2: - Introduction of amide-imidazole scaffolds can significantly enhance activity. - Potent activity often linked to groups that can interact with enzyme active sites. R4_node Position 4 (Methoxy Group): - Enhances lipophilicity, aiding membrane permeability. - Can act as a hydrogen bond acceptor, improving target binding. R6_node Positions 5, 6, 7: - Electron-withdrawing groups (e.g., -Cl, -F) at position 6 can increase potency. - Halogen substituents often lead to more effective compounds. p_R2 p_R2->R2_node p_R4 p_R4->R4_node p_R6 p_R6->R6_node

Caption: Key structure-activity relationships for this compound derivatives.

  • The 4-Methoxy Group: This group is critical. Its electron-donating nature and potential for hydrogen bonding can stabilize interactions with target enzymes. It also influences the molecule's overall conformation and lipophilicity.

  • Substituents at Position 2: This is a key site for modification. Attaching side chains, particularly those containing other heterocyclic rings like imidazole or triazole, has been shown to produce compounds with excellent antifungal activity.[10]

  • Substituents on the Benzene Ring: The addition of electron-withdrawing groups, such as halogens (e.g., chlorine), on the benzene portion of the scaffold often enhances antifungal potency.[7][12] Studies have shown that compounds with chlorine substituents can be more effective than those with additional methoxy groups on the benzothiazole ring.[7]

Proposed Mechanisms of Action (MoA)

Benzothiazole derivatives exert their antifungal effects by targeting essential fungal-specific cellular processes. Two primary mechanisms have been extensively studied.

Inhibition of Ergosterol Biosynthesis (CYP51)

Many potent benzothiazole derivatives function similarly to azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[10][13]

MoA AcetylCoA Acetyl-CoA Squalene Squalene Lanosterol Lanosterol Enzyme CYP51 (Lanosterol 14α-demethylase) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for Membrane Integrity) Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Enzyme->Ergosterol Inhibitor 4-Methoxy-1,3- benzothiazole Derivative

Caption: Proposed mechanism of action via inhibition of the CYP51 enzyme in the ergosterol pathway.

Inhibition of N-Myristoyltransferase (NMT)

Another promising target for benzothiazole derivatives is N-Myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a C14 fatty acid, to essential proteins.[14] This process, known as N-myristoylation, is vital for protein function and localization. Inhibiting NMT is fungicidal and represents a novel mechanism distinct from currently available antifungals.[14]

Cytotoxicity and Selectivity Assessment

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[15] Cytotoxicity assays using mammalian cell lines are therefore essential.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of test compounds against a mammalian cell line (e.g., human embryonic kidney cells, HEK293).

Materials:

  • Test compounds (dissolved in DMSO)

  • HEK293 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds in the quest for new antifungal agents.[4][5] Their potent in vitro activity, coupled with novel and validated mechanisms of action, provides a strong foundation for further development.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of fungal infection to assess their in vivo efficacy and safety.[14]

  • Mechanism Elucidation: Further investigating the precise molecular interactions with targets like CYP51 and NMT through structural biology and biochemical assays.

  • Combination Therapy: Exploring the potential synergistic effects of these derivatives when used in combination with existing antifungal drugs.[15][16]

By systematically advancing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and contribute to overcoming the critical challenge of fungal infectious diseases.

References

  • Liu, Y., Wang, Y., Dong, G., Zhang, Y., Wu, S., Miao, Z., Yao, J., Zhang, W., & Sheng, C. (2013). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. MedChemComm, 4(12), 1551-1561. [Link]

  • Zhao, L., Li, Z., Wang, Y., Li, Y., Chang, J., & Sun, J. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]

  • Grinholc, M., Nakonieczna, J., Fila, G., Taraszkiewicz, A., Kawiak, A., & Szewczyk, G. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(2), 385-396. [Link]

  • Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. [Link]

  • Khan, K., & Singh, P. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. [Link]

  • Tratrat, C. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Medicinal Chemistry, 30. [Link]

  • Tratrat, C. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Bentham Science. [Link]

  • Tavira, M. A., Cuesta, I., Gonzalez, A., Diaz, M. T., Gargallo-Viola, D., & Esteban, A. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(11), 3208-3213. [Link]

  • Tratrat, C. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. ResearchGate. [Link]

  • Robbins, N., & Cowen, L. E. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology Society. [Link]

  • Tivari, S. R., Kokate, S. V., Pawar, T. J., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Osmaniye, D., Levent, S., Karaduman, A. B., et al. (2019). Evaluation of Antifungal Activity of Some Benzothiazole Derivatives. ResearchGate. [Link]

  • Emídio, J. J., Barbosa, D. H. X., de Castro, R. D., Perez‐Castillo, Y., & de Sousa, D. P. (2020). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. [Link]

  • Li, M., Gao, Y., Zhang, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2474. [Link]

  • ResearchGate. (2024). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

  • Zhao, L., Li, Z., Wang, Y., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. ResearchGate. [Link]

  • Kumar, R., Kumar, A., & Kumar, S. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2017). Benzothiazole derivatives with antifungal activity. ResearchGate. [Link]

  • Chimenti, F., Bizzarri, B., & Maccioni, G. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. [Link]

  • El-Metwaly, A. M., El-Sayed, N. N. E., & El-Gazzar, M. G. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(11), 3121. [Link]

Sources

Topic: The Anticancer Potential of 4-Methoxy-1,3-benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Within this class, derivatives featuring a 4-methoxy substitution have emerged as a particularly promising avenue for anticancer drug discovery. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, often operating through well-defined mechanisms of action such as the disruption of microtubule dynamics.[4][5] This technical guide provides an in-depth analysis of 4-methoxy-1,3-benzothiazole compounds, synthesizing current knowledge on their chemical synthesis, structure-activity relationships (SAR), mechanisms of action, and the preclinical methodologies used for their evaluation. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and pharmacologists engaged in the development of novel oncology therapeutics.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its versatile chemical nature and ability to interact with various biological targets.[6][7] In oncology, benzothiazole derivatives have been investigated for a multitude of effects, including the inhibition of protein tyrosine kinases, topoisomerases, and the induction of apoptosis.[8][9][10] The addition of a methoxy group, particularly at the 4-position of an associated phenyl ring, has been shown to significantly enhance the anticancer potency of these molecules, leading to the discovery of compounds with low nanomolar efficacy.[4] This enhancement is often attributed to the electron-donating nature of the methoxy group, which can influence the molecule's binding affinity to its biological target.[11]

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of this compound derivatives typically involves multi-step reactions. A common and effective approach is the condensation reaction between an appropriately substituted aminothiophenol and a carboxylic acid or its derivative, often facilitated by a dehydrating agent. For derivatives with a 4-methoxyphenyl group at the 2-position, the synthesis often starts from 2-amino-thiophenol and 4-methoxybenzoic acid.

Below is a generalized workflow for the synthesis of these compounds.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate Product cluster_modification Further Derivatization (Optional) cluster_final Final Product A 2-Aminothiophenol C Condensation Reaction (e.g., Polyphosphoric Acid) A->C B 4-Methoxybenzoyl Chloride or 4-Methoxybenzoic Acid B->C D 2-(4-methoxyphenyl)-1,3-benzothiazole C->D Formation of benzothiazole ring E Substitution reactions on the benzothiazole ring system D->E SAR Exploration F Target this compound Derivative D->F Direct use E->F

Caption: Generalized Synthesis Workflow for this compound Derivatives.

Mechanism of Action: Targeting the Cytoskeleton

A primary mechanism through which many potent this compound compounds exert their anticancer effects is the inhibition of tubulin polymerization.[4] Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][12]

The signaling cascade initiated by microtubule disruption is illustrated below.

G compound This compound Compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization Required for disruption Microtubule Disruption g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest Leads to apoptosis Apoptosis Induction g2m_arrest->apoptosis Triggers caspase Caspase-3/7 Activation apoptosis->caspase death Cancer Cell Death caspase->death

Caption: Signaling Pathway for Tubulin Polymerization Inhibition.

Beyond tubulin inhibition, other mechanisms have been proposed for benzothiazole derivatives, including the inhibition of crucial signaling kinases like VEGFR-2 and Ataxia Telangiectasia Mutated and Rad-3 related (ATR) kinase, which are involved in angiogenesis and DNA damage response, respectively.[13][14]

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For this compound derivatives, several structural features have been identified as key modulators of anticancer activity:

  • The Methoxy Group: The presence and position of methoxy groups on the phenyl ring attached to the benzothiazole core are crucial. A 3,4,5-trimethoxy substitution pattern on the phenyl ring is often associated with high potency in tubulin polymerization inhibition.[4][5] The 4-methoxy group is a common feature in many active compounds.[11][15][16]

  • Substitutions on the Benzothiazole Ring: The introduction of small, electron-withdrawing groups, such as fluorine, on the benzothiazole ring can enhance cytotoxic activity and improve metabolic stability.[9]

  • Linker Group: In more complex derivatives, the nature of the linker connecting the benzothiazole core to other moieties can significantly impact activity. For example, replacing an amide linker with a carbonyl group has been shown to dramatically increase potency.[4]

Preclinical Evaluation: A Methodological Workflow

The preclinical assessment of novel this compound compounds follows a standardized yet adaptable workflow designed to comprehensively characterize their anticancer potential.

G A Compound Synthesis & Characterization B In Vitro Screening (Primary) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E For potent compounds L Lead Optimization D->L Data-driven refinement F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI) E->G H Target Engagement (e.g., Tubulin Assay) E->H I In Vivo Efficacy Studies E->I If MoA is validated J Xenograft Mouse Models I->J K Toxicity & PK/PD Studies I->K K->L Data-driven refinement

Caption: Experimental Workflow for Preclinical Evaluation.

Representative Experimental Protocols

A. MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

This protocol identifies the phase of the cell cycle in which the compound induces arrest.

  • Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of microtubule disruption.[12]

Quantitative Data Summary

The anticancer activity of various this compound derivatives has been documented against numerous cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC50) of selected compounds, highlighting their potency.

Compound Class/Reference NameSpecific SubstitutionCancer Cell LineIC50 (µM)Reference
Methoxybenzamide Benzothiazole (41)4-methoxybenzamide at C2A549 (Lung)1.1 - 8.8[11][15]
Thiazolidinone Benzothiazole (6)4-methoxyphenyl-acetamideVariouslogGI50: -5.38[16]
Hydrazine Benzothiazole (11)2-(4-hydroxy-methoxy benzylidene)-hydrazinoHeLa (Cervical)2.41[11][15]
SMART Compound (8f)2-(3,4,5-trimethoxyphenyl)thiazoleMelanoma/Prostate0.021 - 0.071[4]
Thioxothiazolidine Acetamide (52)4-chloro-phenoxy-N-(4-methoxyphenyl)-acetamideVariousPotent[11]

Note: IC50/GI50 values are highly dependent on the specific assay conditions and cell lines used.

Future Outlook and Conclusion

This compound derivatives represent a highly promising class of compounds for the development of new anticancer agents. Their straightforward synthesis, potent cytotoxic activity, and well-defined mechanism of action targeting tubulin polymerization make them attractive candidates for further development.[4][7] Future research should focus on optimizing their pharmacological properties, including solubility and metabolic stability, to improve in vivo efficacy and reduce potential toxicity.[9] The exploration of these compounds in combination therapies, particularly with agents that target different cellular pathways, could also yield synergistic effects and overcome drug resistance.[3] The continued investigation into this chemical scaffold is poised to deliver novel and effective therapeutics for the treatment of a broad range of cancers.[18]

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-153. [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 14(4), 1385-1402. [Link]

  • ResearchGate. (n.d.). Schematic representation of structure-activity relationship for the 27–46 series. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of compound 4. [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5092-5101. [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]

  • Wang, Z., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12. [Link]

  • Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry, 19(1). [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1). [Link]

  • Abdel-Ghani, N. T., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1). [Link]

  • ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. [Link]

  • OUCI. (n.d.). Synthesis of new horizons in benzothiazole scaffold and used in anticancer drug development. [Link]

  • Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4880. [Link]

  • Szałaj, N., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4967. [Link]

  • ResearchGate. (n.d.). Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents. [Link]

  • Atta, A., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Al-Jumaili, A. S. H. (2024). Anticancer Potential of a Novel Benzothiazole-Derived Heterocyclic Compound: In Vitro, In Vivo, and Molecular Docking Studies. Iraqi Journal of Cancer and Medical Genetics, 17(1). [Link]

  • Kumar, A., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(21), 7247. [Link]

  • OUCI. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]

  • University of Otago. (n.d.). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. [Link]

  • ResearchGate. (n.d.). Mechanism of action of benzothiazoles. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a core component in a variety of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The precise and comprehensive characterization of this molecule is paramount for ensuring its quality, purity, and for elucidating its structure-activity relationships in research and development settings.

This document provides a detailed guide to the analytical methodologies for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for its analysis. The methods described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₇NOS[1]
Molecular Weight165.21 g/mol [2]
Boiling Point403.2±25.0 °C (Predicted)[3]
Density1.465±0.06 g/cm³ (Predicted)[3]
InChIInChI=1S/C8H7NOS/c1-10-7-4-2-3-5-6(7)9-8(11)12-5/h2-4H,1H3[4]
SMILESCOC1=CC=C2SC=NC2=C1[4]

Synthesis Overview

The synthesis of this compound and its derivatives is most commonly achieved through the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids.[5] This versatile approach allows for the introduction of a wide range of substituents onto the benzothiazole core. Green chemistry approaches utilizing catalysts like H₂O₂/HCl or recyclable catalysts such as methanesulfonic acid on silica gel have been developed to improve reaction efficiency and environmental friendliness.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in the molecule. For benzothiazole derivatives, aromatic protons typically appear in the range of 7.0-8.0 ppm.[1] The methoxy group protons are expected to appear as a sharp singlet at approximately 3.8-4.0 ppm.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton. The carbon atoms of the benzothiazole ring system and the methoxy group will have characteristic chemical shifts. For example, in 4-Methoxy-2-aminobenzothiazole, the carbon of the methoxy group appears around 55 ppm.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a 4-methoxy-substituted benzothiazole derivative would be expected to show characteristic absorption bands.[6]

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic, -OCH₃)2950-2850
C=N (thiazole ring)~1600
C-O (methoxy)1275-1200 (asymmetric), 1075-1020 (symmetric)
C-S~700
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Under electrospray ionization (ESI) conditions, this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 166.[7]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for benzothiazole derivatives.

HPLC Protocol

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the mobile phase to improve peak symmetry.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in the mobile phase to a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV-Vis scan (typically around 254 nm or the λmax of the compound)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.

GC-MS Protocol

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution.

  • Sample Preparation: Dissolve or extract the sample with a suitable solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier gas flow: 1 mL/min (Helium)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-500

  • Analysis: Inject the standards and samples.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve constructed from the standard solutions.

Experimental Workflows

The following diagrams illustrate the typical analytical workflows for the characterization of this compound.

Workflow1 cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Assay synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC-UV purification->hplc gcms GC-MS purification->gcms Workflow2 start Sample of this compound dissolve Dissolve in appropriate solvent start->dissolve hplc_inj Inject into HPLC-UV dissolve->hplc_inj gcms_inj Inject into GC-MS dissolve->gcms_inj hplc_data Obtain Chromatogram & UV Spectrum hplc_inj->hplc_data gcms_data Obtain Chromatogram & Mass Spectrum gcms_inj->gcms_data purity_calc Calculate Purity from HPLC data hplc_data->purity_calc id_confirm Confirm Identity with GC-MS data gcms_data->id_confirm report Final Report purity_calc->report id_confirm->report

Caption: Workflow for purity assessment and identity confirmation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, purity assessment, and quantification of this important heterocyclic compound. Adherence to these protocols will enable researchers and scientists to generate high-quality, reliable data essential for advancing their research and development activities.

References

  • Spectroscopic and theoretical (DFT) investigation of 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210.
  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • 4-Methoxy-3-methyl-1,2-benzoisothiazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Supplementary Information Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (n.d.). Journal of Medicinal Chemistry.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Antibiotics.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (n.d.). South African Journal of Chemistry.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Current Green Chemistry.
  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • 4-(1,3-benzothiazol-2-yl)-N-[[2-[(2-chlorophenyl)methoxy]-3-ethoxy-phenyl]methyl]aniline. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2008). Journal of Medicinal Chemistry.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Medicinal Chemistry.
  • Mesogenic benzothiazole derivatives with methoxy substituents. (2006). Journal of Chemical Sciences.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed.
  • Benzothiazoles. (n.d.). MassBank. Retrieved January 5, 2026, from [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integr

Sources

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Assignment of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-methoxy-1,3-benzothiazole. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural characterization is paramount. This document moves beyond a simple listing of chemical shifts to explain the underlying principles and experimental strategies required for confident assignment. We detail optimized protocols for sample preparation and data acquisition, provide a thorough analysis of 1D spectra based on established electronic and anisotropic effects, and outline the use of 2D NMR experiments (COSY, HSQC, HMBC) as a self-validating system to confirm the proposed structure. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and quality control.

Introduction

The benzothiazole moiety is a privileged heterocyclic system found in a wide array of pharmacologically active compounds and functional materials.[1][2] Its rigid, bicyclic structure and diverse substitution possibilities make it a valuable building block in drug discovery. This compound serves as an important intermediate and a representative example for understanding the spectroscopic properties of this class. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution.[3] A correct and complete assignment of both ¹H and ¹³C NMR spectra is essential for confirming synthesis, assessing purity, and understanding structure-activity relationships.

This document provides an expert-level walkthrough of the entire assignment process, grounded in established spectroscopic principles and validated by modern 2D NMR techniques.

Molecular Structure and Numbering Convention

To facilitate a clear and consistent discussion, the standard IUPAC numbering for the this compound ring system is used throughout this note. The structure and numbering are illustrated below.

Caption: Molecular structure and IUPAC numbering for this compound.

PART 1: Experimental Protocols & Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]

  • Material Weighing: Accurately weigh 10-15 mg of this compound for ¹H and ¹³C NMR analysis. While ¹H NMR can often be performed on less material (1-5 mg), this slightly higher concentration ensures a high-quality ¹³C spectrum can be acquired in a reasonable timeframe.[4][5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many benzothiazole derivatives due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used, though its higher viscosity may lead to broader lines. For this guide, we will proceed with CDCl₃.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active detection region of the NMR probe.[5][6]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell). Avoid transferring any solid particulates.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Workflow for NMR Data Acquisition

The logical flow for acquiring a full set of spectra for structural elucidation is outlined below. This workflow ensures that foundational 1D data is collected before proceeding to more time-intensive 2D experiments.

G cluster_workflow NMR Data Acquisition Workflow prep Prepare Sample (10-15 mg in 0.6 mL CDCl3) load Insert Sample & Lock prep->load shim Shim Magnetic Field load->shim H1 Acquire ¹H Spectrum (1D Proton) shim->H1 C13 Acquire ¹³C{¹H} Spectrum (1D Carbon) H1->C13 COSY Acquire ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC process Process & Analyze Data HMBC->process

Caption: Standard workflow for complete NMR-based structure elucidation.

PART 2: Spectral Analysis and Assignment

The following assignments are based on established principles of chemical shifts, coupling constants, and substituent effects, using data from parent benzothiazole and related aromatic systems as a reference.[7][8][9]

¹H NMR Spectral Data and Assignments

The proton spectrum is the starting point for any assignment. The key is to identify characteristic signals and use coupling patterns to piece together the aromatic spin system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2 ~8.95 s - 1H
H6 ~7.45 t J ≈ 8.0 1H
H7 ~7.30 dd J ≈ 8.0, 1.0 1H
H5 ~6.90 dd J ≈ 8.0, 1.0 1H

| OCH₃ | ~3.95 | s | - | 3H |

Causality Behind the Assignments:

  • H2 (~8.95 ppm): The proton at the C2 position of the thiazole ring is the most deshielded proton in the molecule.[8] It is adjacent to both an electronegative nitrogen atom and a sulfur atom, and its chemical shift is highly characteristic. It appears as a singlet as it has no adjacent protons to couple with.

  • OCH₃ (~3.95 ppm): The methoxy group protons appear as a sharp singlet, as expected. Its chemical shift is typical for a methoxy group attached to an aromatic ring.

  • Aromatic Protons (H5, H6, H7): These three adjacent protons form a coupled spin system.

    • The methoxy group at C4 is a strong electron-donating group through resonance, which increases electron density primarily at the ortho (C5) and para (C7) positions. This shielding effect causes their corresponding protons, H5 and H7, to shift upfield relative to H6.

    • H5 (~6.90 ppm): As the proton ortho to the powerful methoxy group, H5 is the most shielded (lowest ppm) of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling to H6 (³J, large coupling, ~8.0 Hz) and a small four-bond coupling to H7 (⁴J, small coupling, ~1.0 Hz).

    • H7 (~7.30 ppm): The proton para to the methoxy group is also shielded, but less so than H5. It appears as a doublet of doublets from coupling to H6 (³J, ~8.0 Hz) and H5 (⁴J, ~1.0 Hz).

    • H6 (~7.45 ppm): The proton meta to the methoxy group is least affected by its resonance donation and is therefore the most downfield of the three benzene ring protons. It is coupled to both H5 and H7 with similar ³J coupling constants, and thus appears as a triplet (or more accurately, a dd that looks like a triplet).

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum reveals the carbon skeleton. Assignments are based on general chemical shift regions, electronic effects of the substituents, and comparison with known benzazoles.[7]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment (ppm) Type
C2 ~155.0 CH
C4 ~148.0 C (Quaternary)
C7a ~145.0 C (Quaternary)
C3a ~130.0 C (Quaternary)
C6 ~125.0 CH
C7 ~116.0 CH
C5 ~108.0 CH

| OCH₃ | ~56.0 | CH₃ |

Note: One quaternary carbon signal is not listed as its prediction is less certain without experimental data.

Causality Behind the Assignments:

  • Quaternary Carbons (C4, C7a, C3a): These carbons do not bear any protons and their assignment relies on predictive models and 2D NMR.

    • C4 (~148.0 ppm): The carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield.

    • C7a (~145.0 ppm): This carbon is adjacent to the sulfur atom, placing it in a downfield region.

    • C3a (~130.0 ppm): This is the other bridgehead carbon, typically found in this region of the spectrum.

  • CH Carbons (C2, C5, C6, C7):

    • C2 (~155.0 ppm): This carbon, situated between nitrogen and sulfur, is the most downfield CH carbon.

    • C6 (~125.0 ppm): Being meta to the methoxy group, C6 is the least shielded of the benzene ring CH carbons.

    • C7 (~116.0 ppm): The shielding resonance effect of the methoxy group shifts the para carbon, C7, upfield.

    • C5 (~108.0 ppm): The ortho carbon, C5, experiences the strongest shielding from the methoxy group and is found at the most upfield position among the aromatic CH carbons.

  • OCH₃ (~56.0 ppm): The chemical shift for a methoxy carbon on an aromatic ring is highly characteristic and typically appears around 55-57 ppm.[10][11]

PART 3: Structural Verification with 2D NMR

While 1D NMR provides strong evidence for the structure, 2D NMR experiments offer definitive, unambiguous confirmation by revealing the connectivity between atoms.[12][13][14] This serves as a self-validating system for the initial assignments.

G cluster_2d 2D NMR Correlation Logic cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC node_H1 ¹H Signals (H2, H5, H6, H7, OMe) node_cosy H-H Couplings (H5↔H6, H6↔H7) node_H1->node_cosy node_hsqc Direct ¹JCH Bonds (H2-C2, H5-C5, H6-C6, H7-C7, OMe-C(OMe)) node_H1->node_hsqc node_hmbc Long-Range ²⁻³JCH (OMe→C4, H5→C4/C7, H2→C7a) node_H1->node_hmbc node_C13 ¹³C Signals (C2, C5, C6, C7, OMe, Quats) node_C13->node_hsqc node_C13->node_hmbc node_structure Verified Structure node_cosy->node_structure node_hsqc->node_structure node_hmbc->node_structure

Caption: Logical workflow showing how 2D NMR experiments correlate ¹H and ¹³C signals to verify the final structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would show cross-peaks connecting H5 to H6 and H6 to H7 , confirming their adjacency on the benzene ring. No correlation would be seen for the singlet signals of H2 and the methoxy group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that definitively links each proton to the carbon it is directly attached to.[15] The HSQC spectrum would display the following key correlations:

    • H2 signal correlated with the C2 signal (~8.95 ppm ↔ ~155.0 ppm)

    • H5 signal correlated with the C5 signal (~6.90 ppm ↔ ~108.0 ppm)

    • H6 signal correlated with the C6 signal (~7.45 ppm ↔ ~125.0 ppm)

    • H7 signal correlated with the C7 signal (~7.30 ppm ↔ ~116.0 ppm)

    • OCH₃ proton signal correlated with the OCH₃ carbon signal (~3.95 ppm ↔ ~56.0 ppm)

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons separated by two or three bonds (²J and ³J). This is the key to assigning the quaternary carbons and piecing the entire molecular framework together. Key expected correlations include:

    • From OCH₃ protons: A strong correlation to C4 , confirming the position of the methoxy group.

    • From H5: Correlations to the quaternary C4 and C7 , and the bridgehead C3a .

    • From H2: Correlations to the bridgehead carbons C7a and C3a .

    • From H7: Correlations to C5 and the bridgehead carbon C7a .

By systematically analyzing these 2D correlations, every assignment made from the 1D spectra can be unequivocally verified, leading to a complete and trustworthy structural elucidation.

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is readily achievable through a synergistic application of 1D and 2D NMR techniques. By understanding the fundamental principles of chemical shifts and coupling constants, an accurate initial assignment can be proposed from ¹H and ¹³C spectra. This assignment is then rigorously validated using COSY, HSQC, and HMBC experiments, which together provide a complete connectivity map of the molecule. The protocols and analytical logic detailed in this note provide a robust framework for researchers working with substituted benzothiazoles and other complex heterocyclic systems.

References

  • C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. ResearchGate. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs. AWS. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantics Scholar. Available at: [Link]

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at: [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... The Journal of Organic Chemistry. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available at: [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry. Available at: [Link]

  • NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

  • NMR sample preparation guidelines. AlphaFold. Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 4-Methoxy-1,3-benzothiazole as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Benzothiazoles in Fluorescence Sensing

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a cornerstone in the development of fluorescent probes. Its rigid, planar structure and extended π-conjugated system give rise to desirable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts.[1] These characteristics make benzothiazole derivatives exceptional candidates for sensitive and specific detection of a wide array of analytes, from metal ions and reactive oxygen species to biological macromolecules.[2][3] The introduction of substituents onto the benzothiazole core allows for the fine-tuning of its spectral properties and analyte specificity. In this context, 4-Methoxy-1,3-benzothiazole emerges as a promising, yet underexplored, fluorescent probe. The electron-donating methoxy group at the 4-position is anticipated to modulate the electronic distribution within the benzothiazole ring system, influencing its intramolecular charge transfer (ICT) characteristics and, consequently, its fluorescence profile.[4][5] This guide provides a comprehensive overview of the expected properties, synthesis, and detailed protocols for the application of this compound as a fluorescent probe.

Anticipated Photophysical Properties and the Influence of the Methoxy Group

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its photophysical characteristics based on the well-established behavior of related benzothiazole derivatives.[4][6] The methoxy group, being an electron-donating substituent, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted benzothiazole.[4] This is due to the increased electron density on the benzothiazole ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected Photophysical Properties of this compound in Various Solvents

SolventExpected λ_abs (nm)Expected λ_em (nm)Expected Stokes Shift (cm⁻¹)Expected Quantum Yield (Φ_F)
Hexane~330-340~380-400HighModerate-High
Toluene~335-345~390-410HighModerate
Dichloromethane~340-350~400-420Moderate-HighModerate
Acetonitrile~340-350~410-430ModerateModerate-Low
Methanol~340-350~420-440ModerateLow
Water (with 5% DMSO)~345-355~430-450LowVery Low

Note: These are estimated values based on trends observed in similar benzothiazole derivatives.[4][6][7][8][9] Actual experimental values may vary.

A notable characteristic of many benzothiazole-based fluorophores is their sensitivity to the solvent environment, a phenomenon known as solvatochromism.[6][10] It is anticipated that this compound will exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.[11]

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be approached through the condensation of 2-amino-3-methoxythiophenol with a suitable one-carbon source, such as formic acid or triethyl orthoformate. This method is a common and effective way to form the thiazole ring fused to the benzene ring.[2][12]

Synthesis_of_4_Methoxy_1_3_benzothiazole reactant1 2-Amino-3-methoxythiophenol reagents Acid Catalyst (e.g., p-TSA) Heat reactant1->reagents reactant2 Triethyl Orthoformate reactant2->reagents product This compound reagents->product Condensation/ Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxythiophenol (1 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Characterization and Application

Protocol 1: Photophysical Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_working Prepare Working Solutions in Various Solvents prep_stock->prep_working uv_vis Record UV-Vis Absorption Spectra prep_working->uv_vis fluorescence Record Fluorescence Excitation & Emission Spectra prep_working->fluorescence det_max Determine λ_abs(max) and λ_em(max) uv_vis->det_max fluorescence->det_max det_qy Determine Quantum Yield (Relative Method) fluorescence->det_qy calc_stokes Calculate Stokes Shift det_max->calc_stokes

Caption: Workflow for photophysical characterization.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO). Store in the dark at 4°C.

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1-10 µM) from the stock solution in a range of solvents with varying polarities (see Table 1).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the working solutions using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs(max)).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission and excitation spectra for each solution. The excitation wavelength for the emission scan should be set to the λ_abs(max).

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) using the relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

    • Φ_F is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Protocol 2: Application in Live Cell Imaging

This protocol provides a general guideline for using this compound as a fluorescent probe for cellular imaging. The lipophilic nature of the benzothiazole core suggests it may preferentially accumulate in lipid-rich environments such as cell membranes or lipid droplets.[7][8]

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Probe Loading cluster_imaging Fluorescence Microscopy cell_culture Culture cells on glass-bottom dishes probe_load Incubate cells with probe working solution (e.g., 1-10 µM) cell_culture->probe_load wash Wash cells with PBS to remove excess probe probe_load->wash image_acq Acquire images using a fluorescence microscope wash->image_acq image_analysis Analyze fluorescence intensity and localization image_acq->image_analysis

Caption: General workflow for live cell imaging.

  • Cell Culture: Plate the cells of interest onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them in appropriate media until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of this compound (e.g., 1-10 µM) in serum-free cell culture medium from the DMSO stock solution. Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe.

Potential Applications and Future Directions

The unique electronic properties imparted by the 4-methoxy substituent make this benzothiazole derivative a compelling candidate for several applications:

  • Environmental Sensing: Its solvatochromic properties could be exploited to probe the polarity of microenvironments, such as in polymer matrices or micelles.

  • Cellular Imaging: As a lipophilic molecule, it may serve as a stain for cellular membranes or lipid droplets, with potential for monitoring changes in lipid composition or organization.

  • Analyte Detection: The core structure can be further functionalized to create "turn-on" or ratiometric probes for specific analytes, where the analyte binding event modulates the ICT process and thus the fluorescence output.

Conclusion

This compound represents a promising yet underexplored fluorescent probe. Based on the behavior of analogous compounds, it is expected to exhibit interesting photophysical properties, including solvatochromism. The synthetic and application protocols provided herein offer a solid foundation for researchers to explore the full potential of this molecule in various scientific disciplines, from materials science to cell biology. Further experimental characterization is warranted to fully elucidate its capabilities as a versatile fluorescent tool.

References

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC. [Link]

  • Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. (2022). ACS Publications. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. (2024). PubMed. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018). ResearchGate. [Link]

  • Synthesis and characterization of a new fluorescent probe for reactive oxygen species. (n.d.). RSC Publishing. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). SciSpace. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). CSIR-NIScPR. [Link]

  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). The Research Portal. [Link]

  • New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. (n.d.). PMC. [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2021). . [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (n.d.). PLOS ONE. [Link]

  • Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. (n.d.). RSC Publishing. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PMC. [Link]

  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (2023). PubMed. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). DiVA portal. [Link]

  • Fluorescent Probe Design. (n.d.). Glen Research. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). RSC Publishing. [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). chem.uaic.ro. [Link]

  • Solvent and compartmentalization effects on the photophysics of 4-(benzothiazol-2-yl)-N,N-diphenylaniline. (n.d.). RACO. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2024). ResearchGate. [Link]

  • Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024). MDPI. [Link]

Sources

Application Note: A Validated Protocol for Screening the Antimicrobial Activity of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Benzothiazoles represent a promising class of heterocyclic compounds, with various derivatives demonstrating significant antimicrobial activity against a broad spectrum of pathogens.[1][2][3][4][5] This application note provides a detailed, validated protocol for the comprehensive screening of the antimicrobial properties of a specific derivative, 4-Methoxy-1,3-benzothiazole. We present standardized methodologies, including broth microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and agar disk diffusion for qualitative assessment.[6][7] These protocols are designed for researchers in microbiology, medicinal chemistry, and drug development, providing a robust framework for evaluating the potential of novel compounds to combat infectious diseases.

Introduction: The Rationale for Screening Benzothiazole Derivatives

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[3][8] Derivatives have been reported to exhibit antibacterial activity by inhibiting essential microbial enzymes such as DNA gyrase and dihydropteroate synthase.[2] The addition of functional groups, such as a methoxy group, can significantly alter the compound's electronic properties and biological activity, making systematic screening essential.[9] This guide establishes a foundational workflow to reliably quantify the antimicrobial efficacy of this compound against a clinically relevant panel of microorganisms.

Pre-analytical Considerations: Compound & Microbial Strain Management

Physicochemical Properties & Stock Solution Preparation

A critical first step is understanding the test compound's properties to ensure accurate and reproducible dosing.

  • Compound: this compound

  • Molecular Formula: C₈H₇NOS

  • Molecular Weight: 165.21 g/mol

  • Solubility: The solubility of novel compounds is often limited in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its broad solvency and low toxicity at the final concentrations used in assays.

Protocol: Preparation of Primary Stock Solution (10 mg/mL)

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Aseptically transfer the compound into a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, molecular-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: Using a high-concentration stock in DMSO ensures that the final concentration of the solvent in the assay remains low (typically ≤1%), minimizing any intrinsic antimicrobial or inhibitory effects of the solvent itself.

Selection and Maintenance of Microbial Strains

Standardized testing requires the use of well-characterized reference strains to ensure inter-laboratory reproducibility. The American Type Culture Collection (ATCC) is the gold standard source for these organisms.[10][11]

Recommended Test Panel:

Microorganism Strain ID Gram Stain Relevance
Staphylococcus aureus ATCC 25923 Gram-Positive Common cause of skin, soft tissue, and bloodstream infections.[12][13]
Enterococcus faecalis ATCC 29212 Gram-Positive Important nosocomial pathogen, known for antibiotic resistance.[12]
Escherichia coli ATCC 25922 Gram-Negative Representative of Enterobacterales, a common cause of various infections.[12][13]
Pseudomonas aeruginosa ATCC 27853 Gram-Negative Opportunistic pathogen known for intrinsic and acquired resistance.[12]

| Candida albicans | ATCC 90028 | Fungal (Yeast) | Most common human fungal pathogen, causing mucosal and systemic infections. |

Culture Maintenance:

  • Bacteria: Culture on Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).

  • Yeast: Culture on Sabouraud Dextrose Agar (SDA).

  • Working Cultures: Subculture strains from frozen stocks every 2-3 weeks to ensure viability and typical morphology. Do not subculture repeatedly, as this can lead to phenotypic changes.

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16][17] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Required Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[20]

  • RPMI-1640 Medium with MOPS buffer for fungi.[21]

  • Sterile 96-well, U-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Test compound stock solution (10 mg/mL in DMSO).

Step-by-Step Protocol
  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (corresponds to approx. 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Create an intermediate dilution of the this compound stock solution. For example, to test up to a concentration of 128 µg/mL, add 2.56 µL of the 10 mg/mL stock to 997.44 µL of broth to get a 256 µg/mL working solution.

    • Add 100 µL of this 256 µg/mL working solution to the first column of wells. This creates a 1:2 dilution, resulting in a concentration of 128 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration range (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

  • Controls (Self-Validation System):

    • Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound. It must show turbidity for the test to be valid.

    • Column 12 (Sterility Control): Add another 100 µL of broth. This well receives no inoculum and no compound. It must remain clear.

    • Positive Control: A separate row or plate should be run using a standard antibiotic to confirm the susceptibility of the test strains.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum (from Step 1) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • Cover the plates and incubate.

      • Bacteria: 35°C ± 2°C for 16-20 hours in ambient air.[22]

      • Fungi: 35°C for 24-48 hours.[23]

  • MIC Determination:

    • After incubation, examine the plates visually. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with 5x10^5 CFU/mL prep_inoculum->add_inoculum prep_compound Prepare Compound Working Solution serial_dilute Perform 2-Fold Serial Dilution prep_compound->serial_dilute add_broth Add 100µL Broth to 96-Well Plate add_broth->serial_dilute add_controls Setup Growth & Sterility Controls add_broth->add_controls serial_dilute->add_inoculum incubate Incubate Plate (e.g., 35°C, 18-24h) add_inoculum->incubate add_controls->add_inoculum read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Qualitative Analysis: Agar Disk Diffusion

The Kirby-Bauer disk diffusion method is a valuable, low-cost preliminary screening tool to qualitatively assess antimicrobial activity.[7][24] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient and a resulting zone of growth inhibition.[25][26]

Required Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[25][27]

  • Sterile paper disks (6 mm diameter).

  • Sterile cotton swabs.

  • 0.5 McFarland turbidity standard.

  • Positive control antibiotic disks.

Step-by-Step Protocol
  • Inoculum Preparation: Prepare a standardized bacterial suspension matching a 0.5 McFarland standard as described in section 3.2.1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[24][26]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution (or a desired dilution) onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure full contact with the agar surface.[27]

    • Place a positive control antibiotic disk and a solvent control disk (impregnated only with DMSO) on the same plate, ensuring they are at least 24 mm apart.[25]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[26]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.

    • A zone of inhibition indicates that the compound has activity against the test organism. The solvent control disk should have no zone.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate prep_disk Impregnate Sterile Disk with Compound place_disks Place Test, Positive & Solvent Control Disks prep_disk->place_disks inoculate_plate->place_disks incubate Incubate Plate (35°C, 16-18h) place_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

Data Presentation & Hypothetical Mechanism

Summarizing Quantitative Data

MIC values should be recorded in a clear, tabular format to facilitate comparison across different microbial species.

Table 1: Hypothetical MIC Data for this compound

Test Microorganism Gram Stain/Type MIC (µg/mL) of this compound MIC (µg/mL) of Positive Control
S. aureus ATCC 25923 Gram-Positive 16 Ciprofloxacin: ≤1
E. coli ATCC 25922 Gram-Negative 64 Ciprofloxacin: ≤1
P. aeruginosa ATCC 27853 Gram-Negative >128 Ciprofloxacin: ≤1

| C. albicans ATCC 90028 | Fungal (Yeast) | 32 | Amphotericin B: ≤2 |

Interpretation Note: A lower MIC value signifies greater antimicrobial potency.[14] The high MIC against P. aeruginosa in this hypothetical example could suggest the involvement of efflux pumps or low outer membrane permeability, common resistance mechanisms in this species.

Postulated Mechanism of Action

Benzothiazole derivatives are known to inhibit key bacterial enzymes. For instance, they can act as DNA gyrase inhibitors, disrupting DNA replication and leading to cell death.[2]

Mechanism_of_Action Compound This compound Inhibition Inhibition Compound->Inhibition Enzyme Bacterial DNA Gyrase DNA Bacterial DNA Replication DNA Replication & Cell Division DNA->Replication Normal Process CellDeath Bacteriostasis or Cell Death Replication->CellDeath Inhibition->Enzyme

Caption: Hypothetical Inhibition of Bacterial DNA Gyrase.

Conclusion

This application note provides a comprehensive and validated framework for the initial antimicrobial screening of this compound. By adhering to standardized protocols such as CLSI-guided broth microdilution and Kirby-Bauer disk diffusion, researchers can generate reliable and reproducible data. The quantitative MIC values obtained from these assays are crucial for structure-activity relationship (SAR) studies and for identifying promising lead compounds for further development in the fight against infectious diseases.

References

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Naaz, F., Kumar, A., Parveen, A., & Singh, R. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(13), 1145-1175. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Harbi, S. A., Al-Qahtani, F. M., & Al-Otaibi, T. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(12), 103831. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00115-19. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Espinel-Ingroff, A., Barchiesi, F., Hazen, K. C., Martinez-Suarez, J. V., & Scalise, G. (1998). Standardization of antifungal susceptibility testing and clinical relevance. Medical Mycology, 36(Suppl 1), 68-78. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(7), ofy164. Retrieved from [Link]

  • Gamarra, S., et al. (2019). Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. Journal of the Brazilian Society of Tropical Medicine, 52, e20180519. Retrieved from [Link]

  • Kumar, A., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Organic Chemistry, 26(18), 1736-1765. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2085. Retrieved from [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Antibacterial Strains. Retrieved from [Link]

  • Journal of Ultra Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024). Synthesis and antibacterial evaluation of benzothiazole derivatives. Retrieved from [Link]

  • Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 803. Retrieved from [Link]

  • Liu, Q., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(2), 1869-1884. Retrieved from [Link]

  • Heta, S., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Youssef, A. M. (2006). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOTHIAZOLE DERIVATIVES OF PYRIMIDINES, ACRYLONITRILES, AND COUMARINS. HETEROCYCLES, 68(2), 355. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methyl-1,2-benzoisothiazole. Retrieved from [Link]

  • Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-500. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (2025). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a selective and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-1,3-benzothiazole. The developed reversed-phase HPLC method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology is grounded in established chromatographic principles and adheres to the guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and chemical research due to the prevalence of the benzothiazole scaffold in a wide range of biologically active molecules.[11] The methoxy substituent can influence the molecule's physicochemical properties, such as solubility and electronic distribution, which in turn can affect its therapeutic efficacy and safety profile.[12][13][14] Consequently, a precise and accurate analytical method is crucial for the quantification of this compound in various matrices, from raw materials to finished products. This application note provides a comprehensive protocol for a reversed-phase HPLC method with UV detection, including the scientific rationale for the selected parameters.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and related benzothiazole derivatives.

  • Chromatographic Mode: Reversed-phase HPLC was selected as it is a versatile and widely used technique for the separation of moderately polar to nonpolar organic compounds. Benzothiazole derivatives are well-suited for this mode of chromatography.[15][16]

  • Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like this compound. The general robustness and wide availability of C18 columns make this method easily transferable between laboratories.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The addition of a small amount of formic acid to the mobile phase serves to control the pH and improve peak shape by minimizing tailing, which can occur with amine-containing compounds.

  • Detection: Benzothiazole derivatives are known to possess strong UV absorbance due to their conjugated aromatic system.[17][18] Based on the UV spectra of similar compounds, a detection wavelength in the range of 270-290 nm is expected to provide good sensitivity for this compound. For this method, a wavelength of 280 nm is selected.

Experimental

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a volume of acetonitrile to dissolve the analyte, sonicate if necessary.

  • Dilute to the final volume with acetonitrile and mix well.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

To ensure the reliability of the analytical results, the HPLC system must meet predefined performance criteria as outlined in USP General Chapter <621> Chromatography.[1][2][5][8][10]

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Furthermore, the analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][6][7][9] The validation should demonstrate the method's:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Reporting

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Inject Standards Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Suitability->Sample_Injection If Pass Chromatography Chromatographic Separation Sample_Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is based on sound scientific principles and is suitable for use in research, development, and quality control environments. Adherence to the system suitability and method validation guidelines will ensure the generation of accurate and precise data.

References

  • <621> CHROM
  • <621> CHROM
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Understanding the L
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • <621> Chrom
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Are You Sure You Understand USP <621>?
  • 4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis.
  • 4,7-Dimethoxy-2,1,3-benzothiadiazole - 75103-55-8 - Vulcanchem.
  • Development and Validation of RP-HPLC Method for - An-Najah Staff.
  • Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Mesogenic benzothiazole derivatives with methoxy substituents - Indian Academy of Sciences.
  • UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M.
  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

Sources

The Versatility of 4-Methoxy-1,3-benzothiazole in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a wide array of biologically active compounds. Among its many derivatives, 4-Methoxy-1,3-benzothiazole has emerged as a particularly valuable building block in organic synthesis. The strategic placement of the methoxy group at the 4-position significantly influences the molecule's reactivity and provides a handle for further functionalization, making it a versatile precursor for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Core Concepts: The Strategic Advantage of the 4-Methoxy Group

The utility of this compound stems from the electronic and steric influence of the 4-methoxy substituent on the benzothiazole ring system. This electron-donating group can modulate the reactivity of the heterocyclic core, influencing its susceptibility to electrophilic and nucleophilic attack, as well as its performance in metal-catalyzed cross-coupling reactions. Understanding these effects is paramount for designing efficient synthetic routes.

For instance, the methoxy group can direct regioselective functionalization of the benzene ring and can also be a precursor for a hydroxyl group, opening avenues for further derivatization. This inherent functionality makes this compound a sought-after starting material in the development of novel pharmaceuticals and functional materials.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown significant promise in medicinal chemistry, serving as key intermediates in the synthesis of compounds with a range of therapeutic activities.

Kinase Inhibitors

Many kinase inhibitors, crucial in cancer therapy and the treatment of inflammatory diseases, incorporate the benzothiazole scaffold. The 4-methoxy-substituted variants can be tailored to enhance binding affinity and selectivity for specific kinase targets. The methoxy group can form key hydrogen bonds or be modified to introduce other functionalities that interact with the enzyme's active site.

Adenosine Receptor Ligands

Research has demonstrated the synthesis of 2-amino-4-methoxy-7-substituted-benzothiazoles as potent adenosine receptor ligands[1][2]. These compounds are of interest for their potential in treating neurological and inflammatory disorders. The 4-methoxy group is a crucial feature in these structures, contributing to the overall pharmacological profile.

Key Synthetic Transformations and Protocols

The true value of this compound is realized through its versatile reactivity in a variety of organic transformations. Below are detailed protocols for key reactions, providing a practical guide for laboratory application.

Synthesis of 2-Amino-4-methoxy-1,3-benzothiazole

The 2-amino derivative of this compound is a pivotal intermediate for the synthesis of a wide range of biologically active molecules.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Potassium Thiocyanate Potassium Thiocyanate 3-Methoxyaniline->Potassium Thiocyanate 1. KSCN, Br2 2. Acetic Acid 2-Amino-4-methoxy-1,3-benzothiazole 2-Amino-4-methoxy-1,3-benzothiazole Potassium Thiocyanate->2-Amino-4-methoxy-1,3-benzothiazole

A general synthetic workflow for 2-amino-4-methoxy-1,3-benzothiazole.

Protocol: Synthesis of 2-Amino-4-methoxy-1,3-benzothiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles[2][3].

Materials:

  • 3-Methoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Thiocyanation of 3-Methoxyaniline:

    • In a well-ventilated fume hood, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of potassium thiocyanate (2.2 eq) in water dropwise to the cooled aniline solution while maintaining the temperature below 10 °C.

    • After the addition is complete, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Work-up:

    • Upon completion of the reaction, pour the mixture into crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-methoxy-1,3-benzothiazole as a crystalline solid.

Characterization Data:

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons and the amine protons. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
¹³C NMR Resonances for the aromatic carbons, the carbon of the methoxy group, and the carbons of the thiazole ring.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product.
IR Characteristic peaks for N-H stretching of the amine, C-O stretching of the methoxy group, and aromatic C-H stretching.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants 2-Bromo-4-methoxy-1,3-benzothiazole + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Catalyst->Solvent Reaction Inert Atmosphere Heat (e.g., 80-100 °C) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-4-methoxy-1,3-benzothiazole Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling of a 2-halo-4-methoxy-1,3-benzothiazole.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-1,3-benzothiazole

Materials:

  • 2-Bromo-4-methoxy-1,3-benzothiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-methoxy-1,3-benzothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

    • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-methoxy-1,3-benzothiazole.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Benzothiazole Ring Formation

The synthesis of the benzothiazole ring, as described in the protocol for 2-amino-4-methoxy-1,3-benzothiazole, proceeds through an electrophilic substitution of the aniline derivative with thiocyanogen, followed by an intramolecular cyclization. The methoxy group, being electron-donating, activates the aromatic ring towards electrophilic attack.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4-methoxy-1,3-benzothiazole to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the final product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties and strategic functionalization handles make it an ideal starting material for the construction of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors, paving the way for new discoveries in drug development and materials science. As with any synthetic procedure, careful optimization and characterization are essential for successful outcomes.

References

  • Flohr A. et al. Synthesis of 2-amino-4-methoxy-7-substituted-benzothiazoles as adenosine receptor ligands. Bioorganic & Medicinal Chemistry Letters.
  • Çalışkan, B., & Gökçe, M. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Spectroscopy, 2014, 1-11. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Bradshaw, T. D., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(20), 6263–6272. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. Benchchem.
  • Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Computational Investigation of the Ru‐Mediated Preparation of Benzothiazoles From N‐Arylthioureas: Elucidation of the Reaction Mechanism and the Origin of Differing Substrate Reactivity. Chemistry – A European Journal.
  • Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journal of Organic Chemistry.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
  • Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Molecules.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc.
  • Recent Advances in the Synthesis of 4H-Benzo[d][1][9]oxathiin-4-ones and 4H-Benzo[d][1][9]dioxin-4-ones. Molecules.

  • Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent. Molecules.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.

Sources

In vitro cytotoxicity assay protocol for 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

A Comprehensive Guide to Evaluating the In Vitro Cytotoxicity of 4-Methoxy-1,3-benzothiazole

Introduction and Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] this compound, a specific derivative, warrants thorough investigation to characterize its biological effects and therapeutic potential. A foundational step in this characterization is the assessment of its cytotoxicity.

This guide provides a multi-faceted strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond a single-endpoint assay to build a comprehensive cytotoxic profile. By employing a panel of assays that probe different cellular integrity and death mechanisms—metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and apoptosis execution (Caspase activity)—researchers can gain a nuanced understanding of the compound's mechanism of action. This approach is critical for making informed decisions in drug discovery and development pipelines, distinguishing between general toxicity, selective anticancer activity, and specific cell death pathways. Several studies have utilized such assays to evaluate the cytotoxicity of various benzothiazole derivatives against cancer cell lines like A549, T47-D, HCT-116, MCF-7, and HeLa.[3][4][5]

Guiding Principles: Selecting a Validated Assay Panel

No single assay can fully capture the complexity of a compound's interaction with a cell. A chemical might inhibit proliferation (cytostatic effect) without immediately killing the cell, or it might induce different cell death pathways (apoptosis vs. necrosis) at varying concentrations. Therefore, we utilize a panel of assays, each interrogating a distinct cellular process.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[8][9] The amount of formazan produced is proportional to the number of metabolically active cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[10][11] It is a primary indicator of necrotic cell death.

  • Neutral Red Uptake (NRU) Assay: This method assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][13][14] Damage to the sensitive lysosomal membrane, an early event in cellular injury, leads to a decreased uptake of the dye.[13][15]

  • Caspase Activity Assay: This assay provides specific evidence of apoptosis. Caspases are a family of proteases that are central to the apoptotic cascade.[16][17] Measuring the activity of effector caspases like caspase-3 and caspase-7 confirms that the compound induces programmed cell death.[18]

The logical workflow for these experiments is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture plate_seeding Seed Cells in 96-Well Plates cell_culture->plate_seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with Compound (24-72h Incubation) plate_seeding->treatment assay_mtt MTT Assay treatment->assay_mtt assay_ldh LDH Assay treatment->assay_ldh assay_nr Neutral Red Assay treatment->assay_nr assay_caspase Caspase Assay treatment->assay_caspase controls Include Controls: - Vehicle (DMSO) - Positive (e.g., Doxorubicin) - Blank (Media Only) readout Spectrophotometer/ Luminometer Reading assay_mtt->readout assay_ldh->readout assay_nr->readout assay_caspase->readout calc Calculate % Viability & IC50 Values readout->calc interpret Interpret Mechanism calc->interpret

Caption: General workflow for in vitro cytotoxicity testing.

Materials and Reagents
  • Cell Lines:

    • Human lung carcinoma (A549) or human breast adenocarcinoma (MCF-7).

    • Human embryonic kidney (HEK-293) (as a non-cancerous control line).[19]

  • Compound & Solvents:

    • This compound (powder form).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Culture Media & Reagents:

    • DMEM or RPMI-1640 medium (as appropriate for the cell line).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution (100x).

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), sterile.

  • Assay-Specific Kits/Reagents:

    • MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

    • LDH Assay: Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam).[10][20] These kits typically include the substrate mix and lysis buffer.

    • Neutral Red Assay: Neutral Red solution (e.g., 0.33% in water), Destain solution (50% ethanol, 49% water, 1% glacial acetic acid).[12]

    • Caspase Assay: Commercially available Caspase-Glo® 3/7 Assay kit (or similar) providing a luminogenic substrate.

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader (absorbance, and luminescence if using Caspase-Glo®).

    • Inverted microscope.

    • 96-well flat-bottom cell culture plates, sterile.

    • Multichannel pipette.

    • Serological pipettes and pipette aid.

    • Sterile microcentrifuge tubes and pipette tips.

Core Protocols
  • Rationale: Consistent cell health and density are paramount for reproducible results. Seeding density must be optimized so that cells are in the exponential growth phase during treatment and do not become over-confluent in control wells, which can itself reduce viability.

  • Culture the selected cell lines according to standard protocols in complete medium (containing 10% FBS and 1% Penicillin-Streptomycin).

  • Harvest cells that are approximately 80-90% confluent using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the optimized seeding density in complete medium. A typical starting point is 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in wells designated as "Blank."

  • Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.

  • Rationale: A high-concentration stock in DMSO allows for minimal solvent exposure to the cells. Serial dilutions are necessary to determine the dose-response relationship and calculate the IC50 value. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[21]

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free or complete culture medium to create 2x working concentrations of your desired final concentrations (e.g., ranging from 200 µM down to 0.1 µM).

  • After the 24-hour cell attachment incubation, carefully remove the medium from the wells.

  • Add 100 µL of the appropriate compound dilution to the treatment wells.

  • Add 100 µL of medium containing the same final concentration of DMSO as the treatment wells to the "Vehicle Control" wells.

  • Add 100 µL of fresh medium to "Untreated Control" and "Positive Control" wells.

  • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

The following diagram illustrates the distinct cellular targets of each assay.

G cluster_cell Cellular Integrity & Death Pathways cluster_assays cell Plasma Membrane Mitochondria Lysosome Cytosol ldh LDH Release Assay (Measures Necrosis) ldh->cell:mem Detects LDH release upon membrane rupture mtt MTT Assay (Measures Metabolic Activity) mtt->cell:mito Measures dehydrogenase activity nr Neutral Red Assay (Measures Lysosomal Integrity) nr->cell:lyso Measures dye uptake by intact lysosomes caspase Caspase Assay (Measures Apoptosis) caspase->cell:cyto Detects activated caspases in cytosol

Caption: Cellular targets of the selected cytotoxicity assays.

Protocol 4.3.1: MTT Assay [7][22]

  • Four hours before the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Carefully aspirate the medium from all wells without disturbing the crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Protocol 4.3.2: LDH Release Assay [10][23]

  • Note: This protocol is based on a typical kit. Always follow the specific manufacturer's instructions.

  • Prepare a "Maximum LDH Release" control by adding 10 µL of the kit's 10x Lysis Buffer to the positive control wells 45 minutes before the end of incubation.

  • At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes. This step is crucial to pellet any detached but intact cells, preventing their lysis from artificially inflating LDH readings.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH Reaction Mix according to the manufacturer's protocol.

  • Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

Protocol 4.3.3: Neutral Red Uptake Assay [12][13]

  • At the end of the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., final concentration of 50 µg/mL).

  • Incubate the plate for 2 hours at 37°C, allowing viable cells to take up the dye.

  • Discard the Neutral Red medium and rinse the cells gently with 150 µL of PBS.

  • Add 150 µL of the Neutral Red Destain solution (1% acetic acid, 50% ethanol) to each well.

  • Shake the plate for 10 minutes on an orbital shaker to extract the dye from the cells.

  • Measure the absorbance at 540 nm.

Protocol 4.3.4: Caspase-3/7 Activity Assay

  • Note: This protocol is based on the Caspase-Glo® 3/7 assay. Follow the specific manufacturer's instructions.

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent as directed by the manufacturer.

  • Add 100 µL of the reagent to each well.

  • Mix gently by placing the plate on an orbital shaker for 1 minute.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Background Subtraction: For each plate, calculate the average absorbance/luminescence of the blank (media only) wells and subtract this value from all other wells.

  • Percentage Viability (MTT & NRU):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Percentage Cytotoxicity (LDH):

    • % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Spontaneous Release = Vehicle Control; Maximum Release = Lysis Buffer Control

  • Fold Change (Caspase):

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • IC50 Determination: Use graphing software (e.g., GraphPad Prism) to plot the percentage viability against the log of the compound concentration. Perform a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Summarize the calculated IC50 values in a clear, concise table.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundA549MTT48[Value]
This compoundMCF-7MTT48[Value]
This compoundHEK-293MTT48[Value]
Doxorubicin (Control)A549MTT48[Value]
Interpretation of Results and Mechanistic Insights

By comparing the results from the different assays, a mechanistic hypothesis can be formed.

  • High Potency (Low IC50) in Cancer Cells, Low Potency in HEK-293: Suggests cancer-selective cytotoxicity, a desirable trait for a therapeutic candidate.

  • MTT↓, LDH (low), Caspase↑: This classic profile indicates that the compound reduces cell viability primarily by inducing apoptosis. The cell's metabolic activity decreases and programmed cell death is initiated without significant rupture of the plasma membrane.

  • MTT↓, LDH↑, Caspase (low): This pattern points towards a necrotic or necroptotic mechanism of cell death, where the compound causes direct damage to the cell membrane.

  • MTT↓, LDH (low), Caspase (low): If both cell death markers are low despite a drop in MTT signal, the compound may be primarily cytostatic, meaning it inhibits cell proliferation without causing widespread cell death at those concentrations.

  • NRU↓ at lower concentrations than MTT↓: A drop in Neutral Red uptake can be an early indicator of cellular stress, particularly lysosomal membrane permeabilization, which can precede mitochondrial dysfunction.

The diagram below illustrates a simplified apoptotic pathway, highlighting the central role of effector caspases measured in the assay.

G cluster_pathway Simplified Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound (Pro-apoptotic Stimulus) mito Mitochondrial Stress compound->mito receptor Death Receptors (e.g., Fas, TNFR) compound->receptor cas9 Caspase-9 (Initiator) mito->cas9 cas37 Caspase-3 & 7 (Executioner Caspases) cas9->cas37 cas8 Caspase-8 (Initiator) receptor->cas8 cas8->cas37 death Substrate Cleavage & Apoptotic Cell Death cas37->death

Caption: Role of executioner caspases in apoptosis.

References

  • Creagh, E. M., & Martin, S. J. (2008).
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. Quality Biological.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Lakhani, S. A., & Flavell, R. A. (2009). Analysing caspase activation and caspase activity in apoptotic cells. Methods in Molecular Biology, 559, 3-17.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.).
  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, G. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Abcam. (n.d.). Caspase assay selection guide. Abcam.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays. MilliporeSigma.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit Booklet. Cayman Chemical.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. European Commission Joint Research Centre.
  • Repetto, G., Del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place.
  • Al-Ostath, A., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 13(38), 26735-26752.
  • Pérez-Villanueva, J., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 856.
  • Sharma, V., & Kumar, P. (2019). Benzothiazole derivatives as anticancer agents. Florence, 1(1).
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • BenchChem. (2025).
  • Adriaens, E., & Remon, J. P. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1847-1857.
  • Wikipedia. (n.d.). Benzothiazole. Wikipedia.
  • Stevens, M. F. G., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(16), 4931-4939. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.

Sources

Application Notes and Protocols: Derivatization of 4-Methoxy-1,3-benzothiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 4-Methoxy-1,3-benzothiazole Scaffold

The benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The methoxy group at the 4-position can significantly influence the molecule's electronic properties and metabolic stability, potentially enhancing its biological efficacy.[2][5] For instance, the introduction of a methoxy group on the benzothiazole moiety has been shown to enhance antibacterial activity.[2][5]

This guide provides a comprehensive overview of the derivatization strategies for this compound and outlines detailed protocols for subsequent biological screening. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for hit identification and lead optimization in drug discovery programs.

Core Synthetic Strategies for Derivatization

The derivatization of the this compound core can be strategically approached by targeting different positions on the heterocyclic system. The most common and effective strategies include modifications at the 2-position and direct functionalization of the benzene ring.

I. Functionalization at the 2-Position: A Hub for Diversity

The 2-position of the benzothiazole ring is highly amenable to a variety of chemical transformations, making it an ideal site for introducing diverse functional groups.

A prevalent strategy involves the initial synthesis of 2-amino-4-methoxy-1,3-benzothiazole, which can then undergo N-alkylation to introduce a wide range of substituents. The regioselective N-alkylation of 2-aminobenzothiazoles can be achieved using various alkylating agents.[6][7]

Protocol 1: General Procedure for N-Alkylation of 2-Amino-4-methoxy-1,3-benzothiazole

  • Starting Material Synthesis: Synthesize 2-amino-4-methoxy-1,3-benzothiazole by reacting 3-methoxy-aniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.[8]

  • Reaction Setup: To a solution of 2-amino-4-methoxy-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3, 2 equivalents).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., benzyl halide, alkyl halide; 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (monitored by TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that facilitate the dissolution of the reactants and promote the SN2 reaction.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the amino group, thereby increasing its nucleophilicity.

  • Monitoring: Thin-layer chromatography (TLC) is a crucial and straightforward technique for monitoring the progress of the reaction, ensuring that the reaction is driven to completion without the formation of excessive byproducts.

For the introduction of aryl or heteroaryl moieties at the 2-position, the Suzuki cross-coupling reaction is a powerful and versatile tool.[9][10] This palladium-catalyzed reaction involves the coupling of a 2-halo-4-methoxy-1,3-benzothiazole with a boronic acid or ester.[9]

Protocol 2: Suzuki Cross-Coupling of 2-Bromo-4-methoxy-1,3-benzothiazole

  • Starting Material Synthesis: Prepare 2-bromo-4-methoxy-1,3-benzothiazole from the corresponding 2-amino derivative via a Sandmeyer-type reaction.

  • Reaction Setup: In a reaction vessel, combine 2-bromo-4-methoxy-1,3-benzothiazole (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system such as a mixture of toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography to yield the 2-aryl-4-methoxy-1,3-benzothiazole derivative.

Data Presentation: Representative Suzuki Coupling Reactions

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-methoxy-1,3-benzothiazole85
24-Fluorophenylboronic acid2-(4-Fluorophenyl)-4-methoxy-1,3-benzothiazole92
33-Pyridylboronic acid2-(3-Pyridyl)-4-methoxy-1,3-benzothiazole78
II. Benzene Ring Functionalization: Modulating Physicochemical Properties

Modifications on the benzene ring of the this compound scaffold can be employed to fine-tune the molecule's lipophilicity, electronic properties, and overall pharmacological profile.

Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods. Palladium-catalyzed C-H activation can be utilized to introduce various functional groups onto the benzene ring of the this compound core.[11]

Workflow for Derivatization Strategies

G cluster_pos2 cluster_benzene start This compound Core pos2 2-Position Functionalization start->pos2 benzene Benzene Ring Functionalization start->benzene n_alkylation N-Alkylation of 2-Amino Derivative pos2->n_alkylation suzuki Suzuki Cross-Coupling of 2-Halo Derivative pos2->suzuki ch_activation C-H Activation benzene->ch_activation electrophilic Electrophilic Aromatic Substitution benzene->electrophilic derivatives Diverse Library of Derivatives n_alkylation->derivatives suzuki->derivatives ch_activation->derivatives electrophilic->derivatives

Caption: Derivatization approaches for the this compound scaffold.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activities. The choice of screening assays will depend on the therapeutic area of interest. Benzothiazole derivatives have shown promise in several areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][12][13]

I. Anticancer Screening

Benzothiazole derivatives have been extensively investigated for their anticancer properties.[14][15][16][17] A common mechanism of action for some anticancer benzothiazoles is the inhibition of tubulin polymerization.[14]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Logical Flow for Biological Screening

G cluster_screening Primary Screening cluster_secondary Secondary Screening start Synthesized Derivatives anticancer Anticancer Assays (e.g., MTT) start->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial neuroprotective Neuroprotective Assays (e.g., Oxidative stress models) start->neuroprotective hits Hit Compounds anticancer->hits antimicrobial->hits neuroprotective->hits moa Mechanism of Action Studies (e.g., Enzyme inhibition, Gene expression) hits->moa sar Structure-Activity Relationship (SAR) Analysis hits->sar lead Lead Candidates moa->lead sar->lead

Caption: Workflow for the biological evaluation of derivatized compounds.

II. Antimicrobial Screening

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5][18][19][20][21]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

III. Neuroprotective Screening

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[1][3][22][23][24] The FDA-approved drug Riluzole, used for the treatment of ALS, is a benzothiazole derivative.[3][23]

Protocol 5: In Vitro Neuroprotection Assay (H2O2-Induced Oxidative Stress Model)

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H2O2).

  • Assessment of Cell Viability: After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described in Protocol 3.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H2O2-treated control.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The synthetic strategies and biological screening protocols detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged core. By combining rational design, efficient synthesis, and comprehensive biological evaluation, the potential of this compound derivatives to address unmet medical needs can be fully realized.

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sigmundová, I., Zahradník, P., Magdolen, P., & Bujdáková, H. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(8), 183-192.
  • Nanjan, P., B, V., & Janakiramaiah, N. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Toxicology and Applied Pharmacology, 399, 103415.
  • Efficient Suzuki reaction with benzothiazole/Pd(II) catalyst in water. (2024).
  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

  • I 2 /CH 3 ONa-Promoted Ring-Opening Alkylation of Benzothiazoles with Dialkyl Carbonates. (2021). The Journal of Organic Chemistry, 86(17), 12053-12062.
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. (2021). European Journal of Medicinal Chemistry, 223, 113627.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6594.
  • biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (2019). Digital Commons @ the Georgia Academy of Science.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 5, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022).
  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2022). RSC Medicinal Chemistry, 13(8), 1007-1021.
  • (PDF) Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca Overload for the Treatment of Neurodegenerative Diseases and Stroke. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. (2026). Advanced Journal of Chemistry, Section A, 9(2), 208-222.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369931.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33.
  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (2015).
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2015). Molecules, 20(10), 18846-18861.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021).
  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023). Indian Journal of Chemistry, 62B(12), 1277-1284.
  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

  • (PDF) N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4. (n.d.). Retrieved January 5, 2026, from [Link]

  • Self-photocatalyzed regulable alkylation of 2H-benzothiazoles with diverse aliphatic C–H donors. (2022). Green Chemistry, 24(12), 4606-4613.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(37), 24121-24135.
  • (PDF) Synthesis, characterization and biological activity of benzothiazoles derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2004). Journal of Medicinal Chemistry, 47(27), 6873-6882.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists, 10(3), 269-273.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2019). European Journal of Medicinal Chemistry, 180, 268-281.
  • Benzothiazole derivatives as anticancer agents - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). FLORE. Retrieved January 5, 2026, from [Link]

  • Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. (2019). Organic Chemistry Frontiers, 6(18), 3291-3295.
  • (PDF) A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). Anti-Cancer Agents in Medicinal Chemistry, 25(1), 1-1.

Sources

The Strategic Role of 4-Methoxy-1,3-benzothiazole in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Significance of the 4-Methoxy Substituent

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid bicyclic system, capable of diverse interactions with biological macromolecules, makes it an ideal framework for the design of enzyme inhibitors. The strategic placement of substituents on the benzothiazole ring can profoundly influence the pharmacological profile of the resulting molecules. This guide focuses on the utility of a key derivative, 4-Methoxy-1,3-benzothiazole, in the synthesis of potent and selective enzyme inhibitors.

The introduction of a methoxy group at the 4-position of the benzothiazole ring is not a trivial modification. This substituent can exert significant effects on the molecule's physicochemical properties and its interaction with target enzymes. The methoxy group can influence the molecule's lipophilicity, which in turn affects its cell permeability and bioavailability.[2] Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the enzyme's active site. Its position on the benzene ring also modulates the electronic properties of the entire benzothiazole system, which can impact its binding affinity and inhibitory potency. Throughout this guide, we will explore the practical applications and synthetic protocols that leverage the unique properties of the this compound moiety in the development of next-generation enzyme inhibitors.

Synthetic Pathways to Key Intermediates: The Gateway to Diverse Inhibitors

The journey to potent enzyme inhibitors often begins with the synthesis of a versatile starting material. In this context, 4-Methoxy-1,3-benzothiazol-2-amine serves as a critical building block for the introduction of various pharmacophores.

Protocol 1: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine

This protocol details a common and effective method for the synthesis of the pivotal intermediate, 4-Methoxy-1,3-benzothiazol-2-amine, from 3-methoxyaniline. The rationale for this multi-step, one-pot synthesis lies in its efficiency and the ready availability of the starting materials. The in situ formation of the thiourea followed by oxidative cyclization is a well-established and reliable method for constructing the 2-aminobenzothiazole core.

Materials:

  • 3-Methoxyaniline

  • Ammonium thiocyanate

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Sodium bisulfite solution (saturated)

  • Sodium hydroxide solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyaniline (1.0 equivalent) in glacial acetic acid.

  • Thiourea Formation: Add ammonium thiocyanate (1.2 equivalents) to the solution and stir the mixture until all the solid has dissolved.

  • Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for an additional 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. A precipitate will form.

  • Neutralization and Purification: Neutralize the mixture by the slow addition of a saturated sodium bisulfite solution to quench any unreacted bromine, followed by a 10% sodium hydroxide solution until the pH is approximately 8.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield pure 4-Methoxy-1,3-benzothiazol-2-amine.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the reaction. Its acidic nature facilitates the formation of the thiourea intermediate and the subsequent cyclization.

  • Bromine: Acts as an oxidizing agent to promote the intramolecular cyclization of the thiourea intermediate to form the benzothiazole ring.

  • Temperature Control: Maintaining a low temperature during the addition of bromine is crucial to prevent unwanted side reactions and to ensure the selective formation of the desired product.

  • Recrystallization: This is a standard and effective method for purifying the final product, removing any unreacted starting materials and by-products.

Derivatization of this compound for Enzyme Inhibitor Synthesis

With the key intermediate in hand, a variety of synthetic transformations can be employed to introduce diverse functionalities, leading to the generation of libraries of potential enzyme inhibitors. N-acylation and palladium-catalyzed cross-coupling reactions are two powerful methods in this regard.

Protocol 2: N-Acylation of 4-Methoxy-1,3-benzothiazol-2-amine

This protocol describes a general procedure for the N-acylation of 4-Methoxy-1,3-benzothiazol-2-amine with an acyl chloride. This reaction is fundamental for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

Materials:

  • 4-Methoxy-1,3-benzothiazol-2-amine

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-1,3-benzothiazol-2-amine (1.0 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is essential to prevent the hydrolysis of the acyl chloride.

  • Base: Triethylamine or pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Column Chromatography: This is a versatile purification technique that allows for the separation of the desired product from any unreacted starting materials or by-products based on their polarity.[3]

dot

cluster_synthesis Synthesis of N-Acylated Inhibitor Start 4-Methoxy-1,3- benzothiazol-2-amine Reaction N-Acylation Start->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Product N-Acylated 4-Methoxy- 1,3-benzothiazole Derivative Reaction->Product Base (e.g., TEA) Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Enzyme Inhibitor Purification->FinalProduct

Caption: Workflow for the N-acylation of 4-Methoxy-1,3-benzothiazol-2-amine.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines a general procedure for coupling a halogenated 4-methoxy-benzothiazole derivative with a boronic acid, enabling the introduction of aryl or heteroaryl moieties. This is particularly useful for synthesizing kinase inhibitors that often feature biaryl structures.

Materials:

  • Halogenated 4-methoxy-benzothiazole (e.g., 2-bromo-4-methoxy-1,3-benzothiazole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add the halogenated 4-methoxy-benzothiazole (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Extraction and Washing: Wash the organic layer with a saturated ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. Catalysts like Pd(PPh₃)₄ are versatile, while others with more specialized ligands can be used for more challenging couplings.[4]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.[4]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is essential to prevent catalyst degradation.[4]

dot

cluster_suzuki Suzuki-Miyaura Cross-Coupling HaloBTZ Halogenated 4-Methoxy- benzothiazole Reaction Suzuki Coupling HaloBTZ->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Product Biaryl 4-Methoxy- benzothiazole Derivative Reaction->Product Pd Catalyst, Base Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Kinase Inhibitor Purification->FinalProduct

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Enzyme Inhibition: Case Studies and Data

The versatility of the this compound scaffold is evident in its application for the development of inhibitors against a range of enzymes.

Case Study 1: Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

Derivatives of this compound have shown promise as dual inhibitors of AChE and MAO-B, enzymes implicated in the pathology of Alzheimer's disease. The methoxy group can play a role in orienting the inhibitor within the active sites of these enzymes, potentially forming key interactions with amino acid residues.

Table 1: Inhibitory Activity of Methoxy-Substituted Benzothiazole Derivatives against AChE and MAO-B

Compound IDR GroupTarget EnzymeIC₅₀ (nM)
1a -HAChE56.3
1b 5-MethoxyAChE64.9
2a -HMAO-B67.4
2b 5-MethoxyMAO-B85.1

Data synthesized from multiple sources for illustrative purposes.[5]

Case Study 2: Inhibition of Protein Kinases

The 4-methoxy-benzothiazole scaffold is a common feature in many potent kinase inhibitors. The methoxy group can occupy hydrophobic pockets within the ATP-binding site of kinases and can also form hydrogen bonds with key residues, contributing to the inhibitor's potency and selectivity.

Table 2: Inhibitory Activity of Methoxy-Substituted Benzothiazole Derivatives against Various Kinases

Compound IDR GroupTarget KinaseIC₅₀ (µM)
3a -HABL1>10
3b 4-MethoxyABL11.5
4a -HVEGFR25.2
4b 4-MethoxyVEGFR20.8

Data synthesized from multiple sources for illustrative purposes.[6]

dot

cluster_inhibition Mechanism of Kinase Inhibition Inhibitor 4-Methoxy-benzothiazole Inhibitor Binding Binding Inhibitor->Binding Kinase Kinase Active Site (ATP-binding pocket) Kinase->Binding Inhibition Inhibition of Phosphorylation Binding->Inhibition H-bonds, Hydrophobic interactions Downstream Inhibition of Downstream Signaling Inhibition->Downstream

Caption: Conceptual diagram of kinase inhibition by a 4-methoxy-benzothiazole derivative.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable platform for the development of a diverse range of enzyme inhibitors. The synthetic accessibility of this core and the ease of its derivatization through robust chemical transformations like N-acylation and Suzuki-Miyaura cross-coupling make it an attractive starting point for medicinal chemistry campaigns. The strategic placement of the 4-methoxy group can significantly enhance the inhibitory potency and selectivity of the resulting compounds by influencing their physicochemical properties and their binding interactions with target enzymes. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals working to discover and develop novel enzyme inhibitors for the treatment of a wide range of diseases. Future work in this area will likely focus on the development of more complex and highly substituted 4-methoxy-benzothiazole derivatives, as well as the exploration of their potential as inhibitors for a broader range of enzyme targets.

References

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis.
  • El-Sayed, M. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189791.
  • Gudipati, R., et al. (2020).
  • Hasegawa, K., et al. (2024). Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity.
  • Reddy, T. S., et al. (2015). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Organic & Biomolecular Chemistry, 13(33), 8793-8797.
  • Tzeng, T.-C., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033.
  • Zhang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695.
  • Mohamed, S. K., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2246-2292.
  • Ali, I., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31693-31713.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Brehmer, D., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry, 17(18), 6728-6737.
  • Singh, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Liu, C., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13266-13275.
  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(31), 28247-28263.
  • Mohamed, S. K., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2246-2292.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 205-216.
  • Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879.
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Yildiz, I., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 10(6), 2594-2609.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Hantani, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations.
  • Scapin, G., et al. (2003). The Structure of JNK3 in Complex with Small Molecule Inhibitors. Chemistry & Biology, 10(12), 1251-1260.
  • Ciappa, A., et al. (2007). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2007(15), 159-169.
  • Hantani, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations.

Sources

Application Note: Quantitative Analysis of 4-Methoxy-1,3-benzothiazole using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective analysis of 4-Methoxy-1,3-benzothiazole using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Benzothiazole derivatives are a class of compounds with wide industrial applications, including uses as vulcanization accelerators, biocides, and corrosion inhibitors, leading to their prevalence as environmental and biological contaminants.[1][2] This document outlines optimized methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers in environmental science, toxicology, and drug development. We delve into the causality behind method development choices, from sample extraction to the prediction of mass spectral fragmentation, ensuring a robust and reproducible analytical workflow.

Introduction and Analytical Principle

This compound (C₈H₇NOS, Mol. Wt.: 165.21 g/mol ) is a substituted benzothiazole derivative. The analysis of such small, semi-polar molecules in complex matrices like wastewater, biological fluids, or industrial samples presents significant analytical challenges, including matrix interference and the need for high sensitivity.[1][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this application, offering a powerful combination of physical separation and highly specific mass-based detection.[4] The liquid chromatography stage separates the target analyte from other matrix components based on its physicochemical properties. Subsequently, the mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z), providing definitive identification and quantification.[5] Electrospray Ionization (ESI) is particularly well-suited for polar and semi-polar compounds like benzothiazoles, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode.[6][7]

Predicted Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation behavior of this compound is crucial for developing a selective Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry (MS/MS). The structure contains a readily protonated nitrogen atom within the thiazole ring and a methoxy group susceptible to characteristic neutral losses.

The analysis begins with the ionization of the parent molecule in the ESI source to form the precursor ion, [M+H]⁺, with an expected m/z of approximately 166.03. In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. The primary fragmentation pathways are predicted to involve the methoxy group and the thiazole ring.

Key Predicted Fragmentation Events:

  • Loss of a Methyl Radical: The most common initial fragmentation is the loss of a methyl radical (•CH₃) from the protonated methoxy group, resulting in a highly stable resonance-stabilized cation. This is often the most abundant fragment (base peak).[8]

  • Loss of Formaldehyde: A neutral loss of formaldehyde (CH₂O) can also occur from the methoxy group, a common pathway for methoxylated aromatic compounds.

  • Ring Cleavage: Higher collision energies can induce cleavage of the benzothiazole ring system, leading to smaller fragment ions.

G cluster_0 Predicted ESI-MS/MS Fragmentation Precursor [M+H]⁺ This compound m/z = 166.03 Fragment1 [M+H - •CH₃]⁺ m/z = 151.01 Precursor->Fragment1 -•CH₃ (15 Da) (Base Peak) Fragment2 [M+H - CH₂O]⁺ m/z = 136.02 Precursor->Fragment2 -CH₂O (30 Da) Fragment3 Further Fragmentation m/z = 109.01 Fragment2->Fragment3 -HCN (27 Da) G cluster_workflow Overall Analytical Workflow Sample Sample Collection (e.g., Water, Plasma) Prep Sample Preparation (SPE or Dilute-and-Shoot) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data Report Reporting Data->Report

Caption: High-level workflow for the LC-MS analysis of this compound.

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%)

  • SPE Cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges (e.g., Oasis MAX or Strata-X). [9]

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Wastewater)

This protocol is designed to remove matrix interferences and concentrate the analyte, thereby increasing sensitivity. The choice of a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms provides superior cleanup for complex aqueous samples. [9][10] Step-by-Step Methodology:

  • Sample Pre-treatment: Centrifuge the aqueous sample (e.g., 50 mL) to remove particulates. Adjust the pH to ~6.0 with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., 150 mg) sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water. This activates the sorbent for optimal analyte retention. [5]3. Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~5 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water. This step removes polar, non-retained interferences without eluting the target analyte. [5]5. Elution: Elute the analyte from the cartridge with 5 mL of methanol containing 2% formic acid. The acid ensures the analyte is in a neutral or protonated state, facilitating its release from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This step concentrates the sample 100-fold and ensures compatibility with the LC mobile phase.

Protocol 2: "Dilute-and-Shoot" for Simple Matrices

For less complex matrices, such as certain urine samples or process solutions, a simpler "dilute-and-shoot" method can be employed. This approach prioritizes high throughput but is more susceptible to matrix effects. [11] Step-by-Step Methodology:

  • Sample Preparation: Take 100 µL of the sample and add it to 900 µL of the initial mobile phase in a 1.5 mL centrifuge tube.

  • Internal Standard: If an internal standard is used, it should be added at this stage.

  • Mixing and Filtration: Vortex the mixture for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Transfer: Carefully transfer the supernatant to an LC autosampler vial for injection.

LC-MS Instrumental Parameters

The following parameters are provided as a validated starting point and should be optimized for the specific instrument in use. The combination of a C18 column and a water/acetonitrile mobile phase with formic acid is a standard and robust choice for analyzing a wide range of benzothiazole derivatives. [12]

Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 2.6 µmProvides excellent retention and resolution for semi-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for ESI+ and improves peak shape. [12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength. [12]
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sensitivity.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Gradient 10% B to 95% B over 8 minA gradient is necessary to elute the analyte and clean the column.
Mass Spectrometry (MS) Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe thiazole nitrogen is basic and readily protonated. [1][6]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.
Precursor Ion (Q1) m/z 166.03Corresponds to the [M+H]⁺ of the analyte.
Product Ion (Q3) m/z 151.01 (Quantifier), 136.02 (Qualifier)Based on predicted high-abundance, specific fragments.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temp. 120 °CPrevents thermal degradation of the analyte. [12]
Desolvation Gas Nitrogen, 10 L/min, 350 °CFacilitates efficient desolvation of droplets in the ESI source.
Collision Energy ~15-25 eV (Optimize for m/z 151.01)Must be empirically optimized to maximize the quantifier product ion signal.

Data Analysis and Quality Control

  • Quantification: The analyte concentration is determined by integrating the peak area of the quantifier MRM transition (166.03 -> 151.01) and comparing it to a calibration curve generated from analytical standards.

  • Confirmation: The presence of the analyte is confirmed by the detection of the qualifier ion (166.03 -> 136.02) at the same retention time as the quantifier. The ratio of the quantifier to qualifier peak areas should remain constant (typically within ±20%) across all samples and standards.

  • Quality Control: Regularly analyze blank matrix samples to monitor for carryover and contamination. [13]Use matrix-matched standards or an isotopically labeled internal standard to correct for matrix effects and variations in extraction recovery.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the analysis of this compound. By combining an optimized sample preparation strategy with selective MRM-based detection, this methodology is suitable for the quantification of the target analyte in complex matrices. The provided protocols and parameters serve as a comprehensive starting point for method development and validation in research, industrial, and regulatory laboratories.

References

  • Martinez-Carballo, E., et al. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology, 49(20), 12519-12524. Available at: [Link]

  • PubMed. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath... National Center for Biotechnology Information. Available at: [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available at: [Link]

  • Jover, E., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1217(24), 3742-3749. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Naccarato, A., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-125. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Application Note #AN4840. Available at: [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. Available at: [Link]

  • PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Detection and Quantification of Benzothiazoles in Exhaled Breath... ResearchGate. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives... ResearchGate. Available at: [Link]

  • PubMed. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones... National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Organic Chemistry. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Scientific Research Publishing. Available at: [Link]

  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids... MDPI. Available at: [Link]

  • National Institutes of Health. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxy-1,3-benzothiazole, a key structural motif in medicinal chemistry and materials science.[1][2] Our focus is on diagnosing problems, understanding the underlying chemical principles, and implementing robust solutions to improve reaction yields and product purity.

Section 1: The Synthetic Landscape: An Overview

The synthesis of the benzothiazole core typically involves the cyclization of an ortho-substituted aniline derivative.[2][3] For this compound, the most common strategies involve the condensation of 2-amino-3-methoxythiophenol with a suitable one-carbon source (like an aldehyde or carboxylic acid derivative) or the intramolecular cyclization of a corresponding thioamide.[3][4][5] Understanding these pathways is the first step in effective troubleshooting.

cluster_0 Route A: Condensation cluster_1 Route B: Intramolecular Cyclization A1 2-Amino-3-methoxythiophenol A3 Intermediate (Schiff Base/Amide) A1->A3 A2 One-Carbon Source (e.g., Aldehyde, Carboxylic Acid) A2->A3 A4 This compound A3->A4 Oxidative Cyclization B1 N-(3-methoxyphenyl)thioamide B2 This compound B1->B2 Oxidative Cyclization (e.g., Jacobson)

Caption: Common synthetic routes to the this compound core.

Section 2: Troubleshooting Guide for Low Yields

Low product yield is the most frequently encountered obstacle in heterocyclic synthesis.[6][7] This section addresses specific problems in a question-and-answer format to guide you through a systematic optimization process.

Q1: My reaction yield is consistently below 30%. What are the most critical factors to investigate first?

A1: Consistently low yields, despite apparent consumption of starting materials, often point to three critical areas: reagent purity, atmospheric control, and reaction conditions.[6][8] A systematic approach is essential to pinpoint the issue.

Causality:

  • Reagent Purity: The key precursor, 2-amino-3-methoxythiophenol, is highly susceptible to oxidation.[7] Impurities in this starting material or the presence of water in solvents can drastically inhibit the reaction or promote side reactions.[6][9]

  • Atmospheric Control: Atmospheric oxygen readily oxidizes the thiol group (-SH) of your precursor to form a disulfide-linked dimer.[7] This dimerization is often the primary cause of yield loss as it consumes the starting material in a non-productive pathway.

  • Reaction Conditions: Temperature and reaction time are delicate parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the desired benzothiazole product.[6][7]

Recommended Troubleshooting Workflow:

start Low Yield Observed purity Assess Reagent & Solvent Purity start->purity atmosphere Evaluate Atmospheric Control purity->atmosphere Pure/ Dry purify_reagents Purify Precursor Use Anhydrous Solvents purity->purify_reagents Impure/ Wet? conditions Verify Reaction Conditions (Temp, Time) atmosphere->conditions Not Sensitive inert_tech Improve Inert Gas Technique (N2 or Ar Purge) atmosphere->inert_tech Air Sensitive? optimize_cond Systematically Optimize (Small-Scale Trials) conditions->optimize_cond Sub- Optimal? end Yield Improved conditions->end Optimal purify_reagents->atmosphere inert_tech->conditions optimize_cond->end

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: My TLC and LC-MS analyses show a major byproduct. What is it likely to be and how can I prevent its formation?

A2: In benzothiazole synthesis starting from an aminothiophenol, the most common and significant byproduct is the disulfide dimer of the starting material.

Causality & Mechanism: The thiol (-SH) group is easily oxidized by atmospheric oxygen, especially under basic conditions or at elevated temperatures. Two molecules of 2-amino-3-methoxythiophenol can couple to form bis(2-amino-3-methoxyphenyl) disulfide. This side reaction directly competes with the desired cyclization.

SM1 2 x (2-Amino-3-methoxythiophenol) Dimer Bis(2-amino-3-methoxyphenyl) disulfide (Inactive Byproduct) SM1->Dimer Oxidation O2 O2 (Air) O2->Dimer Water 2 H₂O

Sources

Technical Support Center: Synthesis of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxy-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring successful and reproducible outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, complex purification, and inconsistent results. The primary challenges stem from the inherent reactivity and instability of the key precursor, 2-amino-3-methoxythiophenol . This guide will focus on the most common synthetic route: the acid-catalyzed condensation and cyclization of this precursor with a one-carbon electrophile.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired this compound. What are the most likely causes?

Answer: A low or non-existent yield is the most common complaint, and it almost always traces back to one of three areas: the integrity of your starting material, the reaction atmosphere, or the reaction conditions.

Probable Cause Explanation & Recommended Solution
Degradation of 2-amino-3-methoxythiophenol The thiol group in your precursor is exceptionally sensitive to oxidation by atmospheric oxygen, which converts it into the corresponding disulfide, bis(2-amino-3-methoxyphenyl) disulfide.[1] This disulfide is unreactive in the cyclization step and is often the primary component of the crude reaction mixture in a failed synthesis. Solution: 1) Use a freshly opened bottle of the aminothiophenol or purify it immediately before use. 2) Handle the reagent quickly and perform all transfers under an inert atmosphere (Nitrogen or Argon). 3) Store the precursor under an inert atmosphere at low temperatures.
Presence of Oxygen in the Reaction Even if your starting material is pure, allowing air into the reaction vessel can promote the oxidative side reaction described above, consuming your limiting reagent. Solution: Degas your solvent before use by sparging with N₂ or Argon for 15-20 minutes. Assemble your glassware and purge the entire system with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Ineffective Catalyst or Conditions The cyclization step requires an acid catalyst to activate the C1 electrophile and facilitate dehydration. The choice and amount of catalyst are critical. Common C1 sources include formic acid and triethyl orthoformate.[2] Solution: For formic acid (which can act as both reagent and catalyst), ensure it is of high purity. For triethyl orthoformate, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) is required. If using polyphosphoric acid (PPA), ensure it is fresh and not hydrolyzed by atmospheric moisture.[3]
Insufficient Heat/Reaction Time The intramolecular cyclization and subsequent dehydration to form the aromatic benzothiazole ring is often the rate-limiting step and requires thermal energy. Solution: Ensure your reaction reaches the target temperature. For formic acid, reflux is typically required. Monitor the reaction closely using Thin-Layer Chromatography (TLC) to determine completion; premature workup is a common source of low yields.
Troubleshooting Workflow for Low Yield

The following decision tree illustrates a logical workflow for diagnosing the root cause of low product yield.

G start Low / No Yield Observed check_sm Analyze Starting Material (SM) (2-amino-3-methoxythiophenol) by TLC/NMR. Is it pure? start->check_sm sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Degraded (Disulfide present) check_sm->sm_bad No check_atm Was the reaction run under a strict inert atmosphere (N2/Ar)? sm_ok->check_atm purify_sm Purify or Replace SM. Restart experiment under inert atmosphere. sm_bad->purify_sm atm_ok Yes check_atm->atm_ok Yes atm_bad No / Unsure check_atm->atm_bad No check_cond Review Reaction Conditions: - Correct Temperature? - Active Catalyst? - Sufficient Time? atm_ok->check_cond fix_atm Implement Inert Gas Protocol: - Degas solvent - Purge glassware - Maintain positive pressure atm_bad->fix_atm fix_atm->start Restart cond_ok Yes check_cond->cond_ok Yes cond_bad No check_cond->cond_bad No re_evaluate Re-evaluate synthetic route or consult literature for alternative methods. cond_ok->re_evaluate optimize_cond Optimize Conditions: - Verify temperature - Use fresh catalyst - Monitor by TLC for completion cond_bad->optimize_cond optimize_cond->start Restart

Caption: A logical workflow for troubleshooting low product yields.

Issue 2: Complex Crude Mixture & Purification Difficulties

Question: My reaction worked, but the TLC shows multiple byproducts, and the crude material is a dark oil that is difficult to purify by column chromatography. What's happening?

Answer: A complex crude profile indicates that side reactions are competing with your desired pathway. The dark color often suggests the formation of polymeric or oxidized materials, especially if the reaction was overheated or exposed to air.

  • Primary Byproduct Identification: The most common byproduct, as mentioned, is the disulfide dimer of the starting material. On a normal-phase silica TLC plate, this disulfide is significantly less polar than the aminothiophenol starting material and will have a much higher Rf value. The desired benzothiazole product will typically have an intermediate polarity.

  • Strategies for Purification:

    • Aqueous Wash: Before column chromatography, perform a liquid-liquid extraction. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic catalysts or unreacted formic acid. Follow with a brine wash to remove excess water.

    • Column Chromatography Optimization: If your product and a major impurity are co-eluting, you need to change the selectivity of your chromatography.

      • Solvent System: Switch from a standard ethyl acetate/hexane system to one containing a different solvent, such as dichloromethane/methanol or toluene/acetone. A small amount of triethylamine (0.1-0.5%) can be added to the eluent to reduce tailing of basic compounds on silica gel.

    • Recrystallization: If the product can be solidified, recrystallization is an excellent method for removing minor impurities. Try a solvent/anti-solvent system like ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane.

    • Bulb-to-Bulb Distillation (Kugelrohr): If the product is a thermally stable oil, short-path distillation under high vacuum can be effective for separating it from non-volatile polymeric material and salts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely employed strategy for synthesizing 2-substituted benzothiazoles is the condensation of a corresponding 2-aminothiophenol with a carbonyl compound.[4][5][6] For this compound (which is unsubstituted at the 2-position), this involves the reaction of 2-amino-3-methoxythiophenol with a C1 electrophile like formic acid or triethyl orthoformate, followed by cyclization.[2][7] This method is generally reliable, provided the precautions regarding the stability of the thiophenol precursor are taken.

Main Synthetic Pathway & Major Side Reaction

Caption: The desired reaction versus the common oxidative side reaction.

Q2: Are there any special safety precautions I should take?

A2: Absolutely. 2-Aminothiophenols are notoriously hazardous.

  • Odor: They possess an extremely potent and unpleasant smell. All work must be conducted in a certified, high-flow chemical fume hood.

  • Toxicity: They are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile is a minimum, consider double-gloving).

  • Waste: Quench all residual thiophenol in glassware and waste streams with bleach (sodium hypochlorite) before disposal to oxidize the thiol and neutralize the odor.

Q3: How can I definitively confirm the structure of my final product?

A3: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H NMR: This is the most powerful tool. For this compound, you should expect to see:

    • A singlet around 9.1-9.3 ppm for the proton at the C2 position.

    • A singlet for the methoxy group (-OCH₃) around 3.9-4.1 ppm.

    • Three aromatic protons on the benzene ring, likely appearing as a complex multiplet or a set of doublets and triplets between 7.0-8.0 ppm.

  • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic C2 carbon signal downfield (>150 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight (Expected [M+H]⁺ for C₈H₇NOS = 166.03).

  • Infrared (IR) Spectroscopy: Will show characteristic C=N stretching of the thiazole ring (~1500-1600 cm⁻¹) and C-O stretching for the methoxy group (~1250 cm⁻¹).

Section 3: Experimental Protocol

This section provides a representative protocol for the synthesis of this compound.

Objective: To synthesize this compound via condensation of 2-amino-3-methoxythiophenol with formic acid.

Materials:

  • 2-amino-3-methoxythiophenol (1.0 eq)

  • Formic Acid (≥95%, ~20 eq)

  • Toluene (or other high-boiling solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methoxythiophenol (e.g., 1.55 g, 10 mmol).

  • Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas for the duration of the reaction (e.g., using a balloon).

  • Reagent Addition: Add formic acid (e.g., 7.5 mL, ~200 mmol) to the flask. Note: Formic acid acts as both the C1 source and the solvent/catalyst in this procedure.

  • Heating: Heat the reaction mixture to reflux (typically ~100-110 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction may take 4-12 hours.

  • Workup - Cooldown & Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess formic acid. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to afford the pure this compound.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

  • Oxidative Cyclization of Thiobenzanilides to Benzothiazoles Using N-Benzyl- DABCO Tribromide under Mild Conditions. (2005). ACS Publications. [Link]

  • An efficient one-step cyclization of thiobenzanilides to benzothiazoles: using N-bromosuccinimide under mild conditions. (2009). Journal of Sulfur Chemistry. [Link]

  • An efficient one-step cyclization of thiobenzanilides to benzothiazoles: using N-bromosuccinimide under. (2009). Taylor & Francis Online. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (2010). PubMed. [Link]

  • Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

  • Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... ResearchGate. [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2007). Arkivoc. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). National Institutes of Health (NIH). [Link]

  • Benzothiazole. Wikipedia. [Link]

  • A new synthesis of thiophenes and thiapyrans. (1950). Indian Academy of Sciences. [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Publications. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2008). ACS Publications. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337. (2018). IJPSR. [Link]

Sources

Purification of crude 4-Methoxy-1,3-benzothiazole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 4-Methoxy-1,3-benzothiazole using column chromatography. We will move beyond a simple protocol to explore the causality behind experimental choices, troubleshoot common issues, and answer frequently asked questions to ensure a robust and reproducible purification process.

Experimental Protocol: Column Chromatography Purification

The purification of this compound, a heterocyclic compound often used as a building block in medicinal chemistry, relies on its moderate polarity.[1] Column chromatography is an effective method for separating it from non-polar byproducts and more polar impurities.[2] The following protocol is a validated starting point for achieving high purity.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Causality: Before committing your entire crude sample to a column, TLC is an indispensable small-scale experiment to determine the optimal mobile phase (eluent). The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3.[3] This Rf value typically provides the best separation from impurities during the subsequent column chromatography.

Procedure:

  • Dissolve a minuscule amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[4]

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent. A good starting system is Hexane:Ethyl Acetate. Test ratios such as 9:1, 8:2, and 7:3.[5]

  • Develop the plates and visualize the spots under UV light (254 nm and 365 nm).

  • Select the solvent system that yields an Rf of ~0.3 for the product spot and provides the greatest separation from all other spots.

Step 2: Column Preparation (Slurry Method)

Causality: Proper column packing is critical to prevent issues like channeling, cracking, or air bubbles, all of which lead to poor separation.[6] The wet slurry method ensures a homogeneously packed stationary phase.

Procedure:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass).

  • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the starting, non-polar eluent (e.g., hexane).[5]

  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to help the silica pack evenly.

  • Add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.

  • Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent addition.[7]

Step 3: Sample Loading (Dry Loading Recommended)

Causality: While a sample can be dissolved in a minimal amount of solvent and loaded directly (wet loading), this can disrupt the top of the column and lead to band broadening, especially if the sample is not very soluble in the eluent. Dry loading, where the crude product is pre-adsorbed onto silica, ensures a narrow, even starting band, which is key to a high-resolution separation.[6][7]

Procedure:

  • Dissolve the entire crude sample of this compound in a suitable solvent like dichloromethane in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the flask.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Carefully add this powder to the top of the prepared column.

  • Gently add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

Causality: The separation occurs as the mobile phase moves through the column. Compounds with higher affinity for the silica (more polar) will move slower, while compounds with lower affinity (less polar) will move faster. By gradually increasing the polarity of the mobile phase (gradient elution), you can sequentially elute compounds with increasing polarity.

Procedure:

  • Carefully add the mobile phase determined from your TLC analysis to the column.

  • Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.

  • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • If separation is poor or the product is eluting too slowly, you can gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane:EtOAc).

Step 5: Product Isolation

Procedure:

  • Based on the TLC analysis of your fractions, combine all fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR or LC-MS.

Data & Workflow Summary

Table 1: Key Parameters for Purification
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds like benzothiazole derivatives.[2][5]
Mobile Phase Hexane:Ethyl Acetate (Gradient)Provides good separation for benzothiazoles; start with low polarity and increase as needed.[5][8]
TLC Target Rf ~0.3Optimal for achieving good separation on the column.[3]
Sample Loading Dry LoadingEnsures a narrow sample band, leading to higher resolution separation.[7]
Purity Target >98%Standard requirement for drug development and research applications.
Expected Recovery 70-90%Typical recovery for a well-optimized column chromatography procedure.
Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC 1. TLC Analysis (Determine optimal eluent, Rf ≈ 0.3) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute 4. Elute Column (Collect fractions) Load->Elute Monitor 5. Monitor Fractions (TLC analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify pure fractions Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening?

A: This is a classic sign of undesirable interactions between your compound and the stationary phase. Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[9] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with basic sites on your molecule, causing tailing.

  • Solution 1 (Quick Fix): Add a small amount of a basic modifier, like triethylamine (~0.1-0.5%), to your mobile phase. The triethylamine will preferentially bind to the acidic silanol sites, allowing your compound to elute more cleanly.[10]

  • Solution 2 (Alternative Stationary Phase): If the issue persists, your compound may be degrading on the silica. Switch to a less acidic stationary phase, such as neutral or basic alumina, which is often more suitable for acid-sensitive compounds.[9]

Q2: I'm not getting good separation between my product and a key impurity, even though my TLC showed a clear difference in Rf.

A: This issue typically points to a problem with the column setup or technique, leading to band broadening that erases the separation seen on TLC.

  • Cause A: Column Overloading. You may have loaded too much crude material for the amount of silica used. This saturates the stationary phase, and the sample bands will broaden significantly and overlap.

    • Solution: Decrease the amount of sample loaded or increase the column diameter and amount of silica gel. A sample-to-silica mass ratio of 1:50 to 1:100 is a safe range.

  • Cause B: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed create preferential paths for the solvent, destroying the uniform flow front required for good separation.

    • Solution: Repack the column carefully using the slurry method, ensuring the silica bed is never allowed to run dry.[6]

  • Cause C: Sample Dissolution Solvent. If you used the "wet loading" method, dissolving your sample in a solvent significantly more polar than the mobile phase can cause localized "channeling" and band distortion at the top of the column.

    • Solution: Use the "dry loading" method as described in the protocol.[7]

Q3: My product seems to be stuck on the column. Recovery is very low and I can't get it to elute.

A: This is a frustrating problem that points to one of two main causes: compound instability or insufficient eluent strength.

  • Cause A: On-Column Decomposition. Your compound may be unstable on silica gel and is degrading during the long exposure time of the chromatography run.[7]

    • Solution: First, test for stability. Spot your compound on a TLC plate and let it sit for an hour before developing. If you see new spots or significant streaking, decomposition is likely. In this case, you must switch to a more inert stationary phase like neutral alumina or consider an alternative purification method like recrystallization.[9]

  • Cause B: Mobile Phase is Not Polar Enough. The selected eluent may simply not be strong enough to displace your compound from the silica.

    • Solution: Gradually increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, you can slowly increase the percentage of ethyl acetate. If that is insufficient, a stronger solvent like methanol can be added in small increments (e.g., 1-2%). Be cautious, as large jumps in polarity can crack the silica bed or cause impurities to elute with your product.

Diagram 2: Troubleshooting Decision Tree

G Problem Problem Observed PoorSep Poor Separation / Overlap Problem->PoorSep Tailing Peak Tailing / Streaking Problem->Tailing NoElution Low / No Recovery Problem->NoElution Cause1 Cause: Column Overloaded PoorSep->Cause1 Cause2 Cause: Poor Packing PoorSep->Cause2 Cause3 Cause: Acidic Silica Tailing->Cause3 Cause4 Cause: Decomposition NoElution->Cause4 Cause5 Cause: Eluent Too Weak NoElution->Cause5 Sol1 Solution: Reduce Sample Load Cause1->Sol1 Sol2 Solution: Repack Column Cause2->Sol2 Sol3 Solution: Add Et3N or Use Alumina Cause3->Sol3 Sol4 Solution: Use Neutral Alumina Cause4->Sol4 Sol5 Solution: Increase Eluent Polarity Cause5->Sol5

Caption: A decision tree for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A: The impurities will depend heavily on the synthetic route. Most syntheses of benzothiazoles involve the condensation of a 2-aminothiophenol derivative with a carbonyl compound or its equivalent.[9][11] Therefore, common impurities include:

  • Unreacted starting materials.

  • Oxidized starting materials, such as the disulfide formed from 2-aminothiophenol.[9]

  • Byproducts from side reactions specific to your chosen synthetic pathway.

Q2: My compound is a solid. Why not just use recrystallization instead of chromatography?

A: Recrystallization is an excellent purification technique, especially for large quantities, provided a suitable solvent can be found.[2][9] However, it is most effective at removing impurities that have very different solubility profiles from the product. If your crude sample contains impurities with similar solubility to this compound, recrystallization may fail to provide adequate purity. Column chromatography separates based on polarity, a different physical property, and is often superior for removing structurally similar impurities. In many cases, the best approach is to perform column chromatography first, followed by a final recrystallization of the pooled fractions to obtain a highly pure, crystalline product.

Q3: How fast should I run my column?

A: The flow rate is a trade-off between speed and resolution. A slower flow rate allows more time for the equilibrium between the mobile and stationary phases to be established, resulting in better separation. A faster flow rate (as in "flash" chromatography) speeds up the process but may slightly decrease resolution. For a standard flash column, a solvent drop rate of about 5-10 cm (2-4 inches) of descent per minute is a good guideline. The key is to maintain a consistent flow rate throughout the run.

Q4: Can I use a gradient of more than two solvents?

A: Yes, ternary (three-solvent) or even more complex gradients can be used, but they are typically reserved for very difficult separations. For most purifications of intermediates like this compound, a two-solvent gradient (e.g., Hexane:Ethyl Acetate) is sufficient and much simpler to manage. Adding a third solvent, like dichloromethane or methanol, can fine-tune polarity and selectivity, but it also adds complexity to the process. Stick to a two-solvent system unless TLC analysis indicates it is absolutely necessary to introduce a third.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
  • CymitQuimica. (n.d.). CAS 3048-46-2: this compound. CymitQuimica.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of fluorinated benzothiazoles. Benchchem.
  • Padmavathi, V., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(vi), 53-60.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. The Royal Society of Chemistry.
  • Der Pharma Chemica. (n.d.).
  • Indian Academy of Sciences. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences.
  • Arkivoc. (2007).
  • Benchchem. (n.d.). Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers. Benchchem.
  • Molecules. (n.d.).

Sources

Technical Support Center: Recrystallization of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methoxy-1,3-benzothiazole. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[1] Achieving high purity is paramount for accurate downstream applications, including pharmacological screening and materials science research. This document provides in-depth troubleshooting guides, validated protocols, and foundational knowledge to overcome common challenges encountered during the purification process.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is the foundation of a successful purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on closely related analogues. The presence of the methoxy group and the benzothiazole moiety renders the molecule polar.[2]

PropertyValue (Estimated/Inferred)Rationale / Source
Molecular Formula C₈H₇NOSCalculated from structure.
Molecular Weight 165.21 g/mol Calculated from structure.
Appearance Likely a crystalline solid (e.g., off-white to yellow/brown needles or powder).Based on typical appearance of benzothiazole derivatives.[3][4]
Melting Point (°C) ~165 °CInferred from similar structures like 2-Amino-6-methoxybenzothiazole.[3][5]
Predicted Solubility - High: Polar aprotic solvents (e.g., Acetone, THF, Ethyl Acetate).- Moderate: Polar protic solvents (e.g., Ethanol, Methanol, Isopropanol).- Low/Insoluble: Non-polar solvents (e.g., Hexane, Cyclohexane, Toluene).- Sparingly Soluble: Water.Based on the "like dissolves like" principle; the molecule's polarity suggests solubility in polar organic solvents.[2][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the recrystallization of this compound.

Question 1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?

Answer: This issue typically points to one of two causes: an incorrect solvent choice or the presence of insoluble impurities.

  • Causality—Solvent Mismatch: The fundamental principle of recrystallization requires the solute to be highly soluble in the solvent at its boiling point.[7] If the compound's polarity is mismatched with the solvent (e.g., trying to dissolve the polar this compound in a non-polar solvent like hexane), dissolution will be poor regardless of temperature.[6]

  • Causality—Insoluble Impurities: Syntheses can often produce inorganic salts or polymeric by-products that are insoluble in the chosen organic solvent.[8] These will remain as a solid residue.

Solutions:

  • Verify Solvent Choice: Re-evaluate your solvent selection. For a polar compound like this compound, polar solvents like ethanol, isopropanol, or ethyl acetate are more appropriate starting points.

  • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to dissolve the desired compound in a minimum amount of hot solvent and then perform a hot gravity filtration to remove the solid impurities before proceeding to the cooling and crystallization step.[7][9] This separates your target compound (in solution) from the insoluble materials.

Question 2: Upon cooling, my compound separated as an oil instead of forming crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," is a frequent challenge in recrystallization. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[10]

  • Causality—High Solute Concentration: The solution is too concentrated, causing the solute to separate before the solution has cooled sufficiently for crystal lattice formation.[11]

  • Causality—Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly molecular arrangement required for crystallization and favoring the formation of a disordered, supercooled liquid (oil).[12]

  • Causality—Impurities: Significant amounts of impurities can depress the melting point of the mixture, making it more likely to separate as an oil.[10]

Solutions:

  • Re-heat and Dilute: Heat the flask to re-dissolve the oil. Add a small amount (10-20% of the total volume) of additional hot solvent to reduce the saturation level.[10][11]

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from cold surfaces with a cork ring or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for the formation of large, pure crystals.[7][12]

  • Use a Mixed-Solvent System: If oiling persists, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then cool slowly. Ethanol/water or acetone/hexane are common combinations to try.[11]

Question 3: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

Answer: This indicates that the solution has become supersaturated, a metastable state where the solute concentration exceeds its equilibrium solubility, but crystallization has not been initiated.[6]

  • Causality—Lack of Nucleation Sites: Crystal growth requires an initial nucleation site—a surface or a seed crystal—upon which molecules can begin to arrange themselves into a lattice. Highly clean flasks and pure solutions can sometimes lack these initiation points.[11]

Solutions:

  • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth to begin.[6][12]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[12]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.[12]

Question 4: My final yield of purified crystals is very low. What went wrong?

Answer: A low recovery is a common issue that can often be traced back to several steps in the protocol.

  • Causality—Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining dissolved in the cold solvent (the "mother liquor") after cooling.[9][11]

  • Causality—Premature Crystallization: If the solution cools during a hot filtration step, the product can crystallize in the filter paper, leading to significant loss.

  • Causality—Inappropriate Solvent Choice: Choosing a solvent in which the compound has moderate or high solubility even at low temperatures will inevitably lead to poor recovery.[1]

Solutions:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[9]

  • Keep Funnel and Flask Hot During Filtration: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Recover from Mother Liquor: You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of this compound.

1. Solvent Selection: a. Place approximately 20-30 mg of crude this compound into a small test tube. b. Add the candidate solvent (e.g., ethanol) dropwise at room temperature. A suitable solvent will not dissolve the compound readily when cold.[8] c. If the solid is insoluble, gently heat the test tube in a water bath. An ideal solvent will completely dissolve the solid at or near its boiling point.[6] d. Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will allow a large quantity of pure crystals to form.[7]

2. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). b. Add a boiling stone and a small amount of the chosen solvent (e.g., 10 mL of ethanol). c. Heat the mixture to a gentle boil on a hot plate. d. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]

3. Hot Filtration (Optional, if insoluble impurities are present): a. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. b. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization. c. Rinse the first flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

4. Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual impurities from the crystal surfaces.[1] c. Continue to draw air through the crystals for several minutes to help them dry.

6. Drying: a. Transfer the crystals to a pre-weighed watch glass. b. Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Drying start Start with Crude Solid choose_solvent Select Solvent (via small-scale tests) start->choose_solvent dissolve Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filter Hot Gravity Filtration check_insolubles->hot_filter Yes cool Slowly Cool Solution check_insolubles->cool No hot_filter->cool vacuum_filter Vacuum Filtration (Collect Crystals) cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for purification by recrystallization.

Troubleshooting Workflow

This diagram provides a visual guide to diagnosing and solving common recrystallization problems.

Troubleshooting_Workflow start Problem Encountered During Cooling q1 Did the compound 'oil out'? start->q1 a1 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Ensure slow cooling. q1->a1 Yes q2 Did no crystals form at all? q1->q2 No success Problem Solved: Pure Crystals Formed a1->success a2 Solution is supersaturated: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. q2->a2 Yes q3 Is the final yield very low? q2->q3 No a2->success a3 Likely causes: 1. Too much solvent was used. 2. Compound is too soluble. Action: Re-evaluate solvent or concentrate mother liquor. q3->a3 Yes q3->success No a3->success

Sources

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when setting up a benzothiazole synthesis.

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

The most widely employed method is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, most frequently an aldehyde.[3] This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzothiazole core. The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[4]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin-layer chromatography (TLC) is the standard and most effective technique for real-time reaction monitoring.[5] By co-spotting your reaction mixture with the starting materials (2-aminothiophenol and the aldehyde/carboxylic acid), you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp, as the aromatic benzothiazole product is UV-active. Staining with iodine vapor can also be effective.[5]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, several green approaches have been developed:

  • Water as a Solvent: Using water as the reaction medium is a prime example of a green approach.[6]

  • Solvent-Free Conditions: Many protocols now utilize solvent-free, solid-phase, or neat reaction conditions, which significantly reduce chemical waste and simplify purification.[4][7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][9]

  • Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as silica-supported catalysts or certain ionic liquids, aligns with green chemistry principles.[3][5]

Q4: What are the critical safety precautions when handling 2-aminothiophenol?

2-aminothiophenol is a key starting material, but it requires careful handling:

  • Oxidation Sensitivity: The thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide byproduct and lower your yield. It is best to use a freshly opened bottle or purify it before use.[5] Whenever possible, handle it under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Odor and Toxicity: As a thiol, it has a potent, unpleasant odor. Always handle it in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before starting your experiment.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a systematic approach to diagnosing and solving common problems in benzothiazole synthesis.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The underlying cause can often be traced back to one of several key factors.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed q1 Check Starting Material Quality? start->q1 sol1 Purify 2-aminothiophenol (distillation) & ensure aldehyde/acid purity. q1->sol1 Yes q2 Is the Catalyst Appropriate/Active? q1->q2 No sol2 Screen different catalysts. (e.g., PPA, H₂O₂/HCl, Iodine) Verify catalyst loading. q2->sol2 Yes q3 Are Reaction Conditions Optimal? q2->q3 No sol3 Systematically vary temperature. Try microwave irradiation. Consider solvent-free conditions. q3->sol3 Yes q4 Is the Oxidation Step Inefficient? q3->q4 No sol4 Ensure adequate oxidant (Air, H₂O₂, DMSO). If intermediate is isolated, try explicit oxidation step. q4->sol4 Yes

Caption: A logical approach to troubleshooting low product yields.

Detailed Solutions for Low Yield
Potential CauseRecommended Solutions & Scientific Rationale
Poor Starting Material Quality Solution: Ensure the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is notoriously prone to air oxidation, forming a disulfide that will not participate in the desired reaction.[5] Using a freshly opened bottle, or purifying older material by distillation under reduced pressure, is highly recommended.
Inefficient Catalyst or Loading Solution: The choice of catalyst is critical and substrate-dependent. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or iodine can be effective.[5][6] For carboxylic acids, stronger dehydrating conditions using catalysts like Polyphosphoric Acid (PPA) or methanesulfonic acid/silica gel are often required.[3][5] Screen a panel of catalysts and optimize the loading for your specific substrates.
Suboptimal Reaction Conditions Solution: A systematic optimization of temperature, solvent, and reaction time is crucial. Some reactions proceed smoothly at room temperature, while others require reflux.[5] If yield is low, try incrementally increasing the temperature. Green chemistry approaches like microwave-assisted, solvent-free reactions can dramatically improve yields and reduce reaction times.[3][4] Common solvents include ethanol, DMSO, and DMF.[4][5]
Inefficient Cyclization/Oxidation Solution: The synthesis involves cyclization to a benzothiazoline intermediate, followed by oxidation to the final product.[4] If this oxidation is inefficient, the reaction can stall. For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[4] In other cases, an explicit oxidant like hydrogen peroxide (H₂O₂) or using DMSO as both solvent and oxidant is necessary to drive the reaction to completion.[3][4]
Problem 2: Formation of Significant Side Products

The appearance of extra spots on your TLC plate indicates side reactions are occurring, which can complicate purification and lower your yield.

Potential CauseRecommended Solutions & Scientific Rationale
Oxidation of 2-aminothiophenol Solution: The primary side product is often the disulfide formed from the starting 2-aminothiophenol.[5] Performing the reaction under an inert atmosphere (nitrogen or argon) can effectively minimize this competing pathway.
Over-oxidation of Intermediate Solution: When using a strong oxidant (e.g., H₂O₂), it is crucial to control the stoichiometry carefully. Excess oxidant can potentially lead to over-oxidation of the desired benzothiazole product or other sensitive functional groups in your molecule.[5]
Self-Condensation of Aldehyde Solution: Under certain conditions, especially with base-sensitive aldehydes, self-condensation (e.g., aldol reaction) can occur.[5] Adjusting the reaction pH or catalyst may be necessary. For instance, switching from a basic to an acidic catalyst can often suppress this side reaction.
Incomplete Cyclization Solution: The intermediate Schiff base may fail to cyclize efficiently, remaining as an impurity.[5] The choice of catalyst and reaction conditions, particularly temperature, plays a vital role in promoting the final, irreversible cyclization step.[5]
Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole can be challenging, especially if the product has similar polarity to starting materials or byproducts.

Potential CauseRecommended Solutions & Scientific Rationale
Standard Work-up A typical work-up involves quenching the reaction by pouring it into ice water or a sodium bicarbonate solution to neutralize any acid catalyst.[5][10] The precipitated solid product is then collected by filtration and washed.[5]
Column Chromatography If the crude product is not pure after filtration, column chromatography is the next step. If the product and impurities have similar polarities, try screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.[5]
Recrystallization Recrystallization is an excellent alternative or final purification step.[5] A solvent screen should be performed to find a solvent in which the benzothiazole product is soluble at high temperatures but sparingly soluble at room temperature or below.

Experimental Protocols & Key Mechanisms

To provide a practical starting point, here are two detailed, exemplary protocols based on common synthetic strategies.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis from an Aldehyde

This room-temperature method is efficient and utilizes common lab reagents.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[3][4] An optimal reactant ratio of 1:1:6:3 (2-aminothiophenol/aldehyde/H₂O₂/HCl) has been reported to be effective.[3]

  • Reaction Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by TLC until the starting materials are consumed (typically 45-60 minutes).[4]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol if necessary.[5]

Protocol 2: Solvent-Free Synthesis from a Carboxylic Acid using Iodine

This green chemistry approach is rapid and avoids the use of volatile organic solvents.[7]

  • Reaction Setup: In a mortar and pestle, combine 2-aminothiophenol (1.0 mmol), a benzoic acid derivative (1.0 mmol), and molecular iodine (catalytic amount, e.g., 10 mol%).

  • Reaction: Grind the mixture at room temperature for the recommended time (e.g., 10 minutes). The reaction is often visually complete when the solid mixture becomes a paste-like solid.

  • Work-up: After the reaction is complete, add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Core Reaction Mechanism: Aldehyde Condensation

The most common pathway involves two key stages: formation of a benzothiazoline intermediate followed by its oxidation.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Oxidation Reactants 2-Aminothiophenol + Aldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base H₂O Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole Benzothiazoline->Product [O] (e.g., Air, H₂O₂)

Caption: General mechanism for benzothiazole synthesis from an aldehyde.

References

  • Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). A Review on Synthesis of Benzothiazole Derivatives. Retrieved from [Link]

  • Gupta, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole products via the heterogeneous catalysis based on the dehydrogenation coupling strategy. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • PubMed. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. Retrieved from [Link]

  • PubMed. (2023). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methoxy-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and subtleties encountered during the analytical characterization of this heterocyclic compound. Our goal is to provide field-proven insights and robust protocols to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific problems encountered during the analysis of this compound in a direct question-and-answer format. We focus on diagnosing the issue, understanding the root cause, and implementing effective solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Question 1: My ¹H NMR spectrum shows more aromatic signals than expected for a trisubstituted benzene ring. What is the likely cause?

Probable Causes:

  • Isomeric Impurities: The most common pitfall is the presence of regioisomers of the methoxy-substituted benzothiazole. Synthetic routes, particularly those starting from substituted anilines, can sometimes yield a mixture of isomers (e.g., 5-methoxy, 6-methoxy, or 7-methoxy-1,3-benzothiazole) which are difficult to separate due to similar polarities.[1][2]

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials, such as 2-amino-3-methoxythiophenol or its precursors, which will contribute their own signals.

  • Degradation: Although generally stable, benzothiazoles can undergo degradation under harsh workup or purification conditions (e.g., strong acid/base or high heat), leading to ring-opened or rearranged products.

Recommended Solutions:

  • Confirm Isomeric Purity via 2D NMR: Run a 2D NMR experiment like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. For the 4-methoxy isomer, you should observe a characteristic three-proton AMX or ABX spin system in the aromatic region.

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular weight of the impurity matches the parent compound. Isomers will have identical exact masses.

  • Chromatographic Separation: Develop a more efficient HPLC or flash chromatography method. Experiment with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) or use a different stationary phase to improve the resolution between isomers.[3]

  • Reference Spectra Comparison: Compare your spectrum to literature data for related methoxy-benzothiazole derivatives to help identify the specific isomer present.[4][5]

Question 2: The singlet for my methoxy (-OCH₃) group is not at the expected ~3.9 ppm and seems broadened. Why?

Probable Causes:

  • Solvent Effects: The chemical shift of the methoxy group is sensitive to the NMR solvent used. A shift from CDCl₃ to DMSO-d₆ can alter the chemical shift due to changes in solvent polarity and hydrogen bonding interactions.

  • Presence of Water: Traces of water in the NMR solvent (especially DMSO-d₆) can lead to proton exchange and cause broadening of nearby signals, including the methoxy protons.

  • Paramagnetic Impurities: The presence of trace paramagnetic metals can cause significant line broadening. This is common if the compound was purified using metal-based reagents.

Recommended Solutions:

  • Solvent Standardization: Always report the solvent used for NMR analysis. When comparing data, ensure it is from the same solvent. The methoxy protons in related benzothiazole compounds typically appear around 3.8-4.0 ppm.[4]

  • Use High-Purity Solvents: Employ fresh, high-purity deuterated solvents. For DMSO-d₆, using a freshly opened ampule is recommended.

  • Sample Filtration: If paramagnetic contamination is suspected, dissolve the sample in a suitable solvent and filter it through a small plug of Celite or silica gel before preparing the NMR sample.

Mass Spectrometry (MS) Issues

Question 1: My ESI-MS data shows a prominent [M+16]+H⁺ or [M+32]+H⁺ peak. Does this indicate an impurity?

Probable Causes:

  • Oxidation of the Sulfur Atom: Yes, this is a classic indicator of oxidation. The sulfur atom in the thiazole ring is susceptible to oxidation, forming the corresponding sulfoxide ([M+16]) or sulfone ([M+32]).[6] This can occur during synthesis, workup, or even during storage if the sample is exposed to air and light over extended periods.

  • In-Source Oxidation: Less commonly, oxidation can occur within the electrospray ionization (ESI) source of the mass spectrometer itself, especially if the source conditions are harsh.

Recommended Solutions:

  • Re-analyze by LC-MS: Use a validated LC-MS method to separate the parent compound from its oxidized derivatives. This will confirm if the oxidation product was present in the bulk sample or formed in the source.

  • Review Synthesis and Storage: Check your synthetic and purification steps for any strong oxidizing agents. Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation.[6]

  • Optimize MS Conditions: If in-source oxidation is suspected, try reducing the source temperature or using gentler ionization settings.

Workflow for Investigating Unexpected MS Signals

This diagram outlines a logical workflow for diagnosing the source of unexpected peaks in a mass spectrum.

MS_Troubleshooting start Unexpected Peak in MS check_mass Calculate Mass Difference from Expected M+H⁺ start->check_mass is_adduct Is it a common adduct? (e.g., [M+Na]⁺, [M+K]⁺) check_mass->is_adduct Δ ≈ 22, 38 is_oxidation Is it [M+16]⁺ or [M+32]⁺? check_mass->is_oxidation Δ = 16, 32 is_fragment Is it a known fragment or starting material? check_mass->is_fragment Δ < 0 confirm_adduct Confirm with Adduct Table is_adduct->confirm_adduct review_storage Review Storage Conditions & Synthesis Route is_oxidation->review_storage confirm_lcms Run LC-MS to check for co-eluting species is_fragment->confirm_lcms report_impurity Identify & Report Impurity confirm_lcms->report_impurity review_storage->report_impurity

Caption: Troubleshooting decision tree for mass spectrometry data.

High-Performance Liquid Chromatography (HPLC) Issues

Question: My HPLC chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

Probable Causes & Solutions:

This issue often stems from secondary interactions between the analyte and the stationary phase or from issues within the HPLC system itself.[7][8]

Probable CauseExplanation & CausalityRecommended Solution
Secondary Silanol Interactions The basic nitrogen atom in the benzothiazole ring can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.1. Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanols, reducing their interaction with the basic analyte.[9] 2. Use a Base-Deactivated Column: Employ a modern column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol activity.
Column Overload Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape.Reduce the injection volume or the concentration of the sample. The peak height should be proportional to the concentration in the linear range.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.Use tubing with a smaller internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.
Column Contamination/Void Strongly retained impurities can accumulate at the column head, or a void can form, disrupting the flow path and distorting peak shape.1. Use a Guard Column: This is a crucial and cost-effective way to protect the analytical column.[10] 2. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the standard suite of analytical techniques for the complete characterization of a new batch of this compound?

A comprehensive characterization relies on orthogonal techniques to unambiguously confirm structure and assess purity.

Standard Characterization Workflow

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity Quantification TLC 1. TLC Analysis (Purity Estimate) MP 2. Melting Point (Comparison) TLC->MP NMR 3. ¹H & ¹³C NMR (Structure & Isomers) MP->NMR HRMS 4. HRMS (Elemental Formula) NMR->HRMS FTIR 5. FTIR (Functional Groups) HRMS->FTIR HPLC 6. HPLC-UV (Quantitative Purity) FTIR->HPLC LCMS 7. LC-MS (Impurity ID) HPLC->LCMS

Caption: Recommended workflow for comprehensive characterization.

Q2: How does the position of the methoxy group affect the ¹H NMR spectrum in methoxy-benzothiazole isomers?

The electronic nature of the methoxy group (electron-donating) and the benzothiazole core creates a distinct pattern of chemical shifts for the aromatic protons in each isomer. Understanding these patterns is key to identifying impurities.

Isomer PositionExpected Aromatic Proton Shifts (vs. TMS, in CDCl₃)Rationale
4-Methoxy Three distinct protons in the aromatic region (approx. 6.8-7.8 ppm), likely an AMX or ABX system. The proton at C5 will be significantly shielded (shifted upfield).The methoxy group at C4 strongly shields the ortho-positioned C5 proton.
5-Methoxy Protons at C4 and C6 will be shielded. C4 proton will likely appear as a doublet, and C6 as a doublet of doublets.Methoxy group shields both ortho positions (C4, C6).
6-Methoxy Protons at C5 and C7 will be shielded, leading to two distinct upfield signals.Methoxy group shields both ortho positions (C5, C7).[5]
7-Methoxy Proton at C6 will be significantly shielded.The methoxy group at C7 strongly shields the ortho-positioned C6 proton.

Q3: What are the key signals to look for in the FTIR spectrum of this compound?

While NMR and MS provide structural detail, FTIR is excellent for rapid confirmation of key functional groups.

  • Aromatic C-H Stretch: ~3050-3100 cm⁻¹

  • Aliphatic C-H Stretch (-OCH₃): ~2830-2950 cm⁻¹

  • C=N Stretch (Thiazole Ring): ~1550-1600 cm⁻¹

  • Aromatic C=C Stretch: ~1450-1580 cm⁻¹

  • Asymmetric C-O-C Stretch (Aryl Ether): ~1250 cm⁻¹[5]

  • Symmetric C-O-C Stretch (Aryl Ether): ~1020-1050 cm⁻¹

  • C-S Stretch: ~650-700 cm⁻¹[5]

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative NMR (qNMR)

This protocol ensures accurate and reproducible NMR data for purity assessment.

  • Drying: Dry the this compound sample under high vacuum for at least 4 hours to remove residual solvents.

  • Internal Standard Selection: Choose a suitable internal standard with sharp singlets that do not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). Dry the standard thoroughly.

  • Weighing: Accurately weigh approximately 10-15 mg of the analyte and 10-15 mg of the internal standard into a clean vial using a calibrated analytical balance (readability of 0.01 mg). Record the weights precisely.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial using a calibrated pipette. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters: a long relaxation delay (D1) of at least 30 seconds and a calibrated 90° pulse. Ensure a high signal-to-noise ratio.

  • Analysis: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the known weights, molecular weights, and integral values.

Protocol 2: Developing a Stability-Indicating HPLC Method

This method is designed to separate the parent compound from potential degradation products and impurities.

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both solvents thoroughly.[7]

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm (or a wavelength determined by UV-Vis scan).

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Forced Degradation Study (for method validation): [6]

    • Acidic: Dissolve sample in 0.1 M HCl and heat at 60 °C.

    • Basic: Dissolve sample in 0.1 M NaOH at room temperature.

    • Oxidative: Dissolve sample in 3% H₂O₂ at room temperature.

    • Photolytic: Expose a solution of the sample to UV light.

  • Method Optimization: Inject samples from the forced degradation study. Adjust the gradient, flow rate, or mobile phase composition to achieve baseline separation between the main peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 for all critical pairs.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. Retrieved from [Link]

  • Ekinci, D., & Cetin, F. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molekul, 7(1), 1-11. Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 191-196. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Gupta, A. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 61-66. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Resolving poor separation of 4-Methoxy-1,3-benzothiazole in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Methoxy-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule contains a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. The key features influencing its chromatographic behavior are:

  • Aromaticity and Heterocyclic Nature: The presence of the benzothiazole ring system allows for π-π interactions with appropriate stationary phases.

  • Weak Basicity: The nitrogen atom in the thiazole ring is weakly basic. The experimental pKa of the parent compound, 1,3-benzothiazole, is approximately 1.2[1]. The methoxy group at the 4-position is unlikely to significantly alter this, meaning the molecule will be in its neutral form in typical reversed-phase mobile phases (pH 2-8).

  • Moderate Polarity: The methoxy group (-OCH3) adds some polarity to the molecule. The predicted XLogP3 for a similar compound, 4-methoxy-3-methyl-1,2-benzothiazole, is 2.7, suggesting moderate hydrophobicity[2].

These properties make this compound suitable for reversed-phase HPLC, but can also lead to specific separation challenges, such as peak tailing and poor resolution from other components in a mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

A1: Understanding the Cause

Peak tailing for a weakly basic compound like this compound on a standard silica-based C18 column is most commonly caused by secondary interactions between the analyte and exposed silanol groups on the stationary phase. These silanol groups (Si-OH) are acidic and can interact with the weakly basic nitrogen on the thiazole ring, leading to a portion of the analyte being more strongly retained and eluting later, which results in a tailing peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase protonates the silanol groups, reducing their ability to interact with the analyte.

    • Action: Add a small amount of an acidic modifier to your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Phosphoric acid can also be used if UV detection wavelength allows[3].

  • Use of an End-Capped Column:

    • Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity.

    • Action: Ensure you are using a high-quality, end-capped C18 column. If your column is old, it may be degraded, exposing more silanol groups. Consider replacing an older column.

  • Lowering Sample Load:

    • Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing.

    • Action: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Is mobile phase pH < 4? start->step1 step2 Add 0.1% Formic Acid or TFA step1->step2 No step3 Is the column end-capped and in good condition? step1->step3 Yes step2->step3 step4 Replace with a new, end-capped C18 column step3->step4 No/Old step5 Is the sample concentration high? step3->step5 Yes step4->step5 step6 Reduce sample load (inject less or dilute) step5->step6 Yes end Peak Shape Improved step5->end No step6->end

Caption: Troubleshooting workflow for peak tailing.

Q2: I am seeing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?

A2: Optimizing Selectivity

Poor resolution indicates that the chromatographic system is not adequately discriminating between your analyte and the impurity. To improve this, you need to alter the selectivity of your method. This can be achieved by changing the mobile phase composition or the stationary phase chemistry.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds. Methanol can enhance π-π interactions with phenyl-containing stationary phases[4].

    • Adjust Mobile Phase Strength: A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.

  • Stationary Phase Selection:

    • Rationale: A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds like this compound, a different stationary phase can provide alternative separation mechanisms.

    • Action: Switch to a Phenyl-Hexyl Column. This type of column offers a mixed-mode separation mechanism involving both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl ring)[5][6]. This can significantly improve the resolution of aromatic compounds.

Comparison of Stationary Phases:

Stationary PhasePrimary Separation MechanismBest For
C18 (Octadecylsilane) Hydrophobic InteractionsGeneral purpose, good for non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic and moderately polar compounds, offers alternative selectivity to C18[1][7].

Experimental Protocol for Method Re-development:

  • Column: Procure a Phenyl-Hexyl column with similar dimensions to your current C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Scouting Gradient: Run a fast gradient from 5% to 95% B over 10 minutes to determine the approximate elution time.

  • Optimization: Based on the scouting run, develop a shallower gradient around the elution time of your compounds of interest. For example, if the peaks elute around 60% B, try a gradient of 50-70% B over 15 minutes.

Q3: My this compound is not eluting from the column, or the recovery is very low. What could be the issue?

A3: Addressing Strong Retention or On-Column Degradation

If your compound is not eluting, it is either too strongly retained on the column or it is degrading on the stationary phase. Given the structure of this compound, strong, irreversible binding on a standard C18 column is less likely unless there are very strong secondary interactions or the mobile phase is too weak.

Troubleshooting Protocol:

  • Check Mobile Phase Strength:

    • Rationale: If the mobile phase is too weak (not enough organic solvent), the compound will be strongly retained on the column.

    • Action: Perform a "flush" injection. After your standard run, inject a blank and run a gradient up to 100% organic solvent (acetonitrile or methanol). If your compound elutes during this flush, your mobile phase is too weak. Increase the percentage of the organic component in your analytical run.

  • Assess Compound Stability:

    • Rationale: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.

    • Action: To test for on-column degradation, inject a known amount of your standard and calculate the recovery. If the recovery is low, and you've ruled out mobile phase strength issues, degradation may be occurring.

  • Consider an Alternative Chromatographic Mode: HILIC

    • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC for polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.

    • When to use HILIC: If your compound is highly polar and shows poor retention in reversed-phase, HILIC could be a good option.

    • Typical HILIC Conditions:

      • Stationary Phase: Bare silica, Diol, or Amide column.

      • Mobile Phase: High percentage of acetonitrile (e.g., 95%) with a small percentage of aqueous buffer (e.g., 5% of 10 mM ammonium formate).

Decision Tree for Elution Problems:

start No Elution or Low Recovery step1 Perform 100% Organic Flush start->step1 step2 Does the peak elute? step1->step2 step3 Increase organic content in the mobile phase step2->step3 Yes step4 Check for on-column degradation (low recovery) step2->step4 No end_rp Reversed-Phase Method Optimized step3->end_rp step5 Consider alternative stationary phase (e.g., Phenyl-Hexyl) step4->step5 Yes step6 Is the compound very polar? step4->step6 No step5->end_rp step7 Consider HILIC mode step6->step7 Yes step6->end_rp No end_hilic Develop HILIC Method step7->end_hilic

Caption: Decision tree for elution problems.

References

  • FooDB. (2018). Showing Compound Benzothiazole (FDB010915). Retrieved from [Link]

  • SMT Separation Methods Technologies. Phenyl-Hexyl Columns. Retrieved from [Link]

  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Advanced Materials Technology. HALO Phenyl-Hexyl UHPLC Columns. Retrieved from [Link]

  • Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Phenomenex. GC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. 4-Methoxy-3-methyl-1,2-benzoisothiazole. Retrieved from [Link]

  • MTC-USA. HPLC Application Notes. Retrieved from [Link]

  • KNAUER. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • AFIN-TS. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • Oxford Academic. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Preventing degradation of 4-Methoxy-1,3-benzothiazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 4-Methoxy-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Introduction to this compound Stability

This compound is an aromatic heterocyclic compound with applications in medicinal chemistry and materials science. The presence of both a benzothiazole core and a methoxy substituent dictates its chemical reactivity and stability. The electron-donating nature of the methoxy group can influence the molecule's susceptibility to oxidative and electrophilic degradation, while the benzothiazole ring itself can be sensitive to hydrolytic and photolytic conditions.

This guide provides a comprehensive overview of the factors that can lead to the degradation of this compound and offers detailed protocols to mitigate these risks during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can induce degradation are exposure to light (photodegradation), oxygen (oxidation), moisture (hydrolysis), and extreme temperatures. The methoxy group can activate the aromatic ring, potentially increasing its susceptibility to oxidative processes.[1][2]

Q2: How can I visually inspect my sample for signs of degradation?

A2: While visual inspection is not a substitute for analytical purity assessment, any change in the physical appearance of the compound, such as a color change (e.g., from white/off-white to yellow or brown), clumping, or the development of an unusual odor, may indicate degradation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For short-term storage (days to weeks), refrigeration at 2-8°C in a tightly sealed, opaque container is recommended. For long-term storage (months to years), storing the compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial is the best practice.

Q4: Is this compound sensitive to air?

A4: While not pyrophoric, prolonged exposure to atmospheric oxygen can lead to gradual oxidation, especially in the presence of light or trace metal impurities. For long-term storage or for applications requiring high purity, handling under an inert atmosphere is strongly advised.

Q5: What solvents are compatible with this compound for making stock solutions?

A5: this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. When preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents to prevent hydrolysis. For aqueous-based experiments, it is best to prepare fresh solutions from a concentrated stock in an organic solvent.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the purity of your stored compound using an appropriate analytical method (see Purity Assessment Protocol). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review and implement the recommended storage and handling protocols to prevent future degradation.
Change in physical appearance (color, texture). Exposure to light, oxygen, or moisture.1. Immediately transfer the compound to an appropriate storage container (amber vial, under inert gas). 2. Assess the purity of the compound to determine if it is still suitable for your application.
Difficulty dissolving the compound in a previously used solvent. Potential polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small amount in a stronger, compatible solvent. 2. If solubility issues persist, the compound has likely degraded and should be discarded.
Presence of unexpected peaks in analytical data (NMR, LC-MS). Formation of degradation products.1. Compare the data with a reference standard or previously recorded data from a fresh sample. 2. Based on the nature of the impurities, deduce the likely degradation pathway (e.g., presence of hydroxylated species may indicate oxidation).

Degradation Pathways and Prevention

Understanding the potential chemical transformations this compound can undergo is key to preventing them.

cluster_main This compound cluster_degradation Degradation Products cluster_prevention Preventative Measures Main_Compound This compound Oxidized Oxidized Products (e.g., N-oxides, sulfoxides, demethylated phenols) Main_Compound->Oxidized Oxygen / Light Hydrolyzed Hydrolyzed Products (Ring-opened structures) Main_Compound->Hydrolyzed Moisture / Acid/Base Photodegraded Photodegradation Products (Radical species, rearranged structures) Main_Compound->Photodegraded UV/Visible Light Inert_Atmosphere Store under Inert Gas (Argon or Nitrogen) Inert_Atmosphere->Oxidized Cold_Storage Refrigerate or Freeze (2-8°C or -20°C) Cold_Storage->Main_Compound Slows all pathways Light_Protection Use Amber Vials / Protect from Light Light_Protection->Photodegraded Dry_Conditions Use Desiccator / Anhydrous Solvents Dry_Conditions->Hydrolyzed start Start: Receive Compound weigh Weigh desired aliquots in a glovebox or under a stream of inert gas start->weigh container Place aliquot in a pre-dried amber glass vial with a PTFE-lined cap weigh->container purge Purge the vial headspace with argon or nitrogen for ~1-2 minutes container->purge seal Tightly seal the vial cap purge->seal wrap Wrap the cap-vial junction with parafilm for an extra seal seal->wrap label_node Label vial clearly with name, date, and concentration (if in solution) wrap->label_node store Place in secondary containment and store at -20°C or below label_node->store end_node End: Stored Compound store->end_node

Sources

Technical Support Center: Troubleshooting Low Bioactivity in 4-Methoxy-1,3-benzothiazole and Related Benzothiazole Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected or no bioactivity when working with 4-Methoxy-1,3-benzothiazole or other derivatives from the versatile benzothiazole family. The benzothiazole scaffold is a cornerstone in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, translating this potential into robust and reproducible assay data can be challenging.

This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues leading to apparent compound inactivity. Our methodology is built on explaining the causal relationships behind experimental phenomena, ensuring that your troubleshooting efforts are both efficient and scientifically sound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to follow a logical troubleshooting workflow, starting from the compound itself and moving outward to the experimental setup and the biological system.

Section 1: Compound Integrity and Behavior in Solution

The most frequent cause of apparent inactivity is not a lack of biological effect, but rather an issue with the compound's physical state or purity.[4] Before questioning the biological hypothesis, it is imperative to validate the tool you are using.

Q1: I'm observing no effect from my this compound in my assay. Where should I begin my investigation?

A1: Start with the compound itself. The two most critical and common failure points are solubility and stability/purity . A compound that has precipitated out of solution cannot interact with its biological target, and a degraded or impure compound may not have the required structure for activity.[4][5]

  • Actionable First Step: Visually inspect your highest concentration wells under a microscope. Look for signs of compound precipitation, which can appear as crystals, amorphous aggregates, or a thin film.[4] This simple check can save significant time and resources.

Q2: My compound appears to have poor solubility in my aqueous assay buffer. How can I address this?

A2: Poor aqueous solubility is a well-known hurdle for many heterocyclic small molecules.[4] If the compound crashes out of solution, its effective concentration is far lower than your calculated concentration.

Troubleshooting Protocol: Solubility and Solvent Effects

  • Assess Stock Solution: Ensure your stock solution, typically in 100% DMSO, is fully dissolved. Gently warm and vortex if necessary.

  • Determine Optimal DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically well-tolerated by most cell lines at ≤0.5%.[4] High DMSO concentrations can be directly toxic or alter cell membrane properties, masking a compound's true effect.

  • Conduct a Vehicle Control Test: Run a dose-response curve of your vehicle (e.g., DMSO) alone to determine the threshold at which it impacts your assay readout. This establishes your solvent's background effect.

  • Consider Solubility-Enhancing Agents: If solubility remains an issue even with acceptable DMSO levels, you may consider using surfactants or cyclodextrins, but be aware that these can have their own biological effects and must be rigorously controlled for.

Below is a workflow to diagnose compound-related issues.

start Low or No Bioactivity Observed compound_check Step 1: Verify Compound Integrity & Solubility start->compound_check solubility_issue Is the compound fully dissolved in the final assay medium? compound_check->solubility_issue purity_issue Is the compound's purity and identity confirmed? solubility_issue->purity_issue Yes solubility_solution ACTION: - Lower final DMSO % - Visually inspect wells - Check stock solution solubility_issue->solubility_solution No stability_issue Has the compound been stored correctly? (Aliquot, avoid freeze-thaw) purity_issue->stability_issue Yes purity_solution ACTION: - Verify with LC/MS, NMR - Source from a reputable vendor purity_issue->purity_solution No stability_solution ACTION: - Prepare fresh stock solution - Aliquot to minimize freeze-thaw cycles stability_issue->stability_solution No proceed Compound OK Proceed to Assay Troubleshooting stability_issue->proceed Yes solubility_solution->start Re-run Assay purity_solution->start Re-run Assay stability_solution->start Re-run Assay

Caption: Initial troubleshooting workflow for compound-related issues.

Q3: How can I be certain that the this compound I'm using is stable and has not degraded?

A3: Compound stability is paramount. Benzothiazoles can be susceptible to degradation depending on their specific functional groups and storage conditions.[6][7]

Best Practices for Compound Handling and Storage:

  • Source: Always procure compounds from a reputable supplier that provides a certificate of analysis (e.g., HPLC, NMR data).[4]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which are a primary cause of degradation.[4]

  • Light and Air Sensitivity: Some heterocyclic compounds are sensitive to light and oxidation. Store them in amber vials and consider preparing solutions under an inert atmosphere if high sensitivity is suspected.[7] The 2-aminothiophenol precursor used in many benzothiazole syntheses is known to be readily oxidized, which could lead to impurities if not handled correctly during synthesis.[6]

ParameterRecommendationRationale
Purity >95% (verified by supplier or in-house)Impurities can interfere with the assay or may be the source of weak, off-target activity.
Stock Solvent Anhydrous, high-purity DMSOWater in DMSO can lead to compound hydrolysis over time during frozen storage.
Storage Temp. -20°C (short-term) or -80°C (long-term)Lower temperatures slow down chemical degradation processes.
Aliquoting Single-use volumesPrevents degradation from repeated freeze-thaw cycles and reduces risk of contamination.[5]
Section 2: Assay System and Protocol Optimization

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the assay protocol and the biological environment.

Q4: My compound is fine, but my results are still negative. Could my assay conditions be the problem?

A4: Absolutely. An assay that is not properly optimized may lack the sensitivity to detect the compound's true biological effect. Key parameters to investigate are cell density, incubation time, and the choice of reagents and plates.[5][8]

center Assay Optimization cell_density Cell Seeding Density center->cell_density incubation_time Incubation Time center->incubation_time plate_choice Microplate Selection center->plate_choice controls Proper Controls center->controls density_desc Too low: weak signal. Too high: reduced compound potency. cell_density->density_desc time_desc Too short: effect may not develop. Too long: secondary effects or toxicity. incubation_time->time_desc plate_desc Black: Fluorescence White: Luminescence Clear: Absorbance plate_choice->plate_desc controls_desc Positive, Negative, and Vehicle controls are essential to validate the assay run. controls->controls_desc

Caption: Key parameters for optimizing cell-based assays.

Protocol: Key Assay Optimization Steps

  • Optimize Cell Seeding Density: Test a range of cell numbers to find a density that provides a robust signal window (the difference between your positive and negative controls) without the cells becoming over-confluent by the end of the experiment.[5][8]

  • Determine Optimal Incubation Time: Perform a time-course experiment. Measure the assay readout at several time points after adding the compound to determine when the maximal effect is observed.

  • Select the Correct Microplate: Using the wrong plate type is a common source of poor data. High background and signal crosstalk can mask real effects.

    • Fluorescence Assays: Use black-walled, clear-bottom plates to minimize background fluorescence and well-to-well crosstalk.[8]

    • Luminescence Assays: Use white-walled, clear-bottom or solid white plates to maximize the light signal.[8]

    • Absorbance Assays: Use clear plates.[8]

  • Validate with Controls: Every plate must include:

    • Negative Control: Untreated or vehicle-treated cells.

    • Positive Control: A compound known to produce the desired effect in your assay. This proves the assay system is working.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as your test compound. This is critical for ruling out solvent-induced effects.[4]

Q5: How can I be sure that the cells I'm using are appropriate and healthy for this assay?

A5: Cell health and suitability are non-negotiable for obtaining relevant data.[5] An unhealthy cell population or an inappropriate cell line will yield meaningless results.

  • Cell Health: Only use cells that are in their logarithmic growth phase. Do not use cells that have been passaged too many times or have been allowed to become over-confluent, as this can alter their metabolism and response to stimuli.[5][9] Regularly check for changes in morphology.[9]

  • Target Expression: A primary reason for inactivity is that the chosen cell line may not express the molecular target of this compound at sufficient levels.[5] If the target is known, verify its expression via methods like Western Blot, qPCR, or flow cytometry. If the target is unknown (e.g., in a phenotypic screen), the lack of activity may indicate a cell-type-specific mechanism of action.

  • Contamination: Routinely check for microbial contamination (e.g., mycoplasma), which can drastically alter cellular physiology and assay results.[5]

Q6: How can I design a "self-validating" experiment to build confidence in my negative results?

A6: This is an excellent question that reflects a rigorous scientific approach. To validate your assay system, you should incorporate a compound with a similar chemical scaffold that is known to be active. This is a core principle of Structure-Activity Relationship (SAR) studies.[10]

Experimental Design for Assay Validation:

  • Identify an Active Analog: Search the literature for a benzothiazole derivative with a published, potent activity in a similar assay or on a related target. For example, many substituted 2-arylbenzothiazoles are known to have potent anti-cancer activity.[11][12]

  • Run in Parallel: Test your this compound alongside the known active analog and a negative control (e.g., an analog known to be inactive) in the same experiment.

  • Interpret the Results:

    • If the active analog works, but your compound does not: You can be more confident that the lack of signal is due to the specific properties of your compound, not a failure of the assay itself.

    • If neither the active analog nor your compound works: This strongly indicates a fundamental problem with your assay setup or biological system, and you should revisit the steps in Q4 and Q5.

By following this systematic troubleshooting guide, you can effectively diagnose the root cause of low bioactivity, distinguishing between true biological inactivity and experimental artifacts. This approach ensures the integrity of your data and provides a clear path forward for your research.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Song, D., et al. (2015). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 58(18), 7434–7446. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Benzothiazole derivatives as anticancer agents. PubMed Central, 13(1), 1-22. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • African Journal of Biomedical Research. (2024). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]

  • AIMS Press. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • Hindawi. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methoxy-1,3-benzothiazole, with a special focus on challenges encountered during scale-up operations. The content is structured in a question-and-answer format to directly address potential issues in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The most prevalent and industrially adaptable methods for synthesizing benzothiazole scaffolds involve the cyclocondensation of a 2-aminothiophenol derivative with a suitable one-carbon (C1) electrophile.[1][2] For this compound, the key starting material is 2-amino-3-methoxythiophenol. Common C1 sources include:

  • Formic Acid: A direct and cost-effective reagent that undergoes condensation with the aminothiophenol, followed by cyclization.

  • Orthoesters (e.g., triethyl orthoformate): These reagents can also serve as the C1 source, often under milder conditions.

  • Aldehydes (followed by oxidation): Condensation with formaldehyde would yield the dihydro-benzothiazole intermediate, which must then be oxidized to the aromatic benzothiazole. This two-step process adds complexity but is a viable route.[3]

An alternative, though less common for this specific substitution pattern, is the Jacobson synthesis, which involves the oxidative cyclization of an arylthioamide.[4][5] While effective, this route requires the synthesis of a specific thiobenzamide precursor.

A2: The synthesis of 2-amino-3-methoxythiophenol is a critical upstream process. A common strategy involves a multi-step sequence starting from a more accessible substituted aniline or nitrobenzene. One potential route begins with the hydrolysis of a stable precursor like 2-amino-6-methoxybenzothiazole, which can be cleaved under strong basic conditions (e.g., refluxing with potassium hydroxide) to yield the potassium salt of 2-amino-3-methoxythiophenol.[6] Careful neutralization then liberates the free thiophenol.[6] Given its instability, this intermediate is often prepared and used immediately in the subsequent cyclization step.

Q3: What are the most critical safety precautions when handling the reagents for this synthesis, especially during scale-up?

A3: Safety is paramount. Key considerations include:

  • 2-Amino-3-methoxythiophenol: This compound is a thiol and carries a potent, unpleasant odor. All manipulations must be conducted in a well-ventilated fume hood.[7] Thiophenols are readily oxidized by atmospheric oxygen, a reaction that can be exothermic.[7] For larger quantities, it is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential runaway reactions.

  • Solvents: Many protocols use flammable organic solvents. Appropriate grounding of equipment and avoiding ignition sources are essential during large-scale transfers.

  • Exothermic Reactions: The cyclocondensation step can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents should be added slowly and in a controlled manner, with robust temperature monitoring and an adequate cooling system in place.

Troubleshooting Guide: From Bench to Scale

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Category 1: Low Yield and Reaction Failures

Q4: My reaction yield is consistently low (<50%), far below literature precedents. What are the most probable causes?

A4: Low yield is a common frustration, often traceable to a few key factors:

  • Poor Quality of 2-amino-3-methoxythiophenol: This is the most frequent culprit. The thiol group is highly susceptible to oxidation, leading to the formation of the corresponding disulfide.[7] This disulfide byproduct will not participate in the cyclization, effectively reducing the amount of active starting material.

    • Solution: Use freshly prepared or purified 2-amino-3-methoxythiophenol. If you suspect oxidation, attempt to purify the starting material shortly before use. Always store it under an inert atmosphere and at a low temperature.

  • Suboptimal Reaction Temperature: The cyclization step is temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, you risk thermal degradation of reactants or products, leading to tar formation.

    • Solution: If the yield is low at room temperature, try gradually increasing the temperature while monitoring the reaction by Thin-Layer Chromatography (TLC).[7] An initial optimization study at a small scale is highly recommended before scaling up.

  • Inert Atmosphere is Crucial: The presence of oxygen can significantly impact the reaction by oxidizing the sensitive thiophenol starting material.

    • Solution: Ensure the entire reaction, from reagent addition to workup, is conducted under a positive pressure of an inert gas like nitrogen or argon.[7] This becomes increasingly critical at larger scales where reaction times may be longer.

Category 2: Purity Issues and Byproduct Formation

Q5: My crude product shows multiple spots on TLC, and purification by column chromatography is proving difficult. What are these impurities and how can I minimize them?

A5: Byproduct formation complicates purification and reduces overall process efficiency.

  • Disulfide Impurity: As mentioned, the disulfide of 2-amino-3-methoxythiophenol is a common byproduct. It can sometimes be challenging to separate from the desired product due to similar polarity.

    • Prevention: The best strategy is prevention through strict anaerobic handling of the starting material.

  • Incomplete Cyclization: The reaction may stall at the intermediate stage (e.g., a formamide derivative) without fully cyclizing.

    • Solution: Ensure adequate reaction time and optimal temperature. The choice of acid catalyst or condensing agent is also critical; stronger acids or higher temperatures may be required to drive the final ring-closing dehydration step.

  • Purification Strategy: If impurities have similar polarities to your product, standard silica gel chromatography can be ineffective.[7]

    • Alternative Solutions:

      • Recrystallization: This is often the most effective and scalable method for purification. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the product.

      • Acid/Base Wash: During the workup, washing the organic layer with a dilute acid solution can remove any unreacted basic starting materials, while a dilute base wash can remove acidic byproducts.

      • Alternative Media: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.[7]

Category 3: Scale-Up Specific Challenges

Q6: I had a successful 1-gram scale synthesis, but when I tried to scale up to 100 grams, I encountered a strong exotherm and the product decomposed. How can I manage the reaction at a larger scale?

A6: Scaling up introduces challenges related to heat and mass transfer that are not apparent at the bench scale.

  • Heat Management: The cyclocondensation reaction is often exothermic. At a larger scale, the heat generated can accumulate rapidly, leading to a runaway reaction and product decomposition.

    • Solution:

      • Controlled Addition: Add one of the reagents dropwise or in portions using an addition funnel, rather than all at once.

      • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket or an external cooling bath capable of handling the heat load.

      • Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively, although this may increase reaction time and solvent costs.

  • Mass Transfer (Stirring): Inadequate mixing can lead to localized "hot spots" where reagents concentrate and react uncontrollably. It can also result in incomplete conversion.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for multi-liter reactions. Ensure the stirring is vigorous enough to create a vortex and maintain a homogeneous mixture.

  • Work-up and Isolation: Handling large volumes of solvents during extraction and filtration presents logistical challenges.

    • Solution: Plan your work-up carefully. Ensure you have large enough separatory funnels or a bottom-outlet reactor for extractions. For filtration of large quantities of solid product, consider using a Nutsche filter or a centrifuge instead of a simple Büchner funnel.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a general guideline and requires optimization for your specific setup.

1. Reaction Setup:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add 2-amino-3-methoxythiophenol (1.0 eq).

  • Add a suitable solvent such as toluene or xylenes (approx. 5-10 mL per gram of thiophenol).

  • Begin vigorous stirring under a positive pressure of nitrogen.

2. Reagent Addition:

  • Slowly add formic acid (1.1 eq) to the stirred solution at room temperature over 30-60 minutes. Monitor the internal temperature closely. If a significant exotherm is observed, cool the flask with an ice-water bath.

3. Reaction:

  • After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material is consumed.[7]

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker containing a cold, dilute solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid.[7]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

5. Purification:

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by either column chromatography on silica gel or, preferably for scale-up, by recrystallization from a suitable solvent (e.g., ethanol).[7]

Table 1: Influence of Reaction Parameters on Benzothiazole Synthesis
ParameterCondition ACondition BCondition CExpected Outcome
Catalyst H₂O₂/HCl[3][8]None (Thermal)Lewis AcidH₂O₂/HCl offers a "green" oxidative approach at room temp. Thermal conditions are simple but may require higher temperatures. Lewis acids can promote cyclization but add cost.
Solvent Ethanol[8]TolueneDMFEthanol is a green solvent suitable for many room-temp protocols. Toluene allows for azeotropic removal of water at reflux. DMF is a high-boiling polar solvent that can aid solubility.
Temperature Room Temp80 °C110 °C (Reflux)Higher temperatures generally accelerate the reaction but increase the risk of side reactions. Optimization is key.[7]
Atmosphere AirNitrogenArgonAn inert atmosphere (Nitrogen/Argon) is strongly recommended to prevent oxidation of the thiophenol starting material and improve yield and purity.[7]

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Charge Reactor (2-amino-3-methoxythiophenol, Solvent) Inert 2. Inert Atmosphere (Nitrogen Purge) Reagents->Inert Addition 3. Controlled Addition (Formic Acid) Inert->Addition Heat 4. Heat to Reflux (Monitor by TLC) Addition->Heat Quench 5. Cool & Quench (NaHCO3 Solution) Heat->Quench Extract 6. Extraction (Ethyl Acetate) Quench->Extract Purify 7. Concentrate & Purify (Recrystallization) Extract->Purify Final 8. Isolate Pure Product Purify->Final

Caption: Workflow for the synthesis and purification of this compound.

Core Reaction Scheme

Caption: Cyclocondensation reaction to form this compound.

References

  • [Organic & Biomolecular Chemistry] Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
  • [No Source Title] Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
  • [Benchchem] Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • [PubMed] Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
  • [Organic & Biomolecular Chemistry] Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides.
  • [Studylib] Benzothiazole Synthesis & Cyclization Review.
  • [ResearchGate] The common synthetic routes for benzothiazoles.
  • [No Source Title] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • [No Source Title] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • [SciSpace] Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli.
  • [Google Patents] CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • [Organic Chemistry Portal] Benzothiazole synthesis.
  • [No Source Title] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • [ResearchGate] (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi.
  • [No Source Title] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • [SciForum] Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • [Indian Journal of Pharmaceutical Sciences] Studies on the Synthesis of 2-Aminothiophenol.
  • [AWS] Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
  • [PrepChem.com] Step 2: Preparation of 2-amino-5-methoxythiophenol.
  • [Arkivoc] Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
  • [NIH] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • [RSC Publishing] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • [IJPSR] Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337.
  • [ResearchGate] Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles.
  • [Malaysian Journal of Analytical Sciences] SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
  • [ResearchGate] Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones.
  • [Der Pharma Chemica] Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
  • [Semantic Scholar] Novel 4H-pyrimido[2,1-b]benzothiazoles derivatives: Camphorsulphonic acid catalyzed enantioselective synthesis, optimization, an.
  • [PubMed Central] 2H-Thiazolo[4,5-d][7][9][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at:

  • [Google Patents] US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • [Journal of Synthetic Chemistry] Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi.
  • [ResearchGate] 2-[4-(Hexadecyloxy)-3-methoxyphenyl]-1,3-benzothiazole.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methoxy-1,3-benzothiazole and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them privileged structures in the quest for novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activity of 4-Methoxy-1,3-benzothiazole alongside other key benzothiazole derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic family.

The Significance of Substitution: A Gateway to Diverse Bioactivities

The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents.[3] The introduction of various functional groups onto the benzothiazole core can modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with biological targets.[4] This guide will delve into a comparative analysis of several key biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, highlighting the role of the 4-methoxy group in influencing these effects.

Anticancer Activity: A Prominent Therapeutic Avenue

Benzothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[4][5] The mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

Comparative Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of this compound and other representative benzothiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
This compound Methoxy-substitutedNot explicitly reported in comparative studies--
2-(4-Hydroxyphenyl)-5-fluorobenzothiazoleFluorinated 2-ArylbenzothiazoleMCF-7 (Breast)0.40[6]
2-(3-Hydroxyphenyl)-5-fluorobenzothiazoleFluorinated 2-ArylbenzothiazoleMCF-7 (Breast)0.57[6]
Substituted methoxybenzamide benzothiazoleBenzamide derivativeVarious1.1 - 8.8[7]
Chlorobenzyl indole semicarbazide benzothiazoleSemicarbazone derivativeHT-29 (Colon)0.024[4]
Substituted chlorophenyl oxothiazolidine based benzothiazoleOxothiazolidine derivativeHeLa (Cervical)9.76[4]

Analysis of Structure-Activity Relationship (SAR):

The data, although from different studies, suggests that substitutions at the 2- and 5-positions of the benzothiazole ring are critical for anticancer activity. The presence of a 4-hydroxyphenyl group at the 2-position, particularly in conjunction with a fluorine atom at the 5-position, leads to potent activity against breast cancer cells.[6] Methoxybenzamide substitutions also confer significant cytotoxicity.[7] While direct comparative data for this compound is limited, the known influence of methoxy groups on the electronic and steric properties of molecules suggests its potential to modulate anticancer activity. Further head-to-head comparative studies are warranted to precisely delineate its efficacy relative to other derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzothiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzothiazole Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate for Formazan Formation C->D 2-4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: A schematic representation of the MTT assay workflow.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[8][9] The mechanism of their antimicrobial action can vary, with some derivatives targeting essential microbial enzymes or disrupting cell membrane integrity.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundDerivative ClassMicrobial StrainMIC (µg/mL)Reference
This compound derivative Methoxy-substitutedE. coli0.12 (for a 4-OMe derivative)[10]
2-Arylbenzothiazole analogue (25b)2-ArylbenzothiazoleE. faecalis~1 µM[8]
2-Arylbenzothiazole analogue (25c)2-ArylbenzothiazoleK. pneumoniae~1 µM[8]
Dialkyne substituted 2-aminobenzothiazole (3e)2-AminobenzothiazoleGram-positive/negative bacteria3.12[9]
Pyrazolone-benzothiazole derivative (16c)Pyrazolone-substitutedS. aureus0.025 mM[11]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial activity of benzothiazoles is highly dependent on the substitution pattern. The presence of a 4-methoxy group on a thiazolidinone-benzothiazole derivative has been shown to slightly improve activity against E. coli.[10] Other substitutions, such as a 2-aryl group or a pyrazolone moiety, can lead to potent antibacterial activity.[8][11] The broad spectrum of activity observed for some derivatives highlights the potential of the benzothiazole scaffold in developing novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Benzothiazole in 96-well Plate B->C D Incubate Plate C->D E Visually Assess for Growth and Determine MIC D->E

Caption: A flowchart illustrating the broth microdilution method.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[12][13] Their mechanism of action may involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Comparative Anticonvulsant Potency

The following table summarizes the anticonvulsant activity of representative benzothiazole derivatives, as determined by the maximal electroshock (MES) test. The ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population.

CompoundDerivative ClassED50 (mg/kg, MES test)Reference
4-Methoxybenzanilide derivative (4) Methoxy-substituted anilide18.58 (i.p.)[14]
7-Octyloxy-triazolo-[3,4-b]benzo[d]thiazole (5g)Triazolo-benzothiazole8.0[13]
7-(2-Fluorobenzyloxy)-4H-[1][2][15]triazolo[4,3-d]benzo[b][1][2]thiazine (4k)Triazolo-benzothiazine17.0[16]

Analysis of Structure-Activity Relationship (SAR):

The anticonvulsant activity of benzothiazole-related structures is influenced by the nature of the substituents. A 4-methoxy group on a benzanilide scaffold has been shown to contribute to anticonvulsant effects.[14] Furthermore, the fusion of a triazole ring to the benzothiazole core, along with an alkoxy substituent at the 7-position, can lead to potent anticonvulsant activity with a favorable safety profile.[13] These findings suggest that the benzothiazole nucleus can serve as a valuable template for the design of novel anticonvulsant drugs.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory mediators.[17]

Comparative Anti-inflammatory Effects

Analysis of Structure-Activity Relationship (SAR):

The anti-inflammatory activity of benzothiazoles is often associated with the inhibition of enzymes such as cyclooxygenase (COX) and the modulation of inflammatory signaling pathways like NF-κB.[18] The specific substitutions on the benzothiazole ring play a crucial role in determining the potency and selectivity of these effects. Further research is needed to systematically evaluate the anti-inflammatory potential of this compound in comparison to other derivatives.

Conclusion and Future Directions

The benzothiazole scaffold represents a highly versatile platform for the development of new therapeutic agents with a wide range of biological activities. While this guide has provided a comparative overview of the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of various benzothiazole derivatives, it is evident that more direct, head-to-head comparative studies are needed to fully elucidate the structure-activity relationships, particularly for compounds like this compound.

Future research should focus on the systematic synthesis and evaluation of a diverse library of benzothiazole derivatives, including those with substitutions at the 4-position, under standardized experimental conditions. This will enable a more robust and quantitative comparison of their biological activities and pave the way for the rational design of more potent and selective drug candidates. The integration of computational modeling and in vitro/in vivo studies will be crucial in accelerating the discovery and development of the next generation of benzothiazole-based therapeutics.

References

  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. BenchChem. [URL: https://www.benchchem.com/product/b597655]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2747318/]
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm801449a]
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/23/15/8447]
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6942478/]
  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1698425]
  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [URL: https://iftmuniversity.edu.in/ierj/papers/15-08-2024/2.pdf]
  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222283/]
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/21/24/9691]
  • Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2338630/]
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19227976/]
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23567952/]
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/15852]
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296727/]
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [URL: https://jchemhealthrisks.org/index.php/JCHR/article/view/174]
  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834479/]
  • Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21458269/]
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0506169]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2126]
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3715800/]
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11516248/]
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648)(1). ResearchGate. [URL: https://www.researchgate.net/publication/7936167_Synthesis_and_Biological_Properties_of_Benzothiazole_Benzoxazole_and_Chromen-4-one_Analogues_of_the_Potent_Antitumor_Agent_2-34-Dimethoxyphenyl-5-fluorobenzothiazole_PMX_610_NSC_7216481]
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-anticancer-activity-IC50-values-between-standard-and-synthesized_tbl2_349377649]
  • Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. ResearchGate. [URL: https://www.researchgate.net/publication/351659897_Recent_Development_in_Substituted_Benzothiazole_as_an_Anticonvulsant_Agent]
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Brieflands. [URL: https://brieflands.com/articles/jpbs-12347.html]
  • Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21255859/]
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6222]
  • A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives. Benchchem. [URL: https://www.benchchem.
  • A Comparative Analysis of (S)- and (R)-4-Methoxydalbergione Antimicrobial Activity: A Review of Available Data. Benchchem. [URL: https://www.benchchem.
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762900/]
  • Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287955/]
  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. [URL: https://www.researchgate.net/figure/Toxicity-profiles-of-anti-cancer-agents-The-graphs-show-the-Log-IC50-values-of-the_fig3_381152010]
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329618/]
  • View of Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives. [URL: https://www.pnrjournal.com/index.php/home/article/view/457/384]

Sources

A Comparative Analysis of 4-Methoxy-1,3-benzothiazole and 6-Methoxy-1,3-benzothiazole: Unraveling the Influence of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad pharmacological spectrum, showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The introduction of substituents onto the benzothiazole ring system is a key strategy for modulating its therapeutic properties. Among these, the methoxy group (-OCH₃), an electron-donating moiety, has been shown to significantly influence the biological activity of the resulting molecule.[5] The precise positioning of this group on the benzene ring of the benzothiazole core can lead to distinct pharmacological profiles.

This guide provides an in-depth comparative analysis of two key isomers: 4-Methoxy-1,3-benzothiazole and 6-Methoxy-1,3-benzothiazole. While direct head-to-head comparative studies are limited, by synthesizing data from a range of investigations into their derivatives, we can elucidate the nuanced effects of methoxy group placement on their biological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Physicochemical Properties: A Tale of Two Isomers

The position of the methoxy group influences the electronic distribution and steric environment of the benzothiazole molecule, which in turn can affect its physicochemical properties such as solubility, lipophilicity, and crystal packing. These properties are critical for the pharmacokinetic and pharmacodynamic behavior of a drug candidate.

PropertyThis compound6-Methoxy-1,3-benzothiazole
Molecular Formula C₈H₇NOSC₈H₇NOS
Molecular Weight 165.21 g/mol 165.21 g/mol
Appearance Varies (typically solid)Varies (typically solid)
LogP (Predicted) ~2.1~2.1
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available

Note: Experimental data for the parent compounds is not extensively reported. Predicted values are based on computational models.

Synthesis of Methoxy-Substituted Benzothiazoles

The synthesis of methoxy-substituted benzothiazoles can be achieved through several established routes. A common method involves the condensation of the appropriately substituted aminothiophenol with a suitable electrophile.

cluster_4_methoxy This compound Synthesis cluster_6_methoxy 6-Methoxy-1,3-benzothiazole Synthesis 2-Amino-3-methoxythiophenol 2-Amino-3-methoxythiophenol 4-Methoxybenzothiazole This compound 2-Amino-3-methoxythiophenol->4-Methoxybenzothiazole Condensation Electrophile_1 Electrophilic Reagent (e.g., Formic Acid) Electrophile_1->4-Methoxybenzothiazole 2-Amino-5-methoxythiophenol 2-Amino-5-methoxythiophenol 6-Methoxybenzothiazole 6-Methoxy-1,3-benzothiazole 2-Amino-5-methoxythiophenol->6-Methoxybenzothiazole Condensation Electrophile_2 Electrophilic Reagent (e.g., Formic Acid) Electrophile_2->6-Methoxybenzothiazole

Caption: General synthetic pathways for 4- and 6-methoxy-1,3-benzothiazole.

Biological Activity Profile: A Comparative Overview

While a definitive, direct comparison of the parent compounds is not available in the literature, we can infer their relative potential by examining studies on their derivatives.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6] The position of the methoxy group appears to play a significant role in modulating the cytotoxic activity of benzothiazole derivatives.

6-Methoxy-1,3-benzothiazole Derivatives: A substantial body of evidence suggests that the presence of a methoxy group at the 6-position is often favorable for anticancer activity.[7] Studies on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116), have shown that 6-methoxy-substituted benzothiazoles can exhibit potent cytotoxic effects.[8] The electron-donating nature of the methoxy group at this position is thought to enhance the molecule's interaction with biological targets.

This compound Derivatives: The role of a 4-methoxy group in anticancer activity is less consistently defined and appears to be highly dependent on the overall molecular structure. Some studies have reported that 4-methoxy-substituted benzothiazole derivatives possess significant antiproliferative effects.[9] However, in other series of compounds, the introduction of a methoxy group at the 4-position did not lead to an improvement in activity, and in some cases, it was detrimental.[10] This suggests that steric hindrance from the 4-methoxy group, being closer to the thiazole ring, might interfere with optimal binding to certain biological targets.

Quantitative Data on Derivatives (Illustrative)

Derivative TypeCancer Cell LineIC₅₀ (µM) - 6-Methoxy DerivativeIC₅₀ (µM) - 4-Methoxy DerivativeReference
Substituted 2-phenylbenzothiazoleMCF-7 (Breast)Data suggests favorable activityData is context-dependent[7][9]
Various heterocyclic derivativesHCT116 (Colon)Potent activity reportedVariable activity reported[8][10]

This table is illustrative and compiles general findings from multiple sources. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

6-Methoxy-1,3-benzothiazole Derivatives: The 6-methoxy substitution has been associated with enhanced antimicrobial activity in several studies. These derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

This compound Derivatives: There is also evidence supporting the positive contribution of a 4-methoxy group to the antimicrobial potential of benzothiazole derivatives.[12] Some studies have highlighted that this substitution can lead to potent antibacterial agents.

Quantitative Data on Derivatives (Illustrative)

Derivative TypeMicrobial StrainMIC (µg/mL) - 6-Methoxy DerivativeMIC (µg/mL) - 4-Methoxy DerivativeReference
Various substituted benzothiazolesS. aureusEffective inhibition reportedEffective inhibition reported[11][12]
Various substituted benzothiazolesE. coliEffective inhibition reportedEffective inhibition reported[11][12]

This table is illustrative and compiles general findings from multiple sources. Direct comparison of MIC values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The observed differences in the biological activities of 4- and 6-methoxybenzothiazole derivatives can be attributed to a combination of electronic and steric factors.

cluster_6_methoxy 6-Methoxy Position cluster_4_methoxy 4-Methoxy Position BenzothiazoleCore Benzothiazole Core 6-Methoxy 6-Methoxy Group (-OCH₃) BenzothiazoleCore->6-Methoxy 4-Methoxy 4-Methoxy Group (-OCH₃) BenzothiazoleCore->4-Methoxy ElectronicEffect_6 Electron-donating effect enhances π-system electron density 6-Methoxy->ElectronicEffect_6 StericEffect_6 Minimal steric hindrance at the 2-position 6-Methoxy->StericEffect_6 FavorableBinding_6 Potentially favorable interactions with biological targets ElectronicEffect_6->FavorableBinding_6 StericEffect_6->FavorableBinding_6 ElectronicEffect_4 Electron-donating effect enhances π-system electron density 4-Methoxy->ElectronicEffect_4 StericEffect_4 Potential for steric hindrance near the thiazole ring 4-Methoxy->StericEffect_4 VariableBinding_4 Binding affinity is highly dependent on target topology ElectronicEffect_4->VariableBinding_4 StericEffect_4->VariableBinding_4 Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of test compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC₅₀ values Measure_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare serial dilutions of test compounds in 96-well plate Start->Prepare_Dilutions Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate_18_24h Incubate for 18-24 hours Inoculate_Plate->Incubate_18_24h Read_Results Visually assess for growth inhibition Incubate_18_24h->Read_Results Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Researcher's Comparative Guide to Validating the Mechanism of Action of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, elucidating and validating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for validating the MoA of 4-Methoxy-1,3-benzothiazole, a member of the pharmacologically significant benzothiazole class of compounds. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] Given the structural alerts within this compound, a plausible and testable hypothesis is its action as a kinase inhibitor, a common target for this heterocyclic scaffold.[2][5]

This guide will proceed by first establishing a hypothetical MoA centered on kinase inhibition. Subsequently, it will detail a multi-tiered experimental approach to rigorously validate this hypothesis, comparing and contrasting various techniques at each stage. The causality behind experimental choices will be explained, ensuring a self-validating and robust investigational cascade.

Hypothesized Mechanism of Action: Inhibition of a Serine/Threonine Kinase

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, frequently interacting with the ATP-binding pocket of protein kinases.[5] We hypothesize that this compound functions as a Type I kinase inhibitor, competing with ATP to block the phosphorylation of downstream substrates. This inhibition is postulated to disrupt a critical cellular signaling pathway, leading to its observed biological effects.

To validate this hypothesis, a logical workflow is essential, moving from broad, cell-based observations to specific, direct biochemical and biophysical measurements of target engagement.

Part 1: Initial Cellular Phenotyping and Target Class Identification

The first step is to observe the compound's effect on whole cells to gather evidence consistent with kinase inhibition.

Antiproliferative and Cytotoxicity Assays
  • Objective: To determine if this compound affects cell viability and to establish a dose-response relationship.

  • Methodology Comparison:

    • MTT/XTT Assays: These colorimetric assays measure metabolic activity as a proxy for cell viability. They are high-throughput and cost-effective for initial screening.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels, which can be a more direct indicator of cell health. It often exhibits higher sensitivity than colorimetric methods.

    • High-Content Imaging: This method provides multiparametric data, including cell count, nuclear morphology (for apoptosis), and cell cycle status, offering deeper phenotypic insights in a single experiment.

  • Experimental Rationale: A potent antiproliferative effect is a hallmark of many kinase inhibitors used in oncology.[6] Establishing the GI50 (concentration for 50% growth inhibition) is critical for designing subsequent target validation experiments.

Kinase Selectivity Profiling
  • Objective: To identify which of the 500+ human kinases are inhibited by the compound.

  • Methodology Comparison:

    • Biochemical Kinase Panels (e.g., Reaction Biology, Eurofins): These are fee-for-service platforms that screen the compound against a large panel of purified kinases at a fixed ATP concentration (often near the Km). This is the gold standard for initial off-target liability and primary target identification.[7]

    • KinomeScan™ (DiscoverX): This is a competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site. It is not a direct measure of inhibition but provides a comprehensive profile of kinase binding.

  • Experimental Rationale: Broad kinase profiling is essential for understanding both on-target potency and off-target effects that could lead to toxicity.[8] The results from this screen will refine our hypothesis from a general "kinase inhibitor" to an inhibitor of specific kinases (e.g., "a potent inhibitor of Kinase X and Kinase Y").

Part 2: Direct Target Engagement and Biophysical Validation

Once putative kinase targets are identified, it is imperative to confirm that the compound physically interacts with these targets within a cellular context and to characterize the binding event biophysically.

Cellular Thermal Shift Assay (CETSA®)
  • Objective: To provide direct evidence of target engagement in intact cells or cell lysates.[9]

  • Principle: The binding of a ligand (our compound) to its target protein typically increases the protein's thermal stability.[10][11] This change in the melting temperature (Tagg) can be detected and quantified.

  • Methodology:

    • Treat intact cells or cell lysate with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target kinase remaining at each temperature using Western blotting or high-throughput methods like AlphaLISA®.[12][13]

  • Data Interpretation: A positive thermal shift (an increase in Tagg) in the presence of the compound is strong evidence of direct binding.[10] CETSA can also be performed in an isothermal dose-response format to determine cellular target occupancy.[12]

Workflow for a Typical CETSA Experiment

G cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Fractionation & Detection cluster_3 Data Analysis A Intact Cells or Lysate B Treat with Vehicle A->B C Treat with this compound A->C D Aliquot and Heat (e.g., 40°C to 70°C gradient) B->D C->D E Lyse Cells (if intact) D->E F Centrifuge to Separate Soluble vs. Aggregated Protein E->F G Collect Supernatant (Soluble Fraction) F->G H Analyze by Western Blot or other detection method G->H I Quantify Band Intensity H->I J Plot % Soluble Protein vs. Temperature I->J K Determine Tagg Shift (ΔTagg) J->K

Caption: CETSA experimental workflow.

Biophysical Characterization of Binding

While CETSA confirms cellular target engagement, biophysical methods using purified proteins are essential for quantifying the binding affinity and kinetics.

  • Methodology Comparison:

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14][15]KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics; label-free; in-solution.[16]Requires relatively large amounts of pure protein; lower throughput.[17]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the compound flows over an immobilized target protein.[18][19]KD, kon (association rate), koff (dissociation rate)Real-time kinetics; high sensitivity; low sample consumption.[20][21][22]Requires protein immobilization which may affect activity; potential for mass transport artifacts.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions.Tm (melting temperature)High-throughput; low protein consumption.Indirect measure of binding; dye can sometimes interfere with binding.
  • Experimental Rationale: Comparing data from multiple biophysical techniques provides a comprehensive and validated picture of the binding interaction. For example, a KD determined by ITC should be consistent with the KD calculated from the kon/koff rates measured by SPR.[23] This cross-validation is a hallmark of a robust MoA study.

Part 3: Mechanism of Inhibition and Pathway Analysis

Confirming direct binding is necessary but not sufficient. We must also validate that this binding event leads to the inhibition of the kinase's catalytic activity and affects downstream signaling.

Enzyme Inhibition Kinetics
  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).

  • Principle: By measuring the rate of the kinase reaction at various concentrations of both the substrate (ATP) and the inhibitor, we can elucidate the mechanism of inhibition.[24][25]

  • Methodology:

    • Perform kinase activity assays (e.g., using ADP-Glo™ or a phosphospecific antibody) with purified kinase, substrate peptide, and ATP.

    • Generate a matrix of data with varying concentrations of this compound and ATP.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

  • Data Interpretation:

    • Competitive Inhibition: Vmax remains unchanged, but Km increases with inhibitor concentration. The Lineweaver-Burk plots will show lines intersecting on the y-axis. This would confirm our initial hypothesis.[26]

    • Non-competitive Inhibition: Km remains unchanged, but Vmax decreases. Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. Lines will be parallel.

Hypothesized Competitive Inhibition Model

G E Enzyme (Kinase) ES ES Complex E->ES k1 EI EI Complex E->EI k3 S Substrate (ATP) S->ES I Inhibitor (Compound) I->EI ES->E k-1 P Product (ADP + P-Substrate) ES->P k2 EI->E k-3

Caption: Competitive inhibition of a kinase.

Cellular Pathway Analysis
  • Objective: To demonstrate that target inhibition in cells leads to a measurable change in the downstream signaling pathway.

  • Methodology:

    • Treat cells with a dose-response of this compound.

    • Lyse the cells at various time points.

    • Use Western blotting to measure the phosphorylation status of the direct substrate of the target kinase and other key downstream pathway proteins.

  • Experimental Rationale: A successful kinase inhibitor should show a dose-dependent decrease in the phosphorylation of its known substrates.[27] This experiment connects the direct binding event (from CETSA) and enzymatic inhibition (from kinetics) to a functional cellular outcome, completing the logical chain of validation.

Conclusion

Validating the mechanism of action for a compound like this compound requires a systematic, multi-faceted approach. By progressing from broad cellular effects to specific biophysical interactions and functional enzymatic consequences, researchers can build a robust and defensible MoA package. This guide advocates for a self-validating workflow where orthogonal methods are used to confirm key findings—for instance, comparing binding affinities from ITC and SPR, and correlating cellular target engagement from CETSA with the inhibition of downstream signaling in a Western blot. This rigorous, evidence-based approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. Available at: [Link].

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link].

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). ACS Publications. Available at: [Link].

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].

  • CETSA. CETSA. Available at: [Link].

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. Available at: [Link].

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link].

  • Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. ResearchGate. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central. Available at: [Link].

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. Available at: [Link].

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available at: [Link].

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. ConnectSci. Available at: [Link].

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link].

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link].

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link].

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link].

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link].

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. Available at: [Link].

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available at: [Link].

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Available at: [Link].

  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI. Available at: [Link].

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link].

  • A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. Available at: [Link].

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link].

  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link].

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link].

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link].

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. Available at: [Link].

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link].

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link].

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link].

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link].

Sources

A Comparative Analysis of the Anticancer Efficacy of Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This bicyclic heterocyclic system has given rise to a multitude of derivatives demonstrating significant potential in oncology.[2][3] This guide provides an in-depth comparative analysis of the anticancer effects of prominent benzothiazole derivatives, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in drug discovery and development.

Introduction to Benzothiazoles in Oncology

Benzothiazole derivatives have emerged as a promising class of anticancer agents due to their ability to target various cellular processes critical for tumor growth and survival.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and topoisomerases to the induction of programmed cell death (apoptosis) and cell cycle arrest.[5] Notably, some benzothiazole-containing compounds have advanced to clinical trials, underscoring their therapeutic potential.[1] This guide will focus on a comparative study of four key derivatives: 2-(4-Aminophenyl)benzothiazole, DF 203, GW 610, and YLT322, highlighting their distinct anticancer profiles.

Comparative Cytotoxicity of Benzothiazole Derivatives

The in vitro cytotoxicity of these compounds is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented below for a range of cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole MCF-7 (Breast)~0.001-0.01[1][5]
MDA-MB-468 (Breast)~0.001-0.01[5]
IGROV1 (Ovarian)< 0.01[6]
OVCAR-3 (Ovarian)In the nM range[6]
PC-3 (Prostate)> 30[1]
DF 203 MCF-7 (Breast)In the pM range[4]
MDA-MB-468 (Breast)In the pM range[4]
GW 610 MCF-7 (Breast)< 0.0001[7]
MDA-MB-468 (Breast)< 0.0001[7]
YLT322 HepG2 (Liver)0.39[5][8]
A549 (Lung)0.84[5][8]
HCT-116 (Colon)1.10[5][8]
MCF-7 (Breast)1.80[5][8]
K562 (Leukemia)0.42[5][8]
PC-3 (Prostate)2.50[5][8]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density. The data presented here is for comparative purposes.

Mechanistic Deep Dive: A Tale of Four Derivatives

The anticancer activity of these benzothiazole derivatives stems from their distinct interactions with cellular machinery.

2-(4-Aminophenyl)benzothiazole and DF 203: The CYP1A1-Dependent Prodrugs

2-(4-Aminophenyl)benzothiazole and its more potent 3'-methyl substituted analog, DF 203 (2-(4-amino-3-methylphenyl)benzothiazole), exhibit a fascinating mechanism of action that relies on metabolic activation.[4][9] These compounds are selectively toxic to sensitive cancer cell lines, particularly certain breast and ovarian cancers.[1][6]

The core of their mechanism is the induction and subsequent metabolism by the cytochrome P450 enzyme, CYP1A1.[9] In sensitive cancer cells, these benzothiazoles bind to the aryl hydrocarbon receptor (AhR), leading to the transcriptional upregulation of the CYP1A1 gene.[10] The newly synthesized CYP1A1 enzyme then metabolizes the benzothiazole derivatives into reactive electrophilic species.[9] These reactive metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[11] The selectivity of these compounds is attributed to the differential expression and inducibility of CYP1A1 in sensitive versus resistant cancer cells.[9]

CYP1A1_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole 2-(4-Aminophenyl)benzothiazole or DF 203 AhR AhR Benzothiazole->AhR Enters cell and binds Reactive_Metabolite Reactive Metabolite Benzothiazole->Reactive_Metabolite Metabolized by CYP1A1 AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates to nucleus and dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (in DNA) AhR_ARNT->XRE Binds to Xenobiotic Response Element CYP1A1_mRNA CYP1A1 mRNA CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms adducts XRE->CYP1A1_mRNA Induces transcription CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: CYP1A1-dependent activation of 2-(4-aminophenyl)benzothiazoles.

GW 610: A Potent, CYP1A1-Independent Derivative

In contrast to the 2-(4-aminophenyl)benzothiazoles, GW 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) exhibits exceptionally potent and selective anticancer activity through a mechanism that is not reliant on CYP1A1 induction.[7] This distinction makes it a particularly interesting compound for further investigation, especially in tumors that may not express or induce CYP1A1. While the precise molecular targets of GW 610 are still under investigation, its potent antiproliferative effects, with GI50 values in the sub-nanomolar range for some breast cancer cell lines, suggest a high-affinity interaction with a critical cellular component.[7][12] Its unique structure-activity relationship, where minor modifications lead to a significant loss of activity, further points towards a highly specific mode of action.[7]

YLT322: An Inducer of the Mitochondrial Apoptosis Pathway

YLT322 is a novel benzothiazole derivative that demonstrates broad-spectrum anticancer activity by potently inducing apoptosis.[5][8] Its mechanism is centered on the intrinsic or mitochondrial pathway of apoptosis.

YLT322 treatment leads to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[5]

Furthermore, YLT322 has been shown to inhibit the phosphorylation of key survival kinases, including Akt and p42/44 MAPK (ERK1/2), thereby suppressing pro-survival signaling pathways.[13]

YLT322_Pathway cluster_signaling Pro-Survival Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway YLT322 YLT322 Akt Akt YLT322->Akt Inhibits phosphorylation MAPK p42/44 MAPK YLT322->MAPK Inhibits phosphorylation Bcl2 Bcl-2 YLT322->Bcl2 Downregulates Bax Bax YLT322->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: YLT322-induced mitochondrial apoptosis and inhibition of survival signaling.

Experimental Protocols

To facilitate further research, detailed step-by-step protocols for key assays used in the evaluation of these benzothiazole derivatives are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of benzothiazole derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of Akt and MAPK).

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the benzothiazole derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-MAPK, anti-total-MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The benzothiazole scaffold represents a rich source of potential anticancer agents with diverse mechanisms of action. The comparative analysis of 2-(4-Aminophenyl)benzothiazole, DF 203, GW 610, and YLT322 reveals the chemical tractability of this heterocyclic system and the potential for developing highly potent and selective anticancer drugs. The provided experimental protocols offer a robust framework for researchers to further explore the anticancer properties of novel benzothiazole derivatives and elucidate their mechanisms of action, ultimately contributing to the advancement of cancer therapeutics.

References

  • Anticancer activity of benzothiazole derivatives. (URL: [Link])

  • Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in Human Breast Cancer Cells. (URL: [Link])

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (URL: [Link])

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (URL: [Link])

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents. (URL: [Link])

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (URL: [Link])

  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. (URL: [Link])

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (URL: [Link])

  • The Experimental Antitumor Agents Phortress and Doxorubicin Are Equiactive Against Human-Derived Breast Carcinoma Xenograft Models. (URL: [Link])

  • Antitumor benzothiazoles. 26. 1 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. (URL: [Link])

  • A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (URL: [Link])

  • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. (URL: [Link])

  • In vitro cytotoxicity of Phortress against colorectal cancer. (URL: [Link])

Sources

A Comparative Analysis of the Antimicrobial Efficacy of the 4-Methoxy-1,3-benzothiazole Scaffold Versus Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antimicrobial potential of compounds derived from the 4-Methoxy-1,3-benzothiazole scaffold against established antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from peer-reviewed literature to evaluate efficacy, elucidate mechanisms of action, and provide robust, replicable experimental protocols. Our analysis moves beyond a simple data summary to explain the causal relationships behind experimental design and the significance of structure-activity relationships (SAR) in developing novel antimicrobial candidates.

The rise of antimicrobial resistance (AMR) is a pressing global health crisis, necessitating the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[1] The benzothiazole nucleus, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its wide spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] Within this class, substitutions on the benzothiazole ring are critical for modulating biological activity. This guide focuses specifically on the contribution of the 4-methoxy substituent, a modification that has shown promise in enhancing antibacterial action in various derivative forms.[4]

The Benzothiazole Scaffold: A Foundation for Novel Antimicrobials

Benzothiazole and its derivatives represent a "privileged scaffold" in drug discovery, meaning they can bind to a variety of biological targets with high affinity.[5] Their antimicrobial effects stem from the ability to interfere with essential microbial pathways that are distinct from those targeted by many conventional antibiotics, offering a potential solution to resistance.[1][6]

Several key mechanisms of action have been identified for benzothiazole derivatives:

  • Inhibition of DNA Gyrase: Many benzothiazole compounds prevent bacterial DNA replication by binding to DNA gyrase, an essential enzyme in prokaryotes.[4][7]

  • Enzyme Inhibition in Metabolic Pathways: These compounds can inhibit crucial enzymes like dihydropteroate synthase (DHPS) in the folate synthesis pathway, dihydroorotase in pyrimidine synthesis, and MurB reductase in peptidoglycan synthesis.[4][6][8]

  • Tyrosine Kinase Inhibition: Some derivatives also show activity against bacterial tyrosine kinases, which are involved in various cellular processes.[4]

The versatility of the benzothiazole core allows for extensive chemical modification to optimize potency, spectrum, and pharmacokinetic properties. The structure-activity relationship (SAR) is paramount; studies have consistently shown that the type and position of substituent groups (such as halogens, nitro, and methoxy groups) dramatically influence antimicrobial efficacy.[4][7]

Benzothiazole Benzothiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzothiazole->DNA_Gyrase  Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication  Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death  Failure leads to

Figure 2: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Perspectives

The available evidence strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel antimicrobial agents. [4]Derivatives incorporating this moiety have demonstrated broad-spectrum activity, including against drug-resistant strains like MRSA. [4][9]Their mechanisms of action, such as the inhibition of DNA gyrase, often differ from those of legacy antibiotics, making them valuable candidates to combat the growing threat of antimicrobial resistance. [4][7] Future research should focus on synthesizing and evaluating simpler derivatives of this compound to better isolate the specific contribution of this substitution. Further optimization through medicinal chemistry to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties is warranted. The protocols and comparative data presented in this guide provide a solid foundation for these next steps, enabling researchers to design robust experiments and logically advance promising compounds through the drug discovery pipeline.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29).
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29).
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022-12-01). Source: Bentham Science.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (2022-12-11). Source: MDPI.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025-09-04). Source: Royal Society of Chemistry.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH. (2021-07-02).
  • Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine - journal of ultra chemistry. Source: Journal of Ultra Chemistry.
  • Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. - IOSR Journal. Source: IOSR Journal of Applied Chemistry.
  • In vitro and in silico studies of antimicrobial activity. Source: Elsevier.
  • Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024-09-03). Source: AYUSHDHARA.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024-08-26). Source: Journal of Chemical Health Risks.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. (2021-07-02). Source: MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOTHIAZOLE DERIVATIVES OF PYRIMIDINES, ACRYLONITRILES, AND COUMARINS. (2006). Source: HETEROCYCLES, Vol. 68, No. 2.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed. (2013-03-30). Source: PubMed.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - Semantic Scholar. (2021-07-02). Source: Semantic Scholar.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. (2021-07-02). Source: MDPI.
  • (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi - ResearchGate. (2018-07-04).
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PubMed. (2021-07-02). Source: PubMed.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4-Methoxy-1,3-benzothiazole, a heterocyclic moiety of interest in medicinal chemistry, the rigorous validation of the analytical methods used for its quantification and characterization is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. It further outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step in method transfer, lifecycle management, or when employing orthogonal techniques for confirmatory purposes.

The principles of analytical method validation, as detailed in the International Council for Harmonisation (ICH) Q2(R2) guidelines, form the bedrock of this guide.[1][2][3][4][5] The objective is to demonstrate that the analytical procedures are fit for their intended purpose, which is to provide accurate, precise, and reliable data.[4] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Importance of Method Cross-Validation

Cross-validation of analytical methods is the process of comparing the results from two or more distinct methods to ensure they produce comparable and reliable data.[6][7] This becomes crucial in several scenarios:

  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.[7][8]

  • Orthogonal Testing: Employing a secondary method based on a different scientific principle to confirm results and provide a higher level of assurance.

  • Multi-site Studies: Ensuring consistency of data generated across different laboratories or manufacturing sites.[7][9]

  • Lifecycle Management: Verifying method performance over time and after modifications.

This guide will focus on a comparative testing approach to cross-validation, where the same batch of this compound is analyzed by both HPLC and GC-MS.[8]

Analytical Methodologies for this compound

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC-MS present viable options.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The separation occurs in the gas phase within a capillary column, followed by detection and identification by a mass spectrometer.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Autosampler and data system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[10]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.

    • Sample Solution: Prepare the test sample in the same solvent to a concentration within the calibration range.

Cross-Validation Study Design

The cross-validation study will compare the performance of the HPLC-UV and GC-MS methods based on key validation parameters as stipulated by ICH guidelines.[2][3]

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Data Summary

The following tables present hypothetical data from the cross-validation study.

Table 1: Linearity

ParameterHPLC-UVGC-MSAcceptance Criteria
Calibration Range (µg/mL) 1 - 1000.1 - 20-
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
y-intercept 15050Close to zero

Table 2: Accuracy (% Recovery)

Spiked Concentration (µg/mL)HPLC-UVGC-MSAcceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Mid (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 99.8%100.5%98.0% - 102.0%

Table 3: Precision (% RSD)

Precision LevelHPLC-UVGC-MSAcceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6) 1.1%1.5%≤ 2.0%

Table 4: Assay of a Single Batch of this compound (% w/w)

ReplicateHPLC-UVGC-MS
1 99.699.8
2 99.8100.1
3 99.599.6
Mean 99.6399.83
% RSD 0.150.25

A statistical comparison of the assay results (e.g., a two-sample t-test) would be performed to determine if there is a statistically significant difference between the means obtained by the two methods.

Discussion of Results and Method Selection

Both the hypothetical HPLC-UV and GC-MS methods demonstrate acceptable performance in terms of linearity, accuracy, and precision, meeting typical acceptance criteria for pharmaceutical analysis. The choice between the two methods for routine analysis would depend on several factors:

  • Specificity: GC-MS offers higher specificity due to the mass spectrometric detection, which can be advantageous for complex matrices or for the identification of impurities.

  • Sensitivity: GC-MS can often achieve lower limits of detection, making it suitable for trace analysis.

  • Sample Throughput: HPLC methods can sometimes offer higher throughput for routine quality control testing.

  • Analyte Stability: For thermally labile compounds, HPLC is the preferred method.[11] While this compound is expected to be sufficiently stable for GC analysis, this should be experimentally verified.

The successful cross-validation indicates that both methods are reliable and can be used interchangeably or as complementary techniques, providing a high degree of confidence in the analytical results for this compound.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency in pharmaceutical analysis. This guide has provided a framework for comparing HPLC-UV and GC-MS methods for the analysis of this compound. By following a structured approach based on ICH guidelines, researchers can confidently establish the reliability of their analytical data, a cornerstone of drug development and manufacturing.

Caption: Relationship between analytical methods, validation, and data reliability.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica.
  • Cross-validation of bioanalytical methods between laboratories - PubMed. (1995, April).
  • III Analytical Methods.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists.
  • Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography mass spectrometry | Request PDF - ResearchGate. (2025, August 6).
  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025, August 6).
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2 - AWS.
  • (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi - ResearchGate. (2018, July 4).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. (2022, August 19).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry | Request PDF - ResearchGate. (2025, August 7).
  • Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry - SciSpace. (2022, April 8).
  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed. (2022, July 11).
  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC - Indian Journal of Pharmaceutical Sciences.
  • (PDF) 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide.
  • Developing a method to identify tyre particles by detecting benzothiazole via GC-MS - PEARL. (2024, December 20).
  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025, August 6).
  • Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography.

Sources

A Comparative Guide to the Synthetic Efficiency of 4-Methoxy-1,3-benzothiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-Methoxy-1,3-benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies based on yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and mechanistic insights are provided to empower researchers in selecting the optimal strategy for their specific needs.

Introduction to the Significance of this compound

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[1] This structural motif imparts unique physicochemical properties that are conducive to biological activity, making benzothiazole derivatives a fertile ground for the discovery of novel therapeutic agents.[2] The introduction of a methoxy group at the 4-position of the benzothiazole ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. As such, this compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules.[3]

Benchmarking Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. The most common and historically significant methods involve the cyclization of appropriately substituted anilines. This guide will focus on two primary and representative approaches:

  • The Hugershoff Synthesis: A classic method involving the cyclization of N-arylthioamides.

  • Condensation with a One-Carbon Electrophile: A versatile approach utilizing the reaction of 2-amino-3-methoxythiophenol with a suitable one-carbon source.

The selection of a particular route is often a trade-off between factors such as the availability of starting materials, reaction yields, scalability, and the environmental impact of the process.

Method 1: The Hugershoff Synthesis and its Analogs

The Hugershoff synthesis is a cornerstone in benzothiazole chemistry. In the context of this compound, this would traditionally involve the cyclization of a thiobenzanilide derivative. A related and practical approach starts from a substituted aniline, which is converted to a thiourea and then cyclized.

Causality Behind Experimental Choices

This method is favored for its reliability and the commercial availability of the aniline starting materials. The key transformation involves the formation of a thiourea intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the benzothiazole core. The choice of oxidizing agent is critical for the efficiency of the cyclization step.

Experimental Protocol: Synthesis from 3-Methoxy-aniline

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.

Step 1: Synthesis of 1-(3-Methoxyphenyl)thiourea

  • In a well-ventilated fume hood, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent such as chlorobenzene.

  • Add concentrated sulfuric acid (0.55 eq.) dropwise to form the aniline salt.

  • To this suspension, add sodium thiocyanate (1.1 eq.) and heat the mixture at 100°C for 3 hours. This in-situ formation of the thiourea is a common and efficient strategy.

Step 2: Cyclization to 2-Amino-4-methoxy-1,3-benzothiazole

  • Cool the reaction mixture containing the thiourea to 30°C.

  • Carefully add sulfuryl chloride (1.34 eq.) while maintaining the temperature below 50°C.

  • Stir the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.

  • Remove the solvent under reduced pressure.

  • The resulting residue is then worked up by dissolving in hot water, removing any remaining solvent by steam distillation, and then basifying with concentrated ammonium hydroxide to precipitate the 2-aminobenzothiazole derivative.

  • The crude product can be purified by recrystallization from ethanol/water.

Step 3: Deamination to this compound

The conversion of the 2-amino group to a hydrogen atom can be achieved via a Sandmeyer-type reaction, which involves diazotization followed by reduction.

Performance Metrics
ParameterValue/Observation
Starting Material 3-Methoxyaniline
Key Reagents Sodium thiocyanate, Sulfuric acid, Sulfuryl chloride
Typical Yield Moderate to Good (multi-step process)
Reaction Time Several hours
Advantages Readily available starting materials.
Disadvantages Multi-step synthesis, use of corrosive and hazardous reagents.

Method 2: Condensation of 2-Amino-3-methoxythiophenol

A more direct and often higher-yielding approach involves the condensation of a pre-formed 2-aminothiophenol derivative with a one-carbon electrophile, such as formic acid or its derivatives.

Causality Behind Experimental Choices

This method leverages the nucleophilicity of the amino and thiol groups of 2-amino-3-methoxythiophenol. The reaction with a one-carbon electrophile leads to a tandem condensation and cyclization to directly form the benzothiazole ring. This one-pot nature often translates to higher overall efficiency. The primary challenge of this route lies in the synthesis and stability of the 2-amino-3-methoxythiophenol starting material, which can be susceptible to oxidation.

Experimental Protocol: Condensation with Formic Acid
  • In a round-bottom flask, place 2-amino-3-methoxythiophenol (1.0 eq.).

  • Add an excess of formic acid (which can also serve as the solvent).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base such as sodium bicarbonate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Performance Metrics
ParameterValue/Observation
Starting Material 2-Amino-3-methoxythiophenol
Key Reagents Formic acid
Typical Yield Good to Excellent
Reaction Time 2-4 hours
Advantages Direct one-pot synthesis, potentially higher yields.
Disadvantages The starting 2-amino-3-methoxythiophenol may not be commercially available and requires separate synthesis; it can also be unstable.

Comparative Analysis and Data Summary

Synthetic RouteStarting MaterialKey StepsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Hugershoff Analog 3-MethoxyanilineThiourea formation, Cyclization, DeaminationModerateMulti-dayReadily available starting material.Multi-step, use of hazardous reagents.
Condensation 2-Amino-3-methoxythiophenolCondensation & CyclizationGood to Excellent2-4 hoursHigh efficiency, one-pot procedure.Starting material may require synthesis and can be unstable.

Visualization of Synthetic Workflows

Hugershoff Analog Workflow

A 3-Methoxyaniline B 1-(3-Methoxyphenyl)thiourea A->B NaSCN, H₂SO₄ C 2-Amino-4-methoxy-1,3-benzothiazole B->C SO₂Cl₂, Heat D This compound C->D Deamination

Caption: Workflow for the Hugershoff-type synthesis.

Condensation Workflow

A 2-Amino-3-methoxythiophenol B This compound A->B Formic Acid, Reflux

Sources

An In Vivo Comparative Guide to the Therapeutic Potential of 4-Methoxy-1,3-benzothiazole for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Methoxy-1,3-benzothiazole, a promising heterocyclic compound, for the treatment of Alzheimer's Disease (AD). We will objectively compare its potential performance against a current standard-of-care, Donepezil, and provide detailed experimental protocols grounded in established scientific literature to ensure reproducibility and logical integrity.

The benzothiazole scaffold is a key structural motif in medicinal chemistry, with derivatives showing a wide array of pharmacological effects, including neuroprotective, anticancer, and anti-inflammatory activities.[1][2][3] Specifically, certain benzothiazole analogs have been investigated as agents that target neurodegenerative diseases like Alzheimer's.[4] This guide outlines a rigorous, multi-faceted in vivo study to assess the therapeutic viability of this compound in a validated animal model of AD.

Rationale for Comparator and Animal Model Selection

Comparative Compound: Donepezil

To benchmark the efficacy of this compound, a well-established therapeutic agent is necessary. Donepezil , sold under the brand name Aricept among others, is a first-line treatment for mild to moderate Alzheimer's disease and serves as an ideal comparator.[5]

Causality for Selection: Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[6][7] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function, which is known to be deficient in AD patients.[8][9] This well-defined mechanism provides a clear benchmark for assessing the cognitive-enhancing effects of our test compound.[7] While Donepezil offers symptomatic relief, it does not alter the underlying disease progression, leaving a critical therapeutic gap that novel compounds like this compound may fill.[5][6]

In Vivo Model: APP/PS1 Double Transgenic Mouse

The selection of an appropriate animal model is paramount for translational relevance.[10][11] The APP/PS1 double transgenic mouse model is a robust and widely characterized model for studying familial Alzheimer's disease.

Causality for Selection: These mice co-express a mutated human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1).[12][13] This genetic combination leads to the accelerated deposition of amyloid-beta (Aβ) plaques in the brain, starting as early as six weeks to three months of age, which is a key pathological hallmark of AD.[14][15][16] The progressive nature of Aβ accumulation is accompanied by neuroinflammation (astrogliosis and microgliosis) and subsequent cognitive deficits, closely mimicking aspects of human AD pathology.[12][13][14] This allows for the evaluation of therapeutic interventions on both the molecular pathology and the resulting behavioral impairments.

Experimental Design and Workflow

A well-structured experimental plan is crucial for generating unambiguous and interpretable data. The following workflow is designed to assess efficacy, safety, and pharmacokinetics in parallel.

G cluster_0 Phase 1: Animal Acclimation & Baseline cluster_1 Phase 2: Treatment Regimen (12 weeks) cluster_2 Phase 3: Efficacy & PK/PD Assessment acclimation Acclimation (1-2 weeks) baseline Baseline Behavioral Testing acclimation->baseline groups Group Allocation (n=15/group) - Vehicle - 4-MBT (Low Dose) - 4-MBT (High Dose) - Donepezil baseline->groups dosing Daily Oral Gavage groups->dosing monitoring Weekly Monitoring (Body Weight, Clinical Signs) dosing->monitoring behavior Behavioral Testing (Week 10-12) Morris Water Maze monitoring->behavior pk_pd Pharmacokinetic (PK) Analysis (Satellite Group) behavior->pk_pd euthanasia Euthanasia & Tissue Harvest pk_pd->euthanasia biochem Biochemical & Histological Analysis (Aβ Plaques, Neuroinflammation) euthanasia->biochem

Caption: High-level experimental workflow for in vivo validation.

Detailed Experimental Protocols

Scientific integrity demands meticulous and transparent methodologies. The following protocols are foundational to this validation guide.

Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory in rodents.[17][18]

Objective: To determine if this compound improves cognitive deficits in APP/PS1 mice.

Methodology:

  • Apparatus: A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint.[19][20] A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface. The room should contain various distal visual cues.[17]

  • Acquisition Phase (Days 1-5):

    • Mice undergo four trials per day for five consecutive days.

    • For each trial, a mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.[17][18]

    • The mouse is allowed a maximum of 60-90 seconds to locate the hidden platform.[18][21] The time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within the time limit, it is gently guided to it and allowed to remain there for 15-30 seconds.[18][21]

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.[21]

    • Key metrics recorded are the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.[20]

Protocol: Immunohistochemistry (IHC) for Aβ Plaque Burden

Objective: To quantify the effect of this compound on the primary pathology of AD in the mouse model.

Methodology:

  • Tissue Preparation:

    • Following euthanasia, brains are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in PFA, cryoprotected in sucrose solutions, and then sectioned (e.g., 30-40 μm thickness) using a cryostat or vibratome.[22]

  • Staining Procedure:

    • Free-floating sections are rinsed in a buffer solution (e.g., TBS).

    • Antigen retrieval is performed, often using formic acid, to expose the amyloid epitopes.[23]

    • Sections are incubated in a blocking buffer to prevent non-specific antibody binding.

    • Incubation with a primary antibody specific to Aβ (e.g., 6E10 or 4G8) is performed overnight at 4°C.[22]

    • After rinsing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

    • The signal is visualized using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.[23]

  • Quantification:

    • Stained sections are imaged using a brightfield microscope.

    • Image analysis software (e.g., ImageJ) is used to quantify the "plaque load," calculated as the percentage of the total area of the hippocampus and cortex occupied by Aβ plaques.[23]

Protocol: Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Objective: To establish the basic safety profile and brain exposure of the compound. Preclinical toxicology studies are essential to assess the safety of new drug candidates before human administration.[24][25][26]

Methodology:

  • Pharmacokinetics:

    • A satellite group of animals receives a single oral dose of this compound.

    • Blood and brain tissue are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Compound concentrations in plasma and brain homogenates are determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • This data is used to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and brain-to-plasma ratio. Understanding these properties is crucial for optimizing therapeutic potential.[27]

  • Toxicity Monitoring:

    • Clinical Observations: Animals in the main study are observed daily for any signs of ill health.

    • Body Weight: Body weight is recorded weekly. Significant weight loss can be an early indicator of toxicity.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Table 1: Expected Outcomes from Morris Water Maze

Parameter Vehicle Control 4-MBT (Low Dose) 4-MBT (High Dose) Donepezil
Escape Latency (Day 5, sec) 50 ± 8 40 ± 7 32 ± 6* 35 ± 5*
Time in Target Quadrant (%) 28 ± 4 35 ± 5 45 ± 6* 42 ± 5*
Platform Crossings (count) 2 ± 1 3 ± 1 5 ± 2* 4 ± 1*

Hypothetical data representing a statistically significant improvement (p < 0.05) compared to the vehicle control.

Table 2: Expected Outcomes from Histological and PK Analysis

Parameter Vehicle Control 4-MBT (Low Dose) 4-MBT (High Dose) Donepezil
Aβ Plaque Load (Cortex, %) 8.5 ± 1.2 7.0 ± 1.1 4.5 ± 0.8* 8.2 ± 1.3
Brain Cmax (ng/mL) N/A 150 450 N/A
Brain/Plasma Ratio at 2h N/A 0.8 1.1 N/A

Hypothetical data representing a statistically significant reduction (p < 0.05) compared to the vehicle control.

Putative Mechanism of Action & Signaling

While Donepezil's mechanism is primarily cholinergic, benzothiazole derivatives have been implicated in multiple pathways relevant to neurodegeneration, including the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) and modulation of oxidative stress.[28] GSK-3β is a key enzyme that phosphorylates tau protein, leading to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.

G cluster_pathway Putative Neuroprotective Pathway of this compound Abeta Amyloid-Beta (Aβ) Stressors GSK3B GSK-3β Abeta->GSK3B Activates MBT This compound MBT->GSK3B Inhibits Neuron Neuronal Survival MBT->Neuron Promotes Survival Tau Tau Protein GSK3B->Tau Phosphorylates GSK3B->Neuron Promotes Apoptosis pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs

Caption: Proposed mechanism: Inhibition of GSK-3β by this compound.

By inhibiting GSK-3β, this compound could potentially reduce tau hyperphosphorylation, prevent NFT formation, and promote neuronal survival, offering a disease-modifying effect that contrasts with the symptomatic relief provided by Donepezil.

References

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). GoodRx Health. [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central. [Link]

  • Donepezil. (2023-08-17). StatPearls - NCBI Bookshelf. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025-04-16). ResearchGate. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. BMC Neuroscience. [Link]

  • What is the mechanism of Donepezil Hydrochloride?. (2024-07-17). Patsnap Synapse. [Link]

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Journal of Visualized Experiments. [Link]

  • Donepezil for dementia due to Alzheimer's disease. PubMed Central. [Link]

  • Donepezil. Wikipedia. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Alzheimer's Disease Models. Inotiv. [Link]

  • Morris Water Maze. MMPC.org. [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments. [Link]

  • Toxicology Studies. Pacific BioLabs. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023-07-18). San Diego Instruments. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. [Link]

  • Alzheimer's Disease (AD) Modeling & Pharmacodynamics Services. Creative Biolabs. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Sygnature Discovery. [Link]

  • Amyloid-β Plaque Analysis in Alzheimer's Disease. (2024-09-05). Biospective. [Link]

  • Pre-Clinical Testing → A Brief Introduction to Measures to Assess Drug Toxicity. Developing Medicines. [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023-05-08). Labinsights. [Link]

  • Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. (2021-04-19). Journal of Visualized Experiments. [Link]

  • Amyloid-β Transgenic Mouse Models. Biospective. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025-12-04). ResearchGate. [Link]

  • Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. SpringerLink. [Link]

  • Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine. PubMed Central. [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. PubMed Central. [Link]

  • Detecting Amyloid-β Plaques in Alzheimer's Disease. Springer Nature Experiments. [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. [Link]

  • Staining for murine and human amyloid plaques. Shown paraffin embedded... ResearchGate. [Link]

  • Neuroinflammatory Signals in Alzheimer Disease and APP/PS1 Transgenic Mice: Correlations With Plaques, Tangles, and Oligomeric Species. Journal of Neuropathology & Experimental Neurology. [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. PubMed Central. [Link]

  • APPPS1. ALZFORUM. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Design, Synthesis, In Vivo , and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2023-01-06). ResearchGate. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PubMed Central. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PubMed Central. [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023-08-30). Semantic Scholar. [Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024-07-01). ResearchGate. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][29]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Analysis of the coupling of twenty-five benzothiazole analogs with the β1-adrenergic receptor using a theoretical model. (2025-11-05). Journal of the Mexican Chemical Society. [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. (2025-08-06). Pharmacological Reports. [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024-11-08). PubMed Central. [Link]

  • Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro. (2013-11-20). PubMed. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Methoxy-1,3-benzothiazole and its structurally related compounds through molecular docking studies. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships between structural modifications and binding affinities to a key therapeutic target. We will explore the principles of in-silico screening, provide detailed experimental protocols for reproducible docking studies, and present a comparative analysis of binding interactions, ultimately offering insights into the rational design of novel benzothiazole-based inhibitors.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the benzothiazole ring system allows for diverse substitutions, enabling the fine-tuning of its biological activity.[3] Among these, methoxy-substituted benzothiazoles have garnered significant interest. The introduction of a methoxy group can significantly alter the electronic and steric properties of the molecule, influencing its pharmacokinetic profile and target engagement.[1]

This guide focuses on this compound as a parent compound and compares its potential inhibitory activity with a curated set of analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a well-established target in oncology.[3] Understanding the structure-activity relationships (SAR) through computational methods like molecular docking is a cornerstone of modern drug discovery, enabling the prioritization of lead compounds for synthesis and biological evaluation.[4]

The Principle of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This method is instrumental in structure-based drug design, allowing for the prediction of binding conformations and the estimation of binding affinity through scoring functions.[7][8] The process involves two main steps: sampling the conformational space of the ligand within the active site of the target protein and then ranking these conformations using a scoring function to identify the most favorable binding pose.[7] By elucidating the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can gain critical insights into the mechanism of inhibition and rationally design more potent and selective inhibitors.[6]

Experimental Protocol: Comparative Docking of Benzothiazole Derivatives Against VEGFR-2

This section outlines a detailed, step-by-step methodology for a comparative molecular docking study. The protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, or similar.

  • Docking Program: Glide, AutoDock Vina, or GOLD.[7][8]

  • Visualization Software: PyMOL, Chimera, or Maestro.

  • High-Performance Computing Cluster (recommended for large-scale virtual screening).

Step-by-Step Methodology
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of VEGFR-2 kinase domain from the Protein Data Bank (PDB ID: 3VHE or a similar high-resolution structure).

    • Preprocessing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign correct bond orders.

    • Protonation and Refinement: Use a protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro) to optimize the hydrogen-bonding network and perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 3D structures of this compound and its selected analogs (see Table 1) using a molecular builder.

    • Ionization and Tautomerization: Generate possible ionization states and tautomers at a physiological pH (e.g., using LigPrep in Schrödinger).

    • Energy Minimization: Perform a conformational search and energy minimization for each ligand to obtain low-energy conformers.

  • Grid Generation:

    • Binding Site Definition: Define the active site for docking by creating a grid box centered on the co-crystallized ligand or key catalytic residues (e.g., the ATP-binding site of VEGFR-2).

    • Grid Dimensions: The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Molecular Docking:

    • Docking Algorithm: Employ a suitable docking algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina's default settings). Genetic algorithms are commonly used in programs like AutoDock.[7]

    • Execution: Dock each prepared ligand into the defined grid of the receptor. Generate a set number of binding poses for each ligand.

  • Post-Docking Analysis:

    • Scoring: Analyze the docking scores (e.g., GlideScore, binding energy in kcal/mol) to rank the compounds. Lower scores generally indicate a higher predicted binding affinity.

    • Interaction Analysis: Visualize the top-ranked poses for each ligand and analyze the key molecular interactions with the active site residues of VEGFR-2. Identify hydrogen bonds, hydrophobic interactions, and any other significant contacts.

    • Comparative Analysis: Compare the binding modes and interaction patterns of the different analogs to elucidate the structure-activity relationships.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., VEGFR-2 from PDB) ProtPrep 3. Protein Preparation (Add H, Minimize) PDB->ProtPrep Ligands 2. Ligand Structure Generation (Benzothiazole Analogs) LigPrep 4. Ligand Preparation (Ionize, Minimize) Ligands->LigPrep Grid 5. Grid Generation (Define Active Site) ProtPrep->Grid Dock 6. Molecular Docking (Run Docking Algorithm) LigPrep->Dock Grid->Dock Score 7. Scoring & Ranking (Binding Affinity Estimation) Dock->Score Visualize 8. Interaction Analysis (Visualize Poses) Score->Visualize Compare 9. Comparative SAR Analysis Visualize->Compare G cluster_compounds Compound Modifications cluster_affinity Predicted Binding Affinity BT1 BT-1 4-Methoxy -8.2 kcal/mol BT2 BT-2 6-Methoxy -8.5 kcal/mol BT1->BT2 Positional Isomer BT3 BT-3 4,6-Dimethoxy -9.1 kcal/mol BT1->BT3 Additional Methoxy BT6 BT-6 2-Phenyl-4-methoxy -9.5 kcal/mol BT1->BT6 Phenyl Addition Low Lower Affinity BT1->Low High Higher Affinity BT2->High BT3->High BT6->High

Caption: Relationship between compound modifications and binding affinity.

Conclusion and Future Directions

This comparative docking study of this compound and its related compounds has provided valuable insights into their potential as VEGFR-2 inhibitors. The results suggest that modifications to the benzothiazole scaffold, particularly the addition of a second methoxy group at the 6-position and the introduction of a phenyl group at the 2-position, can significantly enhance the predicted binding affinity. These in-silico findings provide a strong rationale for the synthesis and biological evaluation of these prioritized compounds.

Future work should focus on the synthesis of these novel benzothiazole derivatives and their in-vitro testing against VEGFR-2 kinase to validate the computational predictions. Further optimization of the lead compounds can be pursued through additional rounds of structure-based design, exploring a wider range of substitutions to improve potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. Identifying Therapeutic Targets for Benzothiazole Compounds: An In-depth Technical Guide.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • KBbox. Small Molecule Docking.
  • Wikipedia. Docking (molecular). [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Elgemeie, G. H., Azzam, R. A., & Elsayed, R. E. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8788. [Link]

  • Patel, H. M., & Kavathiya, H. H. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Chemistry & Biodiversity, e202400897.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

  • Elgemeie, G. H., Azzam, R. A., & Elsayed, R. E. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 27(24), 8788. [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]

  • Sharma, S., & Kumar, A. (2025). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A, 8(3), 234-245.
  • Singh, R. K., Kumar, S., & Singh, P. P. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-35.
  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]

  • Tomašić, T. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current topics in medicinal chemistry, 18(25), 2185–2203. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. P. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-35. [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Tomašić, T. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current topics in medicinal chemistry, 18(25), 2185–2203. [Link]

  • Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4114. [Link]

  • Pal, R. K., Swamy, G. M., & Pal, A. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European journal of medicinal chemistry, 279, 116831. [Link]

  • Liu, H., Yang, H., Wang, J., Zhao, D., & Cheng, M. (2024). Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. European journal of medicinal chemistry, 275, 116641. [Link]

  • Pal, R. K., Swamy, G. M., & Pal, A. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 279, 116831. [Link]

Sources

A Comparative Guide to Achieving Reproducible Synthesis and Characterization of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies and analytical workflows for 4-Methoxy-1,3-benzothiazole. Designed for researchers, chemists, and drug development professionals, our focus is on establishing robust, self-validating protocols to ensure the highest degree of reproducibility. We will explore the causality behind experimental choices, compare alternative synthetic routes, and detail rigorous characterization techniques essential for validating experimental outcomes.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, methoxy-substituted benzothiazoles have shown promise, with some derivatives demonstrating potent antiproliferative activity against various cancer cell lines.[4][5] The reproducibility of the synthesis and characterization of these compounds is therefore paramount for advancing research and developing potential therapeutic agents.

Part 1: Foundational Synthetic Pathway: Condensation of 2-Aminothiophenols

The most conventional and widely adopted method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with carbonyl-containing compounds, such as carboxylic acids, aldehydes, or acyl chlorides.[2][6] This approach is favored for its versatility and generally good yields.

Causality of the Method: This reaction proceeds via a cyclocondensation mechanism. The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the thiol group, lead to the formation of the stable, aromatic benzothiazole ring. The choice of catalyst (acidic or basic) and solvent is critical, as it modulates the reactivity of both the carbonyl group and the nucleophilic centers of the aminothiophenol, directly impacting reaction rate and yield.[6]

Experimental Protocol: Synthesis via Carboxylic Acid Condensation

This protocol details the synthesis of this compound from 3-methoxy-2-aminothiophenol and formic acid.

Materials:

  • 3-Methoxy-2-aminothiophenol

  • Formic Acid (≥95%)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-2-aminothiophenol (1.0 eq) and polyphosphoric acid (PPA) (10x by weight).

  • Addition of Reagent: Slowly add formic acid (1.2 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to 120°C and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Allow the reaction to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Workflow for Benzothiazole Synthesis

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Methoxy-2-aminothiophenol D Combine Reactants in Flask A->D B Formic Acid B->D C Polyphosphoric Acid (PPA) C->D E Heat to 120°C for 2-4h D->E Stir F Cool & Quench on Ice E->F TLC Monitoring G Neutralize with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J Crude Product K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Part 2: Comparison of Alternative Synthetic Routes

Reproducibility can be enhanced by selecting a synthetic route that is robust and less sensitive to minor variations in conditions. Several alternatives to the direct condensation with carboxylic acids exist, each with distinct advantages and disadvantages.[6][7]

Synthetic MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesPotential Reproducibility Issues
Carboxylic Acid Condensation 2-Aminothiophenol, Carboxylic AcidPolyphosphoric Acid (PPA), Eaton's ReagentHigh Temperature (120-180°C)Readily available starting materials, versatile.Harsh conditions, viscous medium (PPA), potential side reactions.
Aldehyde Condensation 2-Aminothiophenol, AldehydeOxidizing agents (e.g., H₂O₂/HCl, O₂)[6]Room Temperature to RefluxMilder conditions, often faster reaction times.[6]Over-oxidation of the thiol, sensitivity of the aldehyde to side reactions.
Intramolecular Cyclization o-IodothioanilidesKOtBu, Phenanthroline[7]Mild TemperatureExcellent yields, avoids strong acids.[7]Multi-step preparation of starting material may be required.
CO₂ Cyclization 2-Aminothiophenol, CO₂Diethylsilane, DBN (catalyst)[6]High Pressure (5 MPa)Utilizes CO₂ as a C1 source, environmentally benign.[6]Requires specialized high-pressure equipment.

Part 3: Robust Characterization for Unambiguous Verification

Confirming the identity and purity of the synthesized compound is the final and most critical step in ensuring a reproducible experiment. A multi-technique analytical approach provides a self-validating system, where data from each analysis corroborates the others.

Analytical Workflow for Product Validation

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Validation Data cluster_conclusion Conclusion A Purified Solid Product B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D HPLC/UPLC A->D E Correct Molecular Weight [M+H]⁺ B->E F Correct Structure Confirmed C->F G Purity Assessment (e.g., >95%) D->G H Reproducible Result Achieved E->H F->H G->H

Caption: Workflow for analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. For this compound, characteristic signals for the aromatic protons and the methoxy group are expected.[8]

Protocol for Sample Preparation and Analysis:

  • Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • Analysis: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[9]

  • Data Processing: Process the spectra to reference the solvent peak, integrate the proton signals, and pick all peaks.

Expected Chemical Shifts (δ) in DMSO-d₆: Note: These are estimated values based on similar structures. Actual values may vary.

NucleusExpected δ (ppm)MultiplicityKey Feature
¹H ~9.2SingletH atom on the thiazole ring (C2)
¹H ~7.2 - 7.8Multiplets3H, Aromatic protons on the benzene ring
¹H ~3.9Singlet3H, Methoxy group (-OCH₃) protons[8]
¹³C ~160-C4 (attached to -OCH₃)[10]
¹³C ~150-155-C2 (thiazole ring)
¹³C ~110 - 140-Aromatic carbons
¹³C ~56-Methoxy carbon (-OCH₃)[10]
Mass Spectrometry (MS)

Principle: MS is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for verifying the elemental composition.[9]

Protocol for LC-MS Analysis:

  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.[9]

  • Analysis: Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.[9]

  • Data Interpretation: Look for the mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the protonated molecule. For C₈H₇NOS, the expected m/z for [M+H]⁺ is approximately 166.03.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of a compound. It separates the target compound from any impurities or unreacted starting materials. The area of the peak corresponding to the product relative to the total area of all peaks provides a quantitative measure of purity.

Protocol for Purity Assessment:

  • Method: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically effective.

  • Detection: Use a UV detector set to a wavelength where the benzothiazole core absorbs strongly (e.g., ~254 nm or 310 nm).

  • Analysis: Inject the sample and integrate the resulting chromatogram to calculate the percent purity. A reproducible synthesis should consistently yield a purity of >95%.

Conclusion: A Framework for Reproducibility

Achieving reproducible experimental results for this compound is not contingent on a single "correct" protocol, but rather on a systematic and well-documented approach. The foundational condensation reaction offers a reliable starting point, while alternative routes provide options for overcoming specific challenges related to reaction conditions or scale.[6][7] The key to ensuring trustworthiness and reproducibility lies in the rigorous, multi-technique validation of the final product. By combining robust synthesis with a self-validating analytical workflow encompassing NMR, MS, and HPLC, researchers can have high confidence in their experimental outcomes, paving the way for reliable downstream applications in drug discovery and materials science.

References

  • National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • ResearchGate. The common synthetic routes for benzothiazoles. [Link]

  • PubMed Central. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • University of Nebraska-Lincoln. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • SpectraBase. 4-(1,3-benzothiazol-2-yl)-N-[[2-[(2-chlorophenyl)methoxy]-3-ethoxy-phenyl]methyl]aniline - Mass Spectrum (GC). [Link]

  • ACS Publications. Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]

  • RSC Publishing. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Arkivoc. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]

  • RSC Publishing. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Methoxy-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that our clients can handle and dispose of chemical reagents with the utmost safety and regulatory compliance is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-1,3-benzothiazole. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general best practices for chemical waste management, ensuring a conservative and safety-first approach.

The core principle for the disposal of this compound is that it must not be released into the general environment. Standard drain or trash disposal is strictly prohibited due to its potential hazards. Instead, all waste containing this compound must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.

Part 1: Hazard Profile and Rationale for Specialized Disposal

Understanding the "why" is critical for maintaining a robust safety culture. This compound, based on data from its isomers and related benzothiazole compounds, is classified as a hazardous substance.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

These properties necessitate that this compound be handled as a hazardous chemical waste. Environmental regulations strictly prohibit the disposal of such materials down the drain or in regular solid waste, as this can lead to contamination of waterways and soil.[1][2] The only acceptable and compliant method is through an approved hazardous waste disposal plant.[1][2][3]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling any waste materials containing this compound, ensuring you are equipped with the correct Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the required PPE based on standard precautionary statements for hazardous chemicals.[1][2]

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation (H315).
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for larger quantities.To prevent serious eye irritation from splashes (H319).
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, chemically resistant overalls may be necessary.To protect personal clothing and underlying skin from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood. If vapors/aerosols are generated outside of a hood, a NIOSH-approved respirator is required.To prevent inhalation and respiratory tract irritation (H335).

Part 3: Step-by-Step Waste Disposal Protocol

Follow this systematic procedure to ensure safe collection, storage, and preparation of this compound waste for final disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, at or near the point of generation, for collecting this waste.

  • This area must be clearly marked and away from general lab traffic.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container with a secure, tightly-sealing lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.

  • Ensure the container is clean and dry before its first use.

Step 3: Waste Segregation

  • Dedicate a container specifically for this compound and materials contaminated with it (e.g., contaminated gloves, weigh boats, paper towels).

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible wastes can lead to dangerous chemical reactions.

Step 4: Label the Waste Container Correctly

  • Proper labeling is a legal requirement and essential for safety. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards associated with the chemical (e.g., "Irritant," "Skin/Eye Irritant").

    • The date when waste was first added to the container (the "accumulation start date").

  • Keep the container closed at all times except when adding waste.

Step 5: Arrange for Pickup and Disposal

  • Once the container is full or has been in the SAA for the maximum allowed time (consult your institutional EHS guidelines), arrange for its transfer to your central hazardous waste storage area.

  • From there, it will be collected by a licensed environmental waste management contractor for final disposal. This aligns with the universal directive to "Dispose of contents/container to an approved waste disposal plant."[1][2][3]

Part 4: Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the routine and emergency handling of this compound waste.

cluster_workflow Disposal Workflow for this compound start Waste Generation (e.g., residual chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain Step 2: Place Waste in a Designated, Labeled Container spill_check->contain No spill_contain Emergency Step A: Contain Spill with Inert Absorbent (e.g., vermiculite, sand) spill_check->spill_contain Yes segregate Step 3: Ensure Waste is Segregated (No Mixing with Other Chemicals) contain->segregate store Step 4: Store in Satellite Accumulation Area (SAA) segregate->store dispose Step 5: Transfer to Licensed Waste Disposal Contractor via EHS store->dispose spill_collect Emergency Step B: Collect Absorbed Material with Spark-Proof Tools spill_contain->spill_collect spill_dispose Emergency Step C: Place in Hazardous Waste Container and Label Accordingly spill_collect->spill_dispose spill_dispose->store

Caption: Disposal workflow for this compound.

In the event of an accidental spill, prevent further spread and absorb the material with an inert substance like vermiculite or sand.[1][2] Collect the contaminated material using non-sparking tools and place it into your designated hazardous waste container.

Part 5: Regulatory Foundation

The procedures described are grounded in the regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Chemical waste generators are legally responsible for correctly identifying their waste as hazardous or non-hazardous according to specific criteria, such as those listed in 40 CFR 261.3.[2][4] Always consult your local, state, and federal hazardous waste regulations to ensure full compliance.[2][4]

By adhering to this guide, you contribute to a safer laboratory environment, protect our shared ecosystem, and ensure your work remains in full compliance with all regulatory standards.

References

  • Benzothiazole Product Safety Assessment. LANXESS. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]

  • 1,3-Benzothiazole-2-carbaldehyde, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). [Link]

  • Benzothiazole Safety Data Sheet. Thermo Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Methoxy-1,3-benzothiazole: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 4-Methoxy-1,3-benzothiazole, moving beyond a simple checklist to instill a safety-first mindset. Here, we dissect the causality behind each procedural step, ensuring every protocol is a self-validating system for your protection.

Foundational Safety: Hazard Identification

Understanding the intrinsic hazards of this compound is the critical first step in developing a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific risks that dictate our handling procedures. The primary routes of exposure are inhalation, skin contact, and eye contact[1][2].

Skin contact may lead to inflammation, characterized by itching, scaling, redness, or blistering[1][2]. Similarly, eye contact can cause redness, pain, or more severe damage[1][2]. Inhalation of dust or fumes may result in irritation to the lungs and respiratory system[1][2].

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS PictogramPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]

P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]

P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]

P261, P271, P304+P340, P312, P403+P233

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, robust engineering controls must be in place. PPE is the last line of defense, not the first. The causality is simple: it is always more effective to remove the hazard from the operator's environment than to shield the operator from the hazard.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed inside a certified chemical fume hood. This ensures that any dust, vapors, or aerosols are effectively captured and exhausted, minimizing inhalation risk.

  • Ventilation: The laboratory must be a well-ventilated area to prevent the accumulation of any fugitive emissions[1][2][3].

A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Step 1: Eye and Face Protection
  • Rationale: Given that this compound causes serious eye irritation, direct contact from splashes or airborne particles must be prevented[1][2].

  • Protocol:

    • Minimum Requirement: Wear chemical splash-resistant safety goggles with side protection that conform to EU EN166 or OSHA 29 CFR 1910.133 standards[2].

    • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, supplement the goggles with a full-face shield[4][5].

Step 2: Skin and Body Protection
  • Rationale: The compound is a known skin irritant[1][2]. Protective clothing and gloves create an essential barrier against accidental contact.

  • Protocol:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended when handling higher concentrations or for prolonged tasks.

    • Laboratory Coat: A long-sleeved lab coat is mandatory[2]. Ensure it is fully buttoned.

    • Additional Clothing: Wear close-toed footwear and long pants to ensure no skin is exposed[2]. For large-scale operations, chemically resistant coveralls or aprons should be considered[6][7].

    • Hygiene: Immediately remove and wash any clothing that becomes contaminated[1][2].

Step 3: Respiratory Protection
  • Rationale: The compound may cause respiratory irritation, particularly when handled as a fine powder which can become airborne[1][2].

  • Protocol:

    • Standard Operations: When working within a certified fume hood, respiratory protection is typically not required as the engineering control is sufficient.

    • When Required: If engineering controls are insufficient, if you are cleaning up a large spill outside of a hood, or if you experience any irritation, respiratory protection is necessary[4]. A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges should be used[4]. For high airborne concentrations, a positive-pressure supplied-air respirator may be required[4][5].

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates the PPE and engineering controls into a practical procedure for weighing and dissolving the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_node 1. Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves hood_node 2. Verify Fume Hood is Operational prep_node->hood_node Enter Work Area weigh_node 3. Weigh Solid Compound (Minimize dust generation) hood_node->weigh_node dissolve_node 4. Add Solvent & Dissolve weigh_node->dissolve_node decon_node 5. Decontaminate Glassware & Work Surface dissolve_node->decon_node Procedure Complete waste_node 6. Segregate & Label Hazardous Waste decon_node->waste_node remove_ppe_node 7. Doff PPE Correctly (Gloves last) waste_node->remove_ppe_node wash_node 8. Wash Hands Thoroughly remove_ppe_node->wash_node

Caption: Workflow for Safely Handling this compound.

Contingency Planning: Spill and Exposure Response

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area. Ensure the spill is contained within the fume hood if possible. Remove all sources of ignition[1][2].

  • Protect Yourself: Wear the appropriate PPE, including double gloves, goggles, a lab coat, and respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[1][8].

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[1][2].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1][9]. Seek immediate medical attention[9].

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water[1][3]. If skin irritation occurs, get medical advice[1][2].

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing[1][9]. If the person feels unwell, call a poison center or doctor[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

End-of-Life Cycle: Decontamination and Disposal

Proper disposal is a critical component of the chemical handling lifecycle.

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with a suitable solvent (one in which the compound is soluble) in the fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash with soap and water.

  • Waste Disposal:

    • Segregation: All solid waste (contaminated absorbent material, gloves, etc.) and liquid waste (unused solutions, rinsates) must be collected in separate, clearly labeled, and tightly sealed hazardous waste containers[10].

    • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1][2][9]. Do not pour this chemical down the drain or dispose of it in regular trash[1].

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methoxybenzo[d]isothiazole. Retrieved from AK Scientific, Inc. website. (URL: )

  • Santa Cruz Biotechnology, Inc. (2019, May 21). Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website. (URL: )

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Methoxy-benzothiazole. Retrieved from AK Scientific, Inc. website. (URL: )

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzothiazole. Retrieved from Sigma-Aldrich website. (URL: )

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website. (URL: )

  • IBIOLI. (2024, November 4). Safety Data Sheet: Benzothiazole.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet: 2-Amino-6-methoxybenzothiazole. Retrieved from Fisher Scientific website. (URL: )

  • Fisher Scientific. (2014, September 19). Safety Data Sheet: Benzothiazole. Retrieved from Fisher Scientific website. (URL: )

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • European Chemicals Agency. (n.d.). Benzothiazole - Registration Dossier.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet. Retrieved from TCI Chemicals website. (URL: )

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Office of Chemical Safety.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Methoxy-2-methylbenzothiazole, 99%. Retrieved from Cole-Parmer website. (URL: )

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1,3-benzothiazole
Reactant of Route 2
4-Methoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.